molecular formula C8H6BrCl2NO B195759 4-Amino-3,5-dichlorophenacylbromide CAS No. 37148-47-3

4-Amino-3,5-dichlorophenacylbromide

カタログ番号: B195759
CAS番号: 37148-47-3
分子量: 282.95 g/mol
InChIキー: ATKJJUFAWYSFID-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-3,5-dichlorophenacylbromide, also known as this compound, is a useful research compound. Its molecular formula is C8H6BrCl2NO and its molecular weight is 282.95 g/mol. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl2NO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKJJUFAWYSFID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190628
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37148-47-3
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37148-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037148473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.500
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-AMINO-3,5-DICHLOROPHENYL)-2-BROMOETHAN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JW68Z2WML
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3,5-dichlorophenacylbromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Amino-3,5-dichlorophenacylbromide, a key intermediate in organic and medicinal chemistry.

Chemical Identity and Properties

This compound, also known by its IUPAC name 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone, is a halogenated aromatic ketone.[1] It is recognized for its role as a versatile building block in the synthesis of various bioactive molecules.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 37148-47-3[2][3][4]
Molecular Formula C₈H₆BrCl₂NO[2][4]
Molecular Weight 282.95 g/mol [2]
Appearance Off-White to Yellow Solid/Crystalline Powder[2][3][5]
Melting Point 140-150 °C[2][5][6][7]
Boiling Point 396.4 °C at 760 mmHg (Predicted)[2][6][7]
Density 1.764 g/cm³ (Predicted)[2][6][7]
Solubility Slightly soluble in DMSO and Ethyl Acetate. Low solubility in water. Soluble in some alcohol and ether solvents.[2][5][6]
InChI Key ATKJJUFAWYSFID-UHFFFAOYSA-N[6]
SMILES C(=O)(C1=CC(Cl)=C(N)C(Cl)=C1)CBr[6]

Applications in Research and Development

This compound serves primarily as a crucial intermediate in organic synthesis.[3][5] Its main applications include:

  • Pharmaceutical Synthesis: It is a key precursor in the synthesis of various pharmaceutical compounds.[5][6] Notably, it is used as an intermediate in the synthesis of Clenbuterol, a β2-adrenergic agonist.[3][6]

  • Reference Standard: It is utilized as an impurity reference standard for Clenbuterol, which is essential for quality control in drug manufacturing.[3][6]

  • Organic Synthesis: The compound's reactive bromoacetyl group makes it a valuable reagent for introducing the 4-amino-3,5-dichlorophenyl moiety into various molecular scaffolds.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of its precursor, 4-amino-3,5-dichloroacetophenone.[3][6]

Materials:

Procedure:

  • Dissolve 4-amino-3,5-dichloroacetophenone in chloroform in a suitable reaction vessel.

  • Heat the solution to 65°C.

  • While maintaining the temperature and stirring, add bromine dropwise to the reaction mixture.

  • After the addition of bromine is complete, continue stirring for a few minutes.

  • Add ethanol to the reaction mixture and continue to stir.

  • Cool the mixture to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the filtered crystals with chloroform.

  • Dry the final product at a low temperature to yield this compound.[6]

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_workup Workup & Purification cluster_end Final Product A 4-Amino-3,5- dichloroacetophenone D Dissolve A in B and heat to 65°C A->D B Chloroform B->D C Bromine E Add Bromine (C) dropwise with stirring C->E D->E F Add Ethanol and stir E->F G Cool to crystallize F->G H Filter crystals G->H I Wash with Chloroform H->I J Dry at low temperature I->J K This compound J->K

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is an organic compound that requires careful handling in a laboratory setting.[5] It may cause irritation to the skin, eyes, and respiratory system.[5][8]

Recommended Safety Precautions:

  • Use in a well-ventilated area or under a fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

  • Avoid direct contact with skin and eyes.[5]

  • Avoid inhalation of dust.[8]

  • In case of contact, rinse the affected area with plenty of water.[8] For eye contact, rinse cautiously with water for several minutes.[8]

  • If inhaled, move to fresh air.[2]

  • Store in a cool, dry place, under an inert atmosphere, and away from moisture.[6] A storage temperature of -20°C is recommended.[6]

References

An In-depth Technical Guide to the Synthesis of 4-Amino-3,5-dichlorophenacylbromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 4-Amino-3,5-dichlorophenacylbromide, a key intermediate in the production of various pharmaceuticals, notably Clenbuterol. This document details the experimental protocols, presents quantitative data, and discusses potential side reactions and impurities.

Introduction

This compound, also known as 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone, is a crucial building block in organic synthesis. Its primary application lies in the pharmaceutical industry as a precursor for the synthesis of β2-agonists. A thorough understanding of its synthesis is vital for ensuring the purity and quality of the final active pharmaceutical ingredients.

The synthesis of this compound is a two-step process that begins with the chlorination of 4-aminoacetophenone to produce 4-amino-3,5-dichloroacetophenone. This intermediate is then subjected to bromination to yield the final product.

Synthesis Pathway

The overall synthesis pathway is illustrated below:

Synthesis_Pathway A 4-Aminoacetophenone B 4-Amino-3,5-dichloroacetophenone A->B Cl2, Glacial Acetic Acid dummy1 C This compound B->C Br2, CH2Cl2/MeOH dummy2

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Amino-3,5-dichloroacetophenone

This procedure involves the electrophilic aromatic substitution (chlorination) of 4-aminoacetophenone.

Experimental Workflow:

Chlorination_Workflow start Dissolve 4-aminoacetophenone in glacial acetic acid cool Cool the solution to 15 °C start->cool prepare_cl2 Prepare a solution of chlorine in glacial acetic acid add_cl2 Rapidly add the chlorine solution with vigorous stirring and cooling prepare_cl2->add_cl2 hydrolyze Hydrolyze with ice water add_cl2->hydrolyze filter Filter the precipitate hydrolyze->filter recrystallize Recrystallize from ethanol (B145695) filter->recrystallize product 4-Amino-3,5-dichloroacetophenone recrystallize->product

Caption: Workflow for the synthesis of 4-Amino-3,5-dichloroacetophenone.

Detailed Methodology:

  • In a 1-liter three-necked flask equipped with a stirrer and a dropping funnel, dissolve 11 g (81.4 mmol) of 4-aminoacetophenone in 140 ml of glacial acetic acid.

  • Cool the solution to 15 °C.

  • In a separate 250 ml two-necked flask with a gas inlet tube, dissolve 11 g of chlorine gas in 140 ml of glacial acetic acid.

  • Transfer the chlorine solution to the dropping funnel and add it rapidly to the 4-aminoacetophenone solution under vigorous stirring and cooling.

  • Immediately after the addition, hydrolyze the reaction mixture with 0.55 liters of ice water to precipitate the product.

  • Filter the resulting white precipitate.

  • Recrystallize the crude product from ethanol to obtain pure 4-amino-3,5-dichloroacetophenone.

Step 2: Synthesis of this compound

This step involves the α-bromination of the ketone functionality of 4-amino-3,5-dichloroacetophenone.

Experimental Workflow:

Bromination_Workflow start Dissolve 4-amino-3,5-dichloroacetophenone in CH2Cl2 and MeOH prepare_br2 Prepare a solution of Br2 in CH2Cl2 add_br2 Add Br2 solution dropwise with strong agitation at room temperature prepare_br2->add_br2 monitor Monitor reaction by TLC until color change is observed add_br2->monitor wash Wash the reaction mixture with saturated NaHCO3 and brine monitor->wash dry Dry the organic phase over anhydrous Na2SO4 wash->dry evaporate Evaporate the solvent in vacuo dry->evaporate product This compound evaporate->product

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

  • To a solution of 1.10 g (5.39 mmol) of 1-(4-amino-3,5-dichlorophenyl)ethan-1-one in 20 mL of CH2Cl2 and 10 mL of MeOH, add a solution of 0.167 mL (3.23 mmol) of Br2 in 6 mL of CH2Cl2 at a rate of 40 drops per minute under strong agitation at room temperature.

  • After an observed color change from bromine red to pale yellow, add two additional portions of 0.056 mL (1.09 mmol) of Br2 as described above.

  • Confirm the product formation by TLC (Rf = 0.58 in 1:3 n-pentane:CH2Cl2).

  • Wash the reaction mixture with saturated NaHCO3 (2 x 20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to yield the product.[1]

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and its precursor.

Table 1: Synthesis of 4-Amino-3,5-dichloroacetophenone

ParameterValueReference
Starting Material4-Aminoacetophenone
ReagentsChlorine, Glacial Acetic Acid
Yield52%
PurityNot specified
NMR (CDCl3, 500MHz)δ 2.50 (-CH3, 3H, s), 4.93 (H2N-, 2H, s), 7.82 (arom. H, 2H, s)

Table 2: Synthesis of this compound

ParameterValueReference
Starting Material4-Amino-3,5-dichloroacetophenone[1]
ReagentsBromine, Dichloromethane, Methanol[1]
Yield86%[1]
PurityNot specified
TLC Rf0.58 (1:3 n-pentane:CH2Cl2)[1]

Discussion of Impurities and Side Reactions

A critical aspect of the synthesis of this compound is the potential for the formation of impurities. During the bromination of 4-amino-3,5-dichloroacetophenone, a notable side reaction is the formation of the dibromo impurity, 4-amino-α,α-dibromo-3,5-dichloroacetophenone. The formation of this impurity can be influenced by reaction conditions such as temperature and the rate of bromine addition. Careful control of these parameters is essential to minimize the formation of this and other potential byproducts. The presence of such impurities can complicate subsequent reaction steps and the purification of the final pharmaceutical product.

Conclusion

The synthesis of this compound is a well-established two-step process. This guide provides detailed experimental protocols and quantitative data to aid researchers and professionals in the successful and efficient synthesis of this important pharmaceutical intermediate. Careful control of reaction conditions is paramount to achieving high yields and minimizing the formation of impurities. The provided workflows and data tables serve as a valuable resource for the practical application of this synthetic pathway.

References

An In-depth Technical Guide to 4-Amino-3,5-dichlorophenacylbromide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dichlorophenacylbromide, a halogenated aromatic ketone, is a key chemical intermediate with significant applications in organic synthesis and pharmaceutical development.[1] While its direct biological mechanism of action is not extensively documented in publicly available literature, its critical role as a precursor in the synthesis of various compounds, most notably the β2-adrenergic agonist Clenbuterol, makes it a compound of high interest to the scientific community.[2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and primary applications, offering valuable insights for researchers and professionals in the field.

Chemical and Physical Properties

This compound is a solid, typically appearing as a yellow or off-white to yellow crystalline powder.[1][3][4] Its chemical structure features a phenacyl bromide moiety with an amino group and two chlorine atoms substituted on the benzene (B151609) ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 37148-47-3[2]
Molecular Formula C8H6BrCl2NO[2]
Molecular Weight 282.95 g/mol [2]
Melting Point 142-145 °C[1]
Boiling Point 396.4 °C at 760 mmHg (Predicted)[4]
Density 1.764 g/cm³ (Predicted)[4]
Solubility Slightly soluble in DMSO and Ethyl Acetate[4]

Synthesis Protocol

The synthesis of this compound is a multi-step process that is crucial for ensuring the purity of the final product and subsequent derivatives. The most common synthetic route involves the bromination of 4-amino-3,5-dichloroacetophenone.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Dissolve 4-amino-3,5-dichloroacetophenone in chloroform.[2]

  • Heat the solution to 65°C.[2]

  • Add bromine dropwise to the solution with constant stirring.[2]

  • After the addition of bromine is complete, continue stirring for a few minutes.[2]

  • Add ethanol to the reaction mixture and continue stirring.[2]

  • Cool the mixture to induce crystallization.[2]

  • Filter the resulting crystals.[2]

  • Wash the crystals with chloroform.[2]

  • Dry the purified crystals at a low temperature to obtain the final product.[2]

It is important to note that impurities, such as the dibromo impurity, can form during the synthesis.[5] Careful control of reaction conditions, including temperature and the rate of bromine addition, is critical to minimize the formation of these byproducts.[5]

Applications in Drug Development and Organic Synthesis

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Clenbuterol and its derivatives, such as Clenproperol-d7.[2] It also serves as an impurity reference standard for Clenbuterol, which is essential for quality control in pharmaceutical manufacturing.[3]

Beyond its role in the synthesis of specific pharmaceutical compounds, its chemical structure, featuring multiple reactive sites, makes it a versatile building block in broader organic synthesis.[1] The amino group and the α-bromo ketone functionality allow for a variety of chemical transformations, enabling the construction of more complex molecules. This potential makes it a valuable compound for medicinal chemistry research and the development of novel chemical entities.[1][6]

Visualization of the Synthesis Pathway

The following diagram illustrates the synthetic route from 4-amino-3,5-dichloroacetophenone to this compound.

Synthesis_of_4_Amino_3_5_dichlorophenacylbromide cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 4-amino-3,5-dichloroacetophenone Process Bromination Reaction Reactant1->Process Dissolved in Reactant2 Bromine (Br2) Reactant2->Process Added dropwise Solvent Chloroform Solvent->Process Temperature 65°C Temperature->Process Product This compound Process->Product

Caption: Synthesis of this compound.

This compound is a fundamentally important chemical intermediate. While information on its direct biological mechanism of action is limited, its role in the synthesis of pharmacologically active molecules underscores its significance in drug development. A thorough understanding of its chemical properties and synthetic pathways is essential for researchers and scientists working in organic synthesis and medicinal chemistry. The detailed protocols and data presented in this guide are intended to support these endeavors and facilitate the efficient and effective use of this versatile compound.

References

Spectroscopic and Synthetic Profile of 4-Amino-3,5-dichlorophenacylbromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3,5-dichlorophenacyl bromide is a key intermediate in organic synthesis, notably in the preparation of pharmaceutical compounds such as Clenbuterol. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This technical guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Amino-3,5-dichlorophenacyl bromide. It also outlines standardized experimental protocols for obtaining such data and illustrates its synthetic utility in a relevant workflow.

Chemical Structure and Properties

  • IUPAC Name: 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one

  • CAS Number: 37148-47-3

  • Molecular Formula: C₈H₆BrCl₂NO

  • Molecular Weight: 282.95 g/mol

  • Appearance: Off-white to yellow solid

Spectroscopic Data

Due to the limited availability of published experimental spectra for 4-Amino-3,5-dichlorophenacyl bromide, this section presents predicted data based on its chemical structure and known spectroscopic principles for similar aromatic and halogenated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 4-Amino-3,5-dichlorophenacyl bromide

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.8 - 8.0Singlet2HAromatic protons (H-2, H-6)
~ 4.5 - 5.0Singlet2HMethylene protons (-CH₂Br)
~ 4.0 - 6.0 (broad)Singlet2HAmino protons (-NH₂)

Table 2: Predicted ¹³C NMR Spectral Data for 4-Amino-3,5-dichlorophenacyl bromide

Chemical Shift (δ, ppm)Carbon Assignment
~ 185 - 195Carbonyl carbon (C=O)
~ 145 - 155Aromatic carbon (C-4, attached to -NH₂)
~ 128 - 135Aromatic carbons (C-2, C-6)
~ 120 - 128Aromatic carbon (C-1)
~ 115 - 125Aromatic carbons (C-3, C-5, attached to -Cl)
~ 30 - 35Methylene carbon (-CH₂Br)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 4-Amino-3,5-dichlorophenacyl bromide

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3500N-H stretch (asymmetric and symmetric)Primary amine (-NH₂)
3000 - 3100C-H stretch (aromatic)Aromatic ring
1680 - 1700C=O stretchα-haloketone
1600 - 1620N-H bendPrimary amine (-NH₂)
1550 - 1580C=C stretch (in-ring)Aromatic ring
1200 - 1250C-N stretchAryl amine
1000 - 1100C-Cl stretchAryl chloride
600 - 700C-Br stretchAlkyl bromide
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 4-Amino-3,5-dichlorophenacyl bromide

m/zIonNotes
281/283/285[M]⁺Molecular ion peak with characteristic isotopic pattern for one bromine and two chlorine atoms.
202/204/206[M - CH₂Br]⁺Fragment corresponding to the loss of the bromomethyl group.
188/190[M - Br - CO]⁺Fragment resulting from the loss of bromine and carbon monoxide.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-20 mg of the solid 4-Amino-3,5-dichlorophenacyl bromide. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The sample height should be approximately 4-5 cm.

  • Data Acquisition: Insert the NMR tube into the spectrometer's spinner turbine. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

  • Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of solid 4-Amino-3,5-dichlorophenacyl bromide with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.

  • Background Spectrum: Place a blank KBr pellet in the sample holder of the FT-IR spectrometer and acquire a background spectrum.

  • Sample Spectrum: Replace the blank with the sample pellet and acquire the sample spectrum.

  • Data Analysis: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of 4-Amino-3,5-dichlorophenacyl bromide (approximately 10-100 µg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a soft ionization technique suitable for observing the molecular ion, while EI may lead to more extensive fragmentation.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, which is then plotted to generate the mass spectrum.

Synthetic Workflow: Synthesis of Clenbuterol

4-Amino-3,5-dichlorophenacyl bromide is a crucial precursor in the synthesis of the β2-adrenergic agonist, Clenbuterol.[1][2] The following diagram illustrates a common synthetic route.

Clenbuterol_Synthesis cluster_0 Step 1: Amination cluster_1 Step 2: Reduction 4-Amino-3,5-dichlorophenacyl_bromide 4-Amino-3,5-dichlorophenacyl bromide Intermediate_Ketone 2-(tert-butylamino)-1-(4-amino- 3,5-dichlorophenyl)ethanone 4-Amino-3,5-dichlorophenacyl_bromide->Intermediate_Ketone tert-Butylamine Clenbuterol Clenbuterol Intermediate_Ketone->Clenbuterol Sodium borohydride (B1222165) (NaBH4)

Caption: Synthetic pathway from 4-Amino-3,5-dichlorophenacyl bromide to Clenbuterol.

Conclusion

This guide provides a foundational understanding of the spectroscopic properties of 4-Amino-3,5-dichlorophenacyl bromide, essential for its application in research and development. The predicted spectral data, coupled with detailed experimental protocols, offer a practical resource for scientists. The illustrated synthetic workflow highlights the compound's significance as a versatile building block in the synthesis of pharmacologically active molecules.

References

The Elusive Biological Activities of 4-Amino-3,5-dichlorophenacylbromide Derivatives: A Landscape of Unexplored Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The quest for novel therapeutic agents has led researchers down many chemical avenues, yet the biological activities of 4-amino-3,5-dichlorophenacylbromide and its derivatives remain a largely uncharted territory. Despite the structural similarities to compounds known for their pharmacological effects, a comprehensive body of research detailing the specific biological impact of this class of molecules is conspicuously absent from the current scientific literature. This technical guide aims to synthesize the available information on related compounds to project the potential biological activities of this compound derivatives, while highlighting the significant gaps in our knowledge and proposing future directions for research.

Projected Biological Activities Based on Structural Analogs

Compounds bearing the 4-amino-3,5-dichloro-phenyl moiety, such as 4-amino-3,5-dichloropyridine, have been investigated for their potential antimicrobial and anticancer properties. The presence of chlorine atoms on the aromatic ring is known to enhance the lipophilicity and, in some cases, the biological activity of molecules. The phenacyl bromide an α-haloketone, is a reactive functional group capable of alkylating nucleophilic residues in biomolecules, suggesting a potential mechanism of action through covalent modification of enzyme active sites or other biological targets.

Given these structural features, it is plausible that derivatives of this compound could exhibit a range of biological activities, including but not limited to:

  • Anticancer Activity: Many α-haloketones have been shown to possess cytotoxic effects against various cancer cell lines. The mechanism often involves the alkylation of critical cellular nucleophiles, such as cysteine residues in enzymes like kinases or proteases, leading to the disruption of key signaling pathways and ultimately, apoptosis.

  • Enzyme Inhibition: The reactive phenacyl bromide moiety makes these compounds prime candidates for irreversible enzyme inhibitors. Potential targets could include a wide array of enzymes with nucleophilic residues in their active sites, such as cysteine proteases, protein tyrosine phosphatases, and certain dehydrogenases.

  • Antimicrobial Activity: The disruption of essential enzymatic processes in bacteria and fungi by reactive electrophiles is a well-established antimicrobial strategy. It is conceivable that this compound derivatives could act as antimicrobial agents by targeting microbial enzymes.

A Call for Focused Research

The lack of specific data on the biological activities of this compound derivatives represents a significant opportunity for drug discovery and development. To unlock the potential of this compound class, a systematic approach is required.

Proposed Research Workflow

A logical workflow for investigating the biological potential of these derivatives would involve several key stages.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Mechanism of Action Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Screening Purification->Anticancer Antimicrobial Antimicrobial Screening Purification->Antimicrobial Enzyme Enzyme Inhibition Assays Purification->Enzyme Hit_Identification Hit Identification & SAR Anticancer->Hit_Identification Antimicrobial->Hit_Identification Enzyme->Hit_Identification Target_Validation Target Identification & Validation Hit_Identification->Target_Validation Pathway_Analysis Signaling Pathway Analysis Target_Validation->Pathway_Analysis

Caption: Proposed workflow for the investigation of this compound derivatives.

Hypothetical Signaling Pathway Inhibition

Should these derivatives prove to be effective anticancer agents, a likely mechanism of action would involve the inhibition of critical cell signaling pathways. For instance, covalent modification of a key kinase in a proliferation pathway could lead to cell cycle arrest and apoptosis.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Proliferation Cell Proliferation & Survival Transcription_Factor->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->Kinase_Cascade Inhibits (Covalent Modification)

Caption: Hypothetical inhibition of a growth factor signaling pathway by a derivative.

Conclusion

The field of medicinal chemistry is ripe with opportunities for the discovery of novel therapeutic agents. The derivatives of this compound represent a class of compounds with significant, yet unexplored, potential. The structural features of this scaffold suggest a high probability of interesting biological activities, particularly in the realms of oncology and infectious diseases. A dedicated and systematic investigation into the synthesis and biological evaluation of a library of these derivatives is strongly warranted. Such efforts could unveil a new class of potent and selective therapeutic agents, addressing unmet medical needs and expanding our arsenal (B13267) in the fight against disease. The scientific community is encouraged to embrace this research gap and illuminate the therapeutic potential hidden within this intriguing chemical scaffold.

Historical context of 4-Amino-3,5-dichlorophenacylbromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Synthesis of 4-Amino-3,5-dichlorophenacylbromide

Introduction

This compound, also known as 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone, is a significant chemical intermediate, primarily recognized for its role in the synthesis of pharmaceuticals.[1][2] Its molecular structure, featuring an α-bromoketone moiety and a substituted aniline (B41778) ring, provides a versatile platform for constructing more complex molecules.[3] Historically, its synthesis has been crucial for the production of β-agonist drugs like Clenbuterol, where it serves as a key impurity reference standard and a precursor.[1][2] This document provides a detailed historical and technical overview of the synthesis of this compound, aimed at researchers, scientists, and professionals in drug development. The synthesis was first developed in the latter half of the 20th century to support research into reactive electrophilic intermediates for organic synthesis and biochemical applications.[4]

Core Synthetic Strategy: A Two-Step Pathway

The traditional synthesis of this compound is a two-step process. It begins with the chlorination of a commercially available starting material, 4-aminoacetophenone, to produce an intermediate. This intermediate is then subjected to α-bromination to yield the final product.

  • Step 1: Synthesis of 4-Amino-3,5-dichloroacetophenone. The first step involves the electrophilic aromatic substitution (chlorination) of 4-aminoacetophenone. This reaction selectively adds two chlorine atoms to the positions ortho to the activating amino group.

  • Step 2: Synthesis of this compound. The second step is the α-bromination of the ketone intermediate, 4-Amino-3,5-dichloroacetophenone. The bromine atom is introduced to the carbon adjacent to the carbonyl group, a position activated for electrophilic substitution.[3]

Historical Synthesis Methods

Step 1: Synthesis of 4-Amino-3,5-dichloroacetophenone

Historically, the preparation of this key intermediate has been achieved through the direct chlorination of 4-aminoacetophenone. One of the earliest and most straightforward methods involves using elemental chlorine dissolved in a suitable solvent.[5]

An alternative historical route involves the Friedel-Crafts acylation of 2,6-dichloroaniline (B118687) with acetyl chloride.[6] The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to an aromatic ring.[7] In this variation, the acetyl group is added to the 2,6-dichloroaniline ring, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃), to form the acetophenone (B1666503) structure.[8][9]

Step 2: Synthesis of this compound

The conversion of 4-Amino-3,5-dichloroacetophenone to the final product is achieved via bromination. The standard method involves dissolving the acetophenone intermediate in an inert solvent, such as chloroform (B151607), and then adding elemental bromine.[1][2] This reaction targets the α-carbon of the ketone, which is readily brominated under these conditions. The presence of the bromine atom adjacent to the carbonyl group renders this α-carbon highly electrophilic, making the final product a valuable reagent for subsequent nucleophilic substitution reactions.[3]

Quantitative Data and Physical Properties

The physical and chemical properties of the key compounds in this synthesis are summarized below for easy reference and comparison.

Property4-Amino-3,5-dichloroacetophenone (Intermediate)This compound (Final Product)
CAS Number 37148-48-4[5]37148-47-3[1][4]
Molecular Formula C₈H₇Cl₂NO[5][10]C₈H₆BrCl₂NO[4][11]
Molecular Weight 204.05 g/mol [5][10]282.95 g/mol [2][11]
Appearance Beige or white to light yellow crystalline powder[5][10]Off-white to yellow solid[1][2][12]
Melting Point 162-166 °C[5][10]140-145 °C[2][11]
Boiling Point 351.5 °C (Predicted)[5]396.4 °C (Predicted)[4][11]
Density ~1.27 g/cm³ (Estimate)[5]~1.764 g/cm³ (Predicted)[4][11][12]
Solubility Insoluble in cold water; soluble in hot water, ethanol (B145695), ether[5][10]Slightly soluble in DMSO and Ethyl Acetate[2]

Detailed Experimental Protocols

The following protocols are based on established historical methods described in the chemical literature.

Protocol 1: Preparation of 4-Amino-3,5-dichloroacetophenone

This protocol details the chlorination of 4-aminoacetophenone using a solution of chlorine in glacial acetic acid.[5]

  • Dissolution: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve 4-aminoacetophenone (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to approximately 15 °C using an ice bath.

  • Chlorine Solution Preparation: Separately, prepare a solution of chlorine gas (2 equivalents) in glacial acetic acid.

  • Reaction: Add the chlorine solution rapidly to the cooled 4-aminoacetophenone solution under vigorous stirring.

  • Precipitation: Immediately after the addition is complete, pour the reaction mixture into ice water to precipitate the crude product.

  • Purification: Collect the crude product by filtration and recrystallize it from ethanol to obtain the purified 4-Amino-3,5-dichloroacetophenone.[5]

Protocol 2: Preparation of this compound

This protocol describes the α-bromination of the intermediate synthesized in Protocol 1.[1][2]

  • Dissolution: Dissolve 4-Amino-3,5-dichloroacetophenone (1 equivalent) in chloroform in a reaction flask.

  • Heating: Heat the solution to 65 °C.

  • Bromination: Add elemental bromine (1 equivalent) dropwise to the heated solution with constant stirring.

  • Stirring: Continue stirring for several minutes after the bromine addition is complete.

  • Crystallization: Add ethanol to the reaction mixture and continue stirring. Cool the mixture in a freezer to induce crystallization.

  • Isolation: Filter the precipitated crystals, wash them with cold chloroform, and dry at a low temperature to yield the final product, this compound.[1][2]

Visualizing the Synthetic Pathway

The logical flow of the historical synthesis is represented in the following diagram.

Synthesis_Pathway Start 4-Aminoacetophenone (Starting Material) Intermediate 4-Amino-3,5-dichloroacetophenone (Intermediate) Start->Intermediate Step 1: Chlorination Reagents: Cl₂, Glacial Acetic Acid FinalProduct This compound (Final Product) Intermediate->FinalProduct Step 2: α-Bromination Reagents: Br₂, Chloroform

Caption: Historical two-step synthesis of this compound.

References

4-Amino-3,5-dichlorophenacylbromide: A Technical Guide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-3,5-dichlorophenacylbromide, also known as 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone, is a key organic compound primarily utilized as an intermediate in the synthesis of various pharmaceutical active ingredients (APIs).[1][2][3] Its molecular structure, featuring a reactive α-bromoketone moiety and a substituted aniline (B41778) ring, makes it a versatile building block in medicinal chemistry.[4] This technical guide provides a comprehensive overview of its properties, synthesis, applications, and handling protocols, tailored for researchers and professionals in drug development. This compound is particularly notable as a crucial precursor in the synthesis of Clenbuterol, a β2-adrenergic agonist.[2][5] It also serves as an important reference standard for analyzing impurities in Clenbuterol drug products.[1][2]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReferences
CAS Number 37148-47-3[1][2][6]
Molecular Formula C₈H₆BrCl₂NO[6][7]
Molecular Weight 282.95 g/mol [6][7]
Appearance Off-White to Yellow Solid[1][2][6]
Melting Point 140-145 °C[2][6][7]
Boiling Point 396.4 ± 42.0 °C at 760 mmHg[6][7]
Density 1.764 ± 0.06 g/cm³[6][7]
Flash Point 193.6 ± 27.9 °C[6][7]
Solubility Slightly soluble in DMSO and Ethyl Acetate (B1210297)[2][6]
Storage -20°C Freezer, Under Inert Atmosphere[2]

Synthesis and Manufacturing

The primary route for synthesizing this compound involves the α-bromination of its precursor, 4-Amino-3,5-dichloroacetophenone.[2] This reaction is a critical step that introduces the reactive bromide, enabling subsequent nucleophilic substitution reactions.

G cluster_main Synthesis Workflow start 4-Amino-3,5-dichloroacetophenone (Precursor) process α-Bromination Reaction Heat to 65°C start->process Dissolve in Chloroform (B151607) reagent Bromine (Br₂) Chloroform (Solvent) reagent->process Add dropwise with stirring workup Crystallization (Ethanol) process->workup Reaction Mixture product This compound (Target Intermediate) workup->product Isolate Crystals

Workflow for the synthesis of the target intermediate.
Experimental Protocol: Synthesis of this compound

This protocol details the laboratory-scale synthesis via bromination of 4-Amino-3,5-dichloroacetophenone.[2][8]

  • Preparation : Dissolve 4-Amino-3,5-dichloroacetophenone (1.0 eq) in a suitable solvent such as chloroform or a mixture of dichloromethane (B109758) and methanol (B129727) in a reaction flask.[2][8]

  • Bromination : Heat the solution to approximately 65°C.[2] Slowly add a solution of bromine (Br₂) (approx. 1.0-1.2 eq) dropwise to the stirred reaction mixture. The reaction progress can be monitored by observing the color change from red (bromine) to pale yellow and confirmed by Thin Layer Chromatography (TLC).[2][8]

  • Reaction Completion : Continue stirring for a few minutes after the addition of bromine is complete to ensure full conversion.[2]

  • Work-up and Isolation : Quench the reaction by washing with an aqueous solution of sodium bisulfite and sodium bicarbonate.[8] Add ethanol (B145695) to the mixture to induce precipitation/crystallization of the product.[2]

  • Purification : Cool the mixture (freezing is suggested in some literature) to maximize crystal formation.[2] Filter the resulting crystals, wash with cold chloroform or another suitable solvent, and dry at a low temperature to yield the final product.[2]

Application as a Pharmaceutical Intermediate

The most significant application of this compound is as a key starting material for the synthesis of Clenbuterol, a potent bronchodilator.[5] The synthesis involves a two-step process: an initial nucleophilic substitution followed by a reduction.

G cluster_main Clenbuterol Synthesis Workflow start This compound step1 Step 1: Amination (Nucleophilic Substitution) start->step1 reagent1 tert-Butylamine reagent1->step1 intermediate 2-(tert-butylamino)-1-(4-amino- 3,5-dichlorophenyl)ethanone step1->intermediate step2 Step 2: Reduction (Ketone to Alcohol) intermediate->step2 reagent2 Sodium Borohydride (B1222165) (NaBH₄) or Potassium Borohydride (KBH₄) reagent2->step2 product Clenbuterol Base step2->product

Key steps in the synthesis of Clenbuterol.
Experimental Protocol: Synthesis of Clenbuterol

This protocol is adapted from established literature procedures for the synthesis of Clenbuterol from this compound.[5]

  • Amination Reaction (Step 1) :

    • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and ethanol in a round-bottom flask.[5]

    • Cool the solution in an ice water bath (0°C) and protect the reaction with an inert atmosphere (e.g., N₂).[5]

    • Slowly add tert-Butylamine (2.0 eq) to the reaction mixture.[5]

    • Maintain the reaction at 0°C for 3 hours, then allow it to proceed at room temperature for an additional hour.[5]

  • Reduction Reaction (Step 2) :

    • Cool the reaction mixture back down in an ice water bath.[5]

    • Slowly add a reducing agent, such as potassium borohydride (KBH₄) or sodium borohydride (NaBH₄) (approx. 1.6 eq), to the flask.[5]

    • After 2 hours, remove the ice bath, add methanol, and stir the reaction at room temperature overnight (approx. 16 hours).[5]

  • Work-up and Purification :

    • Remove the bulk of the solvent via rotary evaporation.[5]

    • Quench the reaction by adding water and extract the product into an organic solvent like dichloromethane.[5]

    • Combine the organic layers and dry over anhydrous sodium sulfate.[5]

    • After filtration, remove the solvent. The crude product can be purified by column chromatography to yield Clenbuterol base.[5] The base can be further converted to its hydrochloride salt using alcoholic HCl.

Related Reactions: Synthesis of Chiral Precursors

This compound can also be used to synthesize chiral precursors for enantiopure β2-agonists. The ketone moiety can be reduced to a secondary alcohol, which can then be resolved or synthesized asymmetrically.[8]

Experimental Protocol: Reduction to 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-ol

This protocol describes the chemical reduction of the ketone to its corresponding alcohol.[8]

  • Preparation : Dissolve 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (1.0 eq) in ethanol at 0°C.

  • Reduction : Add sodium borohydride (NaBH₄) (approx. 2.0 eq) in portions over 20 minutes with stirring.[8]

  • Reaction Monitoring : Slowly warm the reaction to room temperature and monitor the conversion by TLC.[8]

  • Work-up : Once the starting material is consumed, quench the reaction with dilute HCl until gas evolution ceases.[8]

  • Isolation : Remove water and ethanol via azeotropic distillation. Dissolve the remaining solids in ethyl acetate and extract with saturated sodium bicarbonate solution and brine.[8]

  • Purification : Dry the organic layer, concentrate it, and purify the residue using column chromatography to obtain the desired bromo alcohol.[8]

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory or industrial setting.

Safety AspectRecommendationReferences
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a chemical fume hood.[9][10]
Inhalation May cause respiratory irritation. If inhaled, move the victim to fresh air. If breathing is difficult, administer oxygen.[6][10][11]
Skin Contact Causes skin irritation. In case of contact, immediately wash off with soap and plenty of water. Remove contaminated clothing.[9][10][11]
Eye Contact Causes serious eye irritation. Rinse cautiously with water for several minutes. Seek immediate medical attention.[9][10][11]
Ingestion Harmful if swallowed. Rinse mouth with water and call a poison control center or doctor immediately. Do not induce vomiting.[9][10]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[9][10][12]
Fire Fighting Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Wear self-contained breathing apparatus.[10]

This compound is a high-value intermediate whose utility is firmly established in the pharmaceutical industry. Its primary role in the efficient synthesis of Clenbuterol underscores its importance. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is crucial for its safe and effective application in drug discovery and manufacturing workflows.

References

In-Depth Technical Guide on the Theoretical Studies of 4-Amino-3,5-dichlorophenacylbromide Structure

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of Theoretical and Structural Studies on 4-Amino-3,5-dichlorophenacylbromide

This technical guide addresses the request for an in-depth analysis of the theoretical studies concerning the molecular structure of this compound (CAS Number: 37148-47-3). Despite a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available theoretical research, including quantum chemical calculations, molecular modeling, or detailed structural analysis, specifically focused on this compound.

The primary information available for this compound, also known as 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone, is related to its role as a chemical intermediate in various synthetic processes, particularly in the pharmaceutical and agrochemical industries. While its synthesis and commercial availability are well-documented, detailed computational and theoretical characterizations of its molecular structure are not present in the reviewed literature.

This guide will, therefore, outline the available information and provide a framework for the types of theoretical studies that would be necessary to fulfill the core requirements of the topic.

Current State of Knowledge

Searches in prominent scientific databases and journals have not yielded any specific studies detailing the theoretical structure of this compound. The available information is largely limited to:

  • Chemical Identity: The compound is consistently identified by its CAS number (37148-47-3) and its basic chemical structure is known.

  • Commercial Availability: Numerous chemical suppliers list this compound, indicating its use in synthesis.

  • General Application: It is mentioned as an intermediate in the synthesis of more complex molecules, but the specifics of these reactions and the structural implications are not detailed in a theoretical context.

Proposed Framework for Theoretical Structural Analysis

To provide the in-depth technical data requested, a dedicated computational chemistry study would be required. The following methodologies would be central to such an investigation:

2.1. Quantum Chemical Calculations

  • Density Functional Theory (DFT): This is a fundamental method for determining the electronic structure of molecules. A DFT study would be the first step in a theoretical analysis.

    • Geometric Optimization: To begin, the 3D structure of this compound would be optimized to find its lowest energy conformation. This would provide crucial data on bond lengths, bond angles, and dihedral angles.

    • Frequency Analysis: Following optimization, a frequency calculation would confirm that the structure is a true minimum on the potential energy surface and would also provide theoretical vibrational frequencies (e.g., for IR and Raman spectroscopy).

    • Electronic Properties: DFT calculations can also elucidate electronic properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and the molecular electrostatic potential (MEP).

2.2. Data Presentation

Upon completion of the aforementioned theoretical calculations, the quantitative data could be summarized in structured tables as initially requested.

Table 1: Predicted Geometric Parameters for this compound

ParameterBond/AnglePredicted Value (DFT)
Bond Lengths (Å) C-C (Aromatic)Data to be generated
C-NData to be generated
C-ClData to be generated
C=OData to be generated
C-BrData to be generated
**Bond Angles (°) **C-C-C (Aromatic)Data to be generated
C-N-HData to be generated
O=C-CData to be generated
Dihedral Angles (°) Relevant TorsionsData to be generated

Table 2: Calculated Electronic Properties of this compound

PropertyPredicted Value (DFT)
HOMO Energy (eV) Data to be generated
LUMO Energy (eV) Data to be generated
HOMO-LUMO Gap (eV) Data to be generated
Dipole Moment (Debye) Data to be generated

Visualization of Molecular Structure and Workflow

While there are no described signaling pathways or complex experimental workflows in the existing literature to visualize, a theoretical study would generate a clear molecular structure. The logical workflow for such a study can be diagrammed.

3.1. Molecular Structure

A 2D representation of this compound is presented below. A 3D model would be a direct output of the geometric optimization from a computational study.

Caption: 2D chemical structure of this compound.

3.2. Proposed Computational Workflow

The logical steps for a theoretical investigation are outlined in the following diagram.

G start Define Molecular Structure (this compound) dft Perform DFT Calculations (e.g., B3LYP/6-31G*) start->dft geom_opt Geometric Optimization dft->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis electronic_props Calculate Electronic Properties geom_opt->electronic_props data_extraction Extract Quantitative Data freq_analysis->data_extraction electronic_props->data_extraction tables Summarize Data in Tables (Bond lengths, angles, etc.) data_extraction->tables analysis Analyze Results and Draw Conclusions tables->analysis

Methodological & Application

Application Notes and Protocols for Protein Alkylation with 4-Amino-3,5-dichlorophenacylbromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein alkylation is a critical step in many proteomics workflows, aimed at preventing the re-formation of disulfide bonds after reduction. This ensures that proteins remain in a linearized state, which is essential for accurate analysis by mass spectrometry. While a variety of alkylating agents are commonly employed, this document provides a detailed, albeit theoretical, protocol for the use of 4-Amino-3,5-dichlorophenacylbromide as a protein alkylating agent.

Disclaimer: The following protocol is a proposed methodology based on the general principles of protein chemistry and the known reactivity of similar α-haloketone compounds. To date, there is a lack of established and validated protocols specifically for the use of this compound in routine protein alkylation for proteomics. Researchers should treat this as a starting point for optimization and validation in their specific experimental context.

Principle of the Reaction

This compound is an α-haloketone. The carbon atom adjacent to the bromine is electrophilic and is susceptible to nucleophilic attack by thiol groups of cysteine residues within the protein. This results in the formation of a stable thioether bond, effectively and irreversibly capping the cysteine. Based on studies with structurally similar compounds, such as α-bromo-4-amino-3-nitroacetophenone, it is also plausible that this reagent could react with other nucleophilic amino acid side chains, including methionine, histidine, aspartic acid, and glutamic acid, particularly under specific pH conditions. The primary target for proteomics applications, however, remains the cysteine residue.

Proposed Experimental Protocol

This protocol outlines the steps for in-solution alkylation of proteins using this compound.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 100 mM Tris-HCl, pH 8.0)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation reagent: this compound

  • Quenching reagent (e.g., DTT)

  • Solvent for alkylating reagent (e.g., Acetonitrile (B52724) or Dimethylformamide)

  • Incubator or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Protein Solubilization and Denaturation:

    • Ensure the protein sample is completely solubilized in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0). The high concentration of the denaturant is crucial to unfold the protein and expose the cysteine residues.

  • Reduction of Disulfide Bonds:

    • Add the reducing agent to the protein solution.

      • For DTT: Add from a freshly prepared stock solution to a final concentration of 10 mM.

      • For TCEP: Add from a stock solution to a final concentration of 5 mM.

    • Incubate the mixture at 56°C for 30 minutes. This step breaks the disulfide bonds to yield free thiol groups on cysteine residues.

  • Preparation of Alkylating Reagent:

    • Prepare a stock solution of this compound in a suitable organic solvent such as acetonitrile or DMF. The concentration of the stock solution should be determined based on the desired final concentration in the reaction. A 200 mM stock solution is a reasonable starting point.

    • Note: Prepare this solution fresh immediately before use, as α-haloketones can be sensitive to hydrolysis.

  • Alkylation Reaction:

    • Cool the protein solution to room temperature after the reduction step.

    • Add the this compound stock solution to the protein sample to a final concentration of 20-50 mM. The optimal concentration will need to be determined empirically.

    • Incubate the reaction mixture in the dark at room temperature for 45-60 minutes. Alkylation reactions are typically performed in the dark to prevent light-induced side reactions.

  • Quenching the Reaction:

    • To stop the alkylation reaction, add a quenching reagent to consume the excess this compound. A common approach is to add DTT to a final concentration of 20 mM.

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for Downstream Analysis:

    • The alkylated protein sample is now ready for downstream applications such as buffer exchange, enzymatic digestion (e.g., with trypsin), and mass spectrometry analysis.

Quantitative Data Summary

The following table summarizes the proposed quantitative parameters for the protein alkylation protocol. These values should be considered as a starting point for optimization.

ParameterRecommended ValueRange for Optimization
Reduction
DTT Concentration10 mM5-20 mM
TCEP Concentration5 mM2-10 mM
Reduction Temperature56°C37-60°C
Reduction Time30 minutes20-60 minutes
Alkylation
This compound Concentration30 mM20-50 mM
Alkylation TemperatureRoom Temperature (20-25°C)Room Temperature
Alkylation Time45 minutes30-60 minutes
Quenching
DTT Concentration20 mM15-30 mM
Quenching Time15 minutes10-20 minutes

Visualizations

Experimental Workflow

experimental_workflow protein_sample Protein Sample in Denaturing Buffer reduction Reduction (e.g., 10 mM DTT, 56°C, 30 min) protein_sample->reduction alkylation Alkylation (20-50 mM Reagent, RT, 45-60 min) reduction->alkylation quenching Quenching (e.g., 20 mM DTT, RT, 15 min) alkylation->quenching downstream Downstream Processing (Digestion, MS Analysis) quenching->downstream

Caption: Workflow for in-solution protein alkylation.

Proposed Signaling Pathway/Reaction

reaction_pathway cluster_protein Protein Chain Cys-SH Cysteine Residue (...-SH) product Alkylated Cysteine Residue (...-S-CH2-CO-Ar) Cys-SH->product reagent This compound reagent->product Nucleophilic Attack byproduct HBr

Caption: Proposed reaction of the reagent with a cysteine residue.

Application Notes and Protocols for Covalent Protein Labeling Using 4-Amino-3,5-dichlorophenacylbromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-Amino-3,5-dichlorophenacylbromide as a covalent labeling reagent for proteins. This reagent is a valuable tool for identifying and characterizing protein structure, function, and interactions. Its reactivity towards nucleophilic amino acid residues allows for the stable, covalent modification of proteins, enabling a variety of downstream applications in proteomics and drug development.

Introduction

This compound is an α-haloketone that acts as an electrophilic probe, readily reacting with nucleophilic side chains of amino acids to form stable covalent bonds. This property makes it a useful tool for irreversibly labeling proteins. The primary targets for modification are the sulfur-containing amino acids, cysteine and methionine, due to the high nucleophilicity of the thiol and thioether groups, respectively. However, under specific pH conditions, other residues such as histidine, lysine, aspartate, and glutamate (B1630785) can also be modified. This differential reactivity can be exploited to achieve some level of selectivity in labeling experiments.

The covalent nature of the bond formed between this compound and the target protein makes it suitable for applications where a permanent tag is required, such as in the identification of binding partners, the characterization of active sites, and the analysis of protein conformation. The modification introduces a specific mass shift that can be readily detected by mass spectrometry, facilitating the identification of the labeled protein and the specific site of modification.

Principle of Covalent Labeling

The labeling reaction proceeds via a nucleophilic substitution mechanism (Sɴ2). The nucleophilic side chain of an amino acid residue attacks the α-carbon of the phenacyl bromide, displacing the bromide ion and forming a stable covalent bond.

dot

Caption: General mechanism of protein labeling by this compound.

The reactivity of nucleophilic amino acids generally follows the order: Cysteine > Methionine > Histidine > Lysine > Aspartate > Glutamate. The pH of the reaction buffer is a critical parameter that influences the selectivity of the labeling. At acidic pH (below 4), methionine is preferentially alkylated. As the pH increases towards neutral and alkaline conditions, the reactivity of other nucleophilic residues, such as the imidazole (B134444) ring of histidine and the ε-amino group of lysine, increases.

Quantitative Data

Table 1: Reactivity Profile of a Substituted Phenacyl Bromide (α-bromo-4-amino-3-nitroacetophenone) with Amino Acid Residues

Target Amino AcidpH ConditionRelative ReactivityNotes
Methionine < 3HighSpecific alkylation observed in pepsin at the Met-290 residue.[1]
Histidine 5.2 - 7.0Moderate to HighReactivity increases with pH.
Aspartic Acid 5.2ModerateEsterification of the carboxyl group can occur.[1]
Glutamic Acid 5.2ModerateEsterification of the carboxyl group can occur.
Cysteine 6.0 - 8.0Very HighGenerally the most reactive nucleophile at neutral to slightly alkaline pH.
Lysine > 8.0Moderate to HighReactivity of the ε-amino group increases significantly at alkaline pH.

Table 2: Mass Shifts of Amino Acid Residues Modified by this compound

Amino Acid ResidueModificationMonoisotopic Mass Shift (Da)
CysteineAlkylation of Thiol+280.9567
MethionineAlkylation of Thioether+280.9567
HistidineAlkylation of Imidazole+280.9567
LysineAlkylation of ε-Amino Group+280.9567
Aspartic AcidEsterification of Carboxyl+280.9567
Glutamic AcidEsterification of Carboxyl+280.9567

Experimental Protocols

The following protocols provide a general framework for the covalent labeling of proteins with this compound. Optimization of specific parameters, such as reagent concentration, reaction time, and temperature, may be necessary for each specific protein and application.

dot

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_cleanup Purification & Analysis A Protein Preparation C Incubation A->C B Reagent Preparation B->C D Quenching C->D E Purification of Labeled Protein D->E F Analysis (SDS-PAGE, MS) E->F

Caption: General experimental workflow for covalent protein labeling.

Protocol 1: General Protein Labeling

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, or 50 mM Sodium Acetate, pH 4.0 for methionine-specific labeling)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M β-mercaptoethanol)

  • Desalting column or dialysis tubing

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

    • If targeting cysteine residues, ensure they are in a reduced state. If necessary, treat the protein with a reducing agent like DTT or TCEP and subsequently remove the reducing agent using a desalting column.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF immediately before use.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess (typically 10- to 100-fold molar excess over the protein).

    • Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle mixing. Protect the reaction from light.

  • Quenching:

    • Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM to consume any unreacted labeling reagent. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess labeling reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.

Protocol 2: Mass Spectrometry Analysis of Labeled Proteins

Procedure:

  • Intact Protein Analysis:

    • Analyze the purified labeled protein by ESI-MS or MALDI-TOF MS to determine the number of incorporated labels by observing the mass shift.

  • Peptide Mapping to Identify Labeled Residues:

    • Denature, reduce, and alkylate the labeled protein.

    • Digest the protein with a specific protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify the modified peptides by searching for the expected mass shift (+280.9567 Da) on the relevant amino acid residues.

    • Confirm the site of modification by analyzing the fragmentation pattern (b- and y-ions) in the MS/MS spectra.

Applications

  • Mapping Protein Structure and Accessibility: The extent of labeling of specific residues can provide information about their solvent accessibility and local environment within the protein structure.

  • Identifying Ligand Binding Sites: Changes in the labeling pattern of a protein in the presence and absence of a ligand can help identify the binding site.

  • Enzyme Active Site Probing: Covalent modification of active site residues can lead to enzyme inactivation, helping to identify critical catalytic residues.

  • Cross-linking Studies: Bifunctional derivatives of phenacyl bromide can be used to cross-link interacting proteins.

  • Development of Covalent Inhibitors: The phenacyl bromide moiety can be incorporated into small molecules to create targeted covalent inhibitors.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency - Low reagent concentration- Short incubation time- Inaccessible target residues- Reagent degradation- Increase molar excess of the labeling reagent- Increase incubation time or temperature- Denature the protein (if applicable)- Prepare fresh reagent stock solution
Non-specific Labeling - High reagent concentration- High pH- Decrease molar excess of the reagent- Optimize the reaction pH for the target residue
Protein Precipitation - High concentration of organic solvent (DMSO/DMF)- Protein instability under reaction conditions- Keep the final concentration of the organic solvent below 5-10%- Perform the reaction at a lower temperature (4°C)

Safety Precautions

This compound is a reactive chemical and should be handled with appropriate safety precautions. Wear gloves, safety glasses, and a lab coat. Work in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

References

Application Notes: Synthesis of Heterocyclic Compounds Using 4-Amino-3,5-dichlorophenacylbromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-amino-3,5-dichlorophenacylbromide in the preparation of various heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. This document outlines detailed protocols for the synthesis of thiazole (B1198619), quinoxaline (B1680401), and imidazole (B134444) derivatives, supported by quantitative data and reaction diagrams.

Introduction

This compound is a versatile bifunctional reagent. The α-bromoketone moiety serves as a key electrophilic center for cyclization reactions, while the substituted aniline (B41778) ring provides a site for further functionalization. This combination makes it a valuable starting material for generating a diverse range of heterocyclic structures.[1][2] The primary synthetic routes explored herein are the Hantzsch thiazole synthesis, the condensation reaction with o-phenylenediamines to form quinoxalines, and the reaction with amidines to yield imidazoles.

Synthesis of 2-Amino-4-(4-amino-3,5-dichlorophenyl)thiazole

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives.[3] The reaction proceeds via the condensation of an α-haloketone with a thioamide-containing compound, most commonly thiourea (B124793), to yield 2-aminothiazoles.

Experimental Protocol

A mixture of this compound (1 mmol), thiourea (1.2 mmol), and a catalytic amount of a suitable catalyst (e.g., copper silicate, 10 mol%) is refluxed in ethanol (B145695) (5 mL) at 78°C.[4] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured over crushed ice to precipitate the product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Table 1: Quantitative Data for the Synthesis of 2-Amino-4-(4-amino-3,5-dichlorophenyl)thiazole

EntryReactantsCatalystSolventReaction TimeYield (%)Melting Point (°C)
1This compound, ThioureaCopper SilicateEthanol2 hNot specifiedNot specified
2Phenacyl bromide, ThioureaTetrabutylammonium hexafluorophosphateMethanol15 min>90 (general)Not specified

Synthesis Pathway

thiazole_synthesis reagent This compound + Thiourea intermediate Thiouronium Salt Intermediate reagent->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 2-Amino-4-(4-amino-3,5-dichlorophenyl)thiazole cyclization->product

Caption: Hantzsch synthesis of a 2-aminothiazole (B372263) derivative.

Synthesis of 2-(4-Amino-3,5-dichlorophenyl)quinoxaline

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. A common synthetic route involves the condensation of an α-haloketone with an o-phenylenediamine (B120857).[3][5][6][7]

Experimental Protocol

An equimolar amount of this compound (1 mmol) and o-phenylenediamine (1 mmol) are reacted in a suitable solvent. Several protocols can be adapted:

  • Method A (Catalyst-free): The reactants are refluxed in acetic acid.[5]

  • Method B (Pyridine Catalyzed): The reaction is carried out in tetrahydrofuran (B95107) (THF) at room temperature in the presence of pyridine (B92270) as a catalyst.[3]

The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Table 2: Quantitative Data for the Synthesis of 2-(4-Amino-3,5-dichlorophenyl)quinoxaline

EntryReactantsConditionsReaction TimeYield (%)Melting Point (°C)
1Phenacyl bromide, o-PhenylenediaminePyridine, THF, RT2-3 h85-92 (general)Not specified
2α-Hydroxy ketones, o-PhenylenediamineAcetic acid, RefluxNot specified34-85 (general)Not specified

Synthesis Pathway

quinoxaline_synthesis reagents This compound + o-Phenylenediamine intermediate1 Initial Condensation Product reagents->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization oxidation Oxidation cyclization->oxidation product 2-(4-Amino-3,5-dichlorophenyl)quinoxaline oxidation->product

Caption: Synthesis of a quinoxaline derivative.

Synthesis of 4-(4-Amino-3,5-dichlorophenyl)imidazole Derivatives

Imidazole derivatives are another class of heterocyclic compounds with significant pharmacological importance. A widely used method for their synthesis is the condensation of α-haloketones with amidines.[8]

Experimental Protocol

To a solution of an amidine hydrochloride (e.g., acetamidine (B91507) hydrochloride, 1 mmol) and a base (e.g., potassium carbonate) in a suitable solvent such as acetonitrile, this compound (1 mmol) is added. The reaction mixture is then heated, potentially under microwave irradiation to accelerate the reaction. The progress is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography.

Table 3: Quantitative Data for the Synthesis of Imidazole Derivatives

EntryReactantsConditionsReaction TimeYield (%)Melting Point (°C)
1Phenacyl bromides, AmidinesK2CO3, Acetonitrile, MicrowaveNot specifiedModerate to Good (general)Not specified

Synthesis Pathway

imidazole_synthesis reagents This compound + Amidine intermediate Condensation Intermediate reagents->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 4-(4-Amino-3,5-dichlorophenyl)imidazole Derivative cyclization->product

Caption: Synthesis of an imidazole derivative.

Experimental Workflows

The general workflow for the synthesis and purification of these heterocyclic compounds is outlined below.

experimental_workflow start Start: Reagents & Solvent reaction Reaction (Heating/Stirring) start->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up (e.g., Precipitation, Extraction) monitoring->workup Complete purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization end Final Product characterization->end

Caption: General experimental workflow.

Conclusion

This compound is a valuable and reactive precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols described herein for the synthesis of thiazoles, quinoxalines, and imidazoles, derived from established synthetic methodologies, provide a solid foundation for further exploration and optimization in the context of drug discovery and development. While specific quantitative data for reactions involving this particular starting material are limited in the current literature, the provided general procedures offer a reliable starting point for researchers.

References

Application Notes and Protocols: Site-Specific Modification of Cysteine Residues with 4-Amino-3,5-dichlorophenacylbromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the site-specific modification of cysteine residues in proteins and peptides using 4-Amino-3,5-dichlorophenacylbromide. This reagent serves as a valuable tool in chemical biology, proteomics, and drug development for introducing a stable thioether linkage at solvent-accessible cysteine sites.

Introduction

Site-specific modification of proteins is a powerful technique for elucidating protein function, tracking protein localization, and developing novel protein therapeutics. Cysteine, with its nucleophilic thiol group, is a common target for such modifications due to its relatively low abundance and high reactivity compared to other amino acid residues. This compound is an α-haloacetophenone derivative that acts as an alkylating agent, reacting with the sulfhydryl group of cysteine residues to form a stable thioether bond. The aromatic ring and the dichloro substituents of this reagent can introduce unique properties to the labeled protein, such as altered hydrophobicity or the potential for further chemical modifications via the amino group.

Reaction Mechanism

The modification of a cysteine residue by this compound proceeds via a nucleophilic substitution reaction. The sulfur atom of the cysteine thiol acts as the nucleophile, attacking the α-carbon of the phenacyl bromide and displacing the bromide leaving group. This results in the formation of a stable thioether bond.

G cluster_0 Reaction Mechanism reagent This compound product Modified Cysteine Residue reagent->product Nucleophilic Attack cysteine Cysteine Residue (Protein-SH) cysteine->product

Caption: Reaction of this compound with a cysteine residue.

Quantitative Data Summary

While specific kinetic data for this compound is not extensively published, the following table provides representative data for the alkylation of cysteine residues by similar α-haloacetophenone reagents. These values can be used as a guideline for experimental design.

ParameterRepresentative ValueConditionsNotes
Reaction pH 7.0 - 8.5Phosphate or HEPES bufferThe reaction rate increases with pH as the thiolate anion is more nucleophilic.
Reaction Temperature 4 - 25 °C-Lower temperatures can be used to minimize side reactions and protein degradation.
Reagent:Protein Molar Ratio 10:1 to 50:1-The optimal ratio should be determined empirically to maximize labeling efficiency while minimizing off-target modifications.
Reaction Time 1 - 4 hours-Reaction progress can be monitored by mass spectrometry or Ellman's reagent.
Selectivity for Cysteine High (>85%)pH 7.0 - 7.5Phenacyl bromides show high selectivity for cysteine over other nucleophilic residues like lysine (B10760008) and histidine at neutral pH.[1]
Labeling Efficiency 70 - 95%Optimized conditionsEfficiency is dependent on the accessibility of the cysteine residue and the reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Purified Protein

This protocol outlines the general steps for labeling a purified protein containing one or more cysteine residues with this compound.

Materials:

  • Purified protein containing at least one cysteine residue

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching Solution: 1 M β-mercaptoethanol or L-cysteine

  • Desalting column (e.g., PD-10) or dialysis equipment

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to free cysteine residues, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. If using DTT, it must be removed prior to labeling.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO. This should be prepared fresh immediately before use.

  • Labeling Reaction:

    • Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing. Protect the reaction from light.

  • Quenching the Reaction:

    • Add a 100-fold molar excess of the Quenching Solution (relative to the labeling reagent) to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess labeling reagent and quenching agent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS). Alternatively, dialysis can be performed against the storage buffer.

  • Characterization:

    • Confirm the modification and determine the labeling efficiency using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or UV-Vis spectroscopy if the label introduces a significant change in absorbance.

G cluster_0 Protein Labeling Workflow start Start: Purified Protein reduction Reduction of Disulfides (optional) start->reduction labeling Addition of this compound reduction->labeling incubation Incubation (2-4h, RT) labeling->incubation quenching Quenching of excess reagent incubation->quenching purification Purification (Desalting/Dialysis) quenching->purification end End: Labeled Protein purification->end

Caption: A general workflow for protein labeling with this compound.

Protocol 2: Monitoring Labeling Efficiency with Ellman's Reagent

This protocol describes how to quantify the number of free cysteine residues before and after labeling to determine the modification efficiency.

Materials:

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

  • Reaction Buffer for Ellman's Assay: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Unlabeled protein sample (control)

  • Labeled protein sample

  • Spectrophotometer

Procedure:

  • Prepare a standard curve using a known concentration of a thiol-containing compound like L-cysteine.

  • Prepare protein samples:

    • Dilute both the unlabeled and labeled protein samples to the same concentration (e.g., 0.1 mg/mL) in the Reaction Buffer for Ellman's Assay.

  • Prepare Ellman's Reagent solution:

    • Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.

  • Perform the assay:

    • To 50 µL of each protein sample, add 5 µL of the Ellman's Reagent solution.

    • Add 945 µL of Reaction Buffer to bring the final volume to 1 mL.

    • Incubate for 15 minutes at room temperature.

  • Measure absorbance:

    • Measure the absorbance of the samples at 412 nm.

  • Calculate labeling efficiency:

    • Determine the concentration of free thiols in both the unlabeled and labeled samples using the standard curve.

    • Calculate the labeling efficiency using the following formula:

      • Efficiency (%) = [1 - (Free thiols in labeled sample / Free thiols in unlabeled sample)] x 100

Applications in Signaling Pathway Analysis

Modification of specific cysteine residues can be a powerful tool to investigate their role in signaling pathways. For example, a cysteine residue in a critical protein of a signaling cascade could be modified to either block its function or introduce a probe for downstream analysis.

G cluster_0 Hypothetical Signaling Pathway Analysis Receptor Receptor KinaseA Kinase A (with Cys-SH) Receptor->KinaseA Signal KinaseB KinaseB KinaseA->KinaseB Phosphorylation TF Transcription Factor KinaseB->TF Gene Gene Expression TF->Gene Probe This compound Probe->KinaseA Modification of Cys-SH

Caption: Use of a cysteine-modifying probe to study a signaling pathway.

In the hypothetical pathway above, if the cysteine residue in Kinase A is crucial for its activity, its modification by this compound would be expected to block the downstream signaling events, namely the phosphorylation of Kinase B and subsequent gene expression. This allows for the functional validation of that specific cysteine residue in the signaling cascade.

Conclusion

This compound is a useful reagent for the site-specific modification of cysteine residues. The protocols and data presented here provide a framework for its application in various research and development settings. As with any chemical modification of proteins, it is crucial to empirically optimize the reaction conditions for each specific protein of interest and to thoroughly characterize the resulting conjugate to ensure that the modification has not adversely affected the protein's structure and function.

References

Application Notes and Protocols: Nucleophilic Substitution on 4-Amino-3,5-dichlorophenacylbromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental conditions and protocols for nucleophilic substitution reactions on 4-Amino-3,5-dichlorophenacylbromide. This versatile building block is a key intermediate in the synthesis of various pharmaceutical compounds, owing to the high reactivity of its α-bromoketone moiety towards nucleophiles.

Introduction

This compound (CAS No: 37148-47-3) is an aromatic ketone featuring a highly electrophilic carbon adjacent to the carbonyl group, making it an excellent substrate for SN2 reactions. The bromine atom is a good leaving group, readily displaced by a variety of nucleophiles including amines, thiols, and alcohols. This reactivity is central to its application in the synthesis of complex organic molecules and active pharmaceutical ingredients. For instance, it is a known precursor in the synthesis of Clenbuterol, a β2-adrenergic agonist.[1][2] The electron-withdrawing effects of the two chlorine atoms on the phenyl ring further enhance the electrophilicity of the carbonyl carbon.

Summary of Experimental Conditions

The following table summarizes the experimental conditions for nucleophilic substitution reactions on this compound with different nucleophiles.

NucleophileReagents & SolventsTemperature (°C)Reaction TimeYield (%)ProductReference
tert-Butylamine (B42293)Tetrahydrofuran (THF), Ethanol0 °C to Room Temp.4 hours35Clenbuterol (after reduction)[2]
tert-Butylamine (deuterated)Triethylamine (B128534), Organic SolventNot specifiedNot specifiedHigh conversion4-amino-α-(D9-tert-butylamine)-3,5-dichloroacetophenone[3]
(R)-1-methyl-3-(4-aminocarbonylphenyl)propylamineChloroform50 °C3 hoursNot specifiedDiamine adduct[4]
Thiourea (B124793)EthanolRefluxNot specifiedGood (expected)2-Amino-4-(4-amino-3,5-dichlorophenyl)thiazoleGeneral Hantzsch Synthesis

Experimental Protocols

Protocol 1: Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-one (Clenbuterol Intermediate)

This protocol describes the nucleophilic substitution of this compound with tert-butylamine, a key step in the synthesis of Clenbuterol.[2]

Materials:

  • This compound (5.0 g, 17.8 mmol)

  • tert-Butylamine (3.8 mL, 35.6 mmol)

  • Tetrahydrofuran (THF), anhydrous (50 mL)

  • Ethanol, anhydrous (50 mL)

  • Round bottom flask (250 mL)

  • Ice water bath

  • Nitrogen gas supply

  • Magnetic stirrer

Procedure:

  • In a 250 mL round bottom flask, dissolve 5.0 g (17.8 mmol) of this compound in 50 mL of THF and 50 mL of ethanol.

  • Place the flask in an ice water bath and stir the solution.

  • Deoxidize the apparatus and maintain a nitrogen atmosphere.

  • After 20 minutes of cooling, slowly add 3.8 mL (35.6 mmol) of tert-butylamine to the reaction mixture using a syringe.

  • Continue the reaction at 0 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • The resulting product, 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-one, can be further processed, for example, by reduction with sodium borohydride (B1222165) to yield Clenbuterol.[1][2]

Note: For the synthesis of deuterated Clenbuterol, D9-tert-butylamine can be used. In this case, an organic base such as triethylamine or N,N-diisopropylethylamine is added to provide the alkaline environment, which improves the conversion rate of the expensive deuterated amine.[3]

Protocol 2: Synthesis of 2-Amino-4-(4-amino-3,5-dichlorophenyl)thiazole via Hantzsch Thiazole (B1198619) Synthesis

This protocol describes a representative method for the reaction of this compound with thiourea to form a 2-aminothiazole (B372263) derivative, based on the well-established Hantzsch thiazole synthesis.

Materials:

  • This compound (1 eq.)

  • Thiourea (1 eq.)

  • Ethanol

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a solution of this compound in ethanol, add an equimolar amount of thiourea.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

experimental_workflow_amine cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Intermediate Product cluster_downstream Downstream Processing start_bromide This compound mixing Mixing and Stirring start_bromide->mixing start_amine tert-Butylamine start_amine->mixing solvent THF/Ethanol solvent->mixing temperature 0 °C to RT temperature->mixing time 4 hours time->mixing atmosphere Nitrogen atmosphere->mixing product 1-(4-amino-3,5-dichlorophenyl)- 2-(tert-butylamino)ethan-1-one mixing->product reduction Reduction (e.g., NaBH4) product->reduction final_product Clenbuterol reduction->final_product

Caption: Workflow for the synthesis of a Clenbuterol intermediate.

experimental_workflow_thiazole cluster_start_thiazole Starting Materials cluster_reaction_thiazole Reaction Conditions cluster_process_thiazole Process cluster_product_thiazole Product cluster_workup_thiazole Workup & Purification start_bromide_thiazole This compound mixing_thiazole Mixing and Refluxing start_bromide_thiazole->mixing_thiazole start_thiourea Thiourea start_thiourea->mixing_thiazole solvent_thiazole Ethanol solvent_thiazole->mixing_thiazole temperature_thiazole Reflux temperature_thiazole->mixing_thiazole product_thiazole 2-Amino-4-(4-amino-3,5-dichlorophenyl)thiazole mixing_thiazole->product_thiazole workup Cooling & Recrystallization product_thiazole->workup

Caption: Workflow for the Hantzsch thiazole synthesis.

References

Application Notes and Protocols: 4-Amino-3,5-dichlorophenacylbromide as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dichlorophenacylbromide is a substituted aromatic ketone with a reactive α-bromomethyl group.[1] While its primary documented use is as a chemical intermediate in organic synthesis, its structural similarity to known enzyme inhibitors, particularly p-bromophenacyl bromide (pBPB), suggests its potential as an inhibitor of phospholipase A2 (PLA2) enzymes.[2][3][4][5][6][7] This document provides detailed application notes and protocols to guide the investigation of this compound as a putative PLA2 inhibitor. The information presented is based on the established mechanism of action of analogous phenacyl bromides and serves as a foundational resource for researchers initiating studies in this area.

Disclaimer: The enzyme inhibitory activity and specific quantitative data for this compound have not been extensively reported in peer-reviewed literature. The following information is based on the known activities of structurally related compounds and should be used as a guide for initial investigations.

Putative Mechanism of Action: Inhibition of Phospholipase A2

Based on its chemical structure, this compound is hypothesized to be an irreversible inhibitor of phospholipase A2 (PLA2). The proposed mechanism of action involves the alkylation of a critical histidine residue within the active site of the PLA2 enzyme by the electrophilic α-carbon of the phenacyl bromide moiety.[3][8] This covalent modification would lead to the irreversible inactivation of the enzyme.

Phospholipase A2 enzymes are key players in the inflammatory cascade, responsible for the hydrolysis of phospholipids (B1166683) to release arachidonic acid, the precursor to prostaglandins (B1171923) and leukotrienes.[8][9][10] By inhibiting PLA2, this compound could potentially block the entire arachidonic acid cascade, thereby exerting anti-inflammatory effects.

Data Presentation: Hypothetical Inhibitory Activity

The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against different classes of phospholipase A2. These values are for illustrative purposes to guide experimental design and are based on typical potencies of similar inhibitors.

Enzyme TargetInhibitorIC50 (µM)Inhibition TypeAssay Condition
Secretory PLA2 (sPLA2)This compound10 - 50IrreversibleCell-free enzymatic assay
Cytosolic PLA2 (cPLA2)This compound5 - 25IrreversibleCell-based arachidonic acid release assay
Calcium-independent PLA2 (iPLA2)This compound> 100Weak or no inhibitionCell-free enzymatic assay

Experimental Protocols

Protocol 1: General Screening for Enzyme Inhibition

This protocol provides a general framework for screening this compound for inhibitory activity against a target enzyme, such as a commercially available purified PLA2.

Materials:

  • This compound

  • Purified enzyme (e.g., human recombinant sPLA2)

  • Enzyme-specific substrate (e.g., a fluorescently labeled phospholipid)

  • Assay buffer (optimized for the target enzyme)

  • 96-well microplate (black, for fluorescence assays)

  • Microplate reader

  • Positive control inhibitor (e.g., p-bromophenacyl bromide)

  • DMSO (for dissolving the test compound)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in assay buffer to achieve a range of desired test concentrations.

  • Enzyme Preparation: Prepare a working solution of the purified enzyme in assay buffer.

  • Assay Reaction: a. To the wells of the 96-well plate, add 5 µL of the diluted compound solutions. b. Add 40 µL of the enzyme solution to each well. c. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction. d. Initiate the reaction by adding 5 µL of the substrate solution.

  • Data Acquisition: Immediately measure the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis: a. Calculate the reaction rate for each well. b. Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control. c. Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Cell-Based Arachidonic Acid Release Assay

This protocol assesses the ability of this compound to inhibit cellular PLA2 activity by measuring the release of arachidonic acid from cultured cells.

Materials:

  • This compound

  • Cell line (e.g., RAW 264.7 macrophages)

  • Cell culture medium

  • [³H]-Arachidonic acid

  • Cell-stimulating agent (e.g., lipopolysaccharide - LPS)

  • Scintillation cocktail

  • Scintillation counter

  • 24-well cell culture plates

Procedure:

  • Cell Seeding and Labeling: a. Seed cells in a 24-well plate and allow them to adhere overnight. b. Label the cells by incubating with [³H]-Arachidonic acid in the culture medium for 18-24 hours.

  • Inhibitor Treatment: a. Wash the cells to remove unincorporated [³H]-Arachidonic acid. b. Treat the cells with various concentrations of this compound in fresh medium for 1 hour.

  • Cell Stimulation: a. Stimulate the cells with a suitable agent (e.g., LPS) to induce PLA2 activation and arachidonic acid release. b. Incubate for the appropriate time (e.g., 4-6 hours).

  • Measurement of Arachidonic Acid Release: a. Collect the cell culture supernatant. b. Add scintillation cocktail to the supernatant. c. Measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of arachidonic acid release for each treatment group relative to the total incorporated radioactivity. b. Determine the inhibitory effect of this compound on stimulated arachidonic acid release.

Visualizations

Arachidonic_Acid_Cascade cluster_0 Membrane Membrane Phospholipids PLA2 Phospholipase A2 (sPLA2, cPLA2) Inhibitor This compound (Putative Inhibitor) Inhibitor->PLA2 Inhibition AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1, COX-2) AA->COX LOX Lipoxygenase (5-LOX) AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Putative inhibition of the Arachidonic Acid Cascade by this compound.

Experimental_Workflow start Start: Hypothesis Generation step1 In Vitro Screening: Purified Enzyme Assay start->step1 step2 Determine IC50 Value step1->step2 step3 Cell-Based Assay: Arachidonic Acid Release step2->step3 step4 Evaluate Cellular Potency step3->step4 step5 Mechanism of Action Studies: Irreversibility, Active Site Modification step4->step5 step6 Lead Optimization step5->step6 end End: Candidate for Further Development step6->end

Caption: General workflow for investigating a putative enzyme inhibitor.

References

Application Notes and Protocols for the Derivatization of Peptides with 4-Amino-3,5-dichlorophenacylbromide for Enhanced Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and accurate quantification of peptides is paramount in various fields, including proteomics, drug discovery, and clinical diagnostics. Mass spectrometry (MS) is a powerful tool for peptide analysis, but its sensitivity can be limited by the ionization efficiency of the analytes. Chemical derivatization is a strategy employed to enhance the signal intensity of peptides in MS by introducing a charge-carrying or easily ionizable tag.

This document provides a detailed protocol for the derivatization of peptides with 4-Amino-3,5-dichlorophenacylbromide. This reagent targets the carboxylic acid groups present at the C-terminus of peptides and on the side chains of acidic amino acid residues (aspartic acid and glutamic acid). The introduction of the 4-Amino-3,5-dichlorophenacyl moiety can improve the ionization efficiency of acidic peptides and provide a unique isotopic signature due to the presence of two chlorine atoms, aiding in their identification and quantification.

Principle of the Derivatization Reaction

This compound is an α-haloketone that reacts with carboxylate anions via nucleophilic substitution to form a phenacyl ester. The reaction is typically carried out under basic conditions to deprotonate the carboxylic acid groups of the peptide, thereby activating them for reaction with the electrophilic carbon of the phenacyl bromide.

The derivatization adds a fixed mass to the peptide for each carboxylic acid group, allowing for the selective monitoring of derivatized peptides by mass spectrometry. The basic amino group on the reagent can also contribute to increased signal intensity in positive ion mode ESI-MS.

Chemical Reaction of Peptide Derivatization Peptide Peptide with Carboxylic Acid Group (C-terminus, Asp, or Glu) DerivatizedPeptide Derivatized Peptide (Phenacyl Ester) Peptide->DerivatizedPeptide R-COOH + Br-CH2-CO-Ar -> R-COO-CH2-CO-Ar Reagent This compound Reagent->DerivatizedPeptide Base Base (e.g., DIEA) Base->Peptide Deprotonation (R-COOH -> R-COO-) Byproduct HBr DerivatizedPeptide->Byproduct

Caption: Derivatization of a peptide's carboxylic acid with this compound.

Experimental Protocols

3.1. Materials and Reagents

  • Peptide sample

  • This compound (FW: 282.95 g/mol )

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, HPLC grade

  • N,N-Diisopropylethylamine (DIEA)

  • Formic acid (FA)

  • Trifluoroacetic acid (TFA)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Microcentrifuge tubes

3.2. Standard Solution Preparation

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in water or a suitable buffer.

  • Derivatization Reagent Stock Solution: Prepare a 10 mg/mL stock solution of this compound in acetonitrile. Note: This solution should be prepared fresh.

  • Base Solution: Prepare a 5% (v/v) solution of DIEA in acetonitrile.

3.3. Derivatization Protocol

This protocol is a starting point and may require optimization for specific peptides.

  • Sample Preparation: In a microcentrifuge tube, add a specific amount of the peptide stock solution (e.g., 10 µL of 1 mg/mL).

  • Solvent Evaporation: Dry the peptide sample completely using a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried peptide in 20 µL of acetonitrile.

  • Addition of Base: Add 2 µL of the 5% DIEA solution to the peptide solution to achieve a basic pH.

  • Addition of Derivatization Reagent: Add a 10-fold molar excess of the this compound stock solution to the peptide solution.

  • Reaction: Incubate the reaction mixture at 60°C for 1 hour.

  • Reaction Quenching: After incubation, cool the reaction mixture to room temperature and add 1 µL of formic acid to quench the reaction.

  • Solvent Evaporation: Dry the derivatized peptide sample using a vacuum centrifuge.

Experimental Workflow for Peptide Derivatization Start Start PeptideSample Peptide Sample Start->PeptideSample DrySample Dry Sample (Vacuum Centrifuge) PeptideSample->DrySample Reconstitute Reconstitute in ACN DrySample->Reconstitute AddBase Add Base (DIEA) Reconstitute->AddBase AddReagent Add this compound AddBase->AddReagent Incubate Incubate at 60°C AddReagent->Incubate Quench Quench Reaction (Formic Acid) Incubate->Quench DryDerivatized Dry Derivatized Sample Quench->DryDerivatized SPE SPE Cleanup (C18) DryDerivatized->SPE LCMS LC-MS/MS Analysis SPE->LCMS End End LCMS->End

Caption: A step-by-step workflow for the derivatization and analysis of peptides.

3.4. Sample Cleanup

Excess derivatization reagent and salts can interfere with mass spectrometry analysis. A solid-phase extraction (SPE) step is recommended for sample cleanup.

  • Reconstitute: Reconstitute the dried, derivatized peptide in 100 µL of 0.1% TFA in water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% TFA in water.

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% TFA in water to remove salts and excess reagent.

  • Elution: Elute the derivatized peptide with 500 µL of 50% acetonitrile in water containing 0.1% formic acid.

  • Drying: Dry the eluted sample in a vacuum centrifuge.

  • Final Reconstitution: Reconstitute the final sample in a suitable solvent for LC-MS analysis (e.g., 2% acetonitrile in water with 0.1% formic acid).

Mass Spectrometry Analysis

4.1. LC-MS/MS Parameters

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.3 mL/min

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Scan Mode: Full scan (e.g., m/z 300-2000) and data-dependent MS/MS of the most intense precursor ions.

4.2. Expected Mass Shift

The derivatization reaction results in the addition of a 4-amino-3,5-dichlorophenacyl group (C₈H₆Cl₂NO) and the loss of a hydrogen atom from the carboxylic acid.

  • Monoisotopic Mass of Added Group: 202.98 g/mol

  • Expected Mass Shift per Derivatized Carboxylic Acid: +202.98 Da

Data Presentation and Interpretation

Quantitative data should be collected to assess the efficiency of the derivatization and its impact on signal intensity.

Table 1: Derivatization Efficiency of Model Peptides

Peptide SequenceNumber of Carboxylic Acid GroupsTheoretical Mass (Da)Observed Mass (Da)Mass Shift (Da)Derivatization Yield (%)
(Example) Asp-Gly-Glu3XXX.XXYYY.YY+608.94(Calculated)
User's Peptide 1
User's Peptide 2

Table 2: Improvement in Signal Intensity for Derivatized Peptides

Peptide SequenceSignal Intensity (Und-erivatized)Signal Intensity (Derivatized)Fold Increase
(Example) Asp-Gly-GluXYY/X
User's Peptide 1
User's Peptide 2

Troubleshooting

  • Low Derivatization Yield:

    • Ensure the reaction pH is basic. Optimize the amount of DIEA.

    • Increase the molar excess of the derivatization reagent.

    • Increase the reaction time or temperature.

    • Ensure the peptide sample is completely dry before reconstitution.

  • Multiple Derivatization Products:

    • This may occur if the peptide has multiple acidic residues. The number of added groups should correspond to the number of carboxylic acids.

  • Poor Signal in MS:

    • Ensure efficient sample cleanup to remove interfering substances.

    • Optimize MS parameters for the derivatized peptides.

Safety Precautions

  • This compound is an irritant. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Work in a well-ventilated fume hood.

  • DIEA and formic acid are corrosive. Handle with care.

This application note provides a foundational protocol for the derivatization of peptides with this compound. Researchers are encouraged to optimize the reaction conditions for their specific peptides and analytical needs to achieve the best results.

Handling and safety precautions for 4-Amino-3,5-dichlorophenacylbromide in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of 4-Amino-3,5-dichlorophenacylbromide (CAS No. 37148-47-3) in a laboratory setting. This compound is primarily used as an intermediate in organic synthesis and drug development.[1][2][3] Adherence to these guidelines is crucial to ensure personnel safety and maintain experimental integrity.

Chemical and Physical Properties

This compound is a yellow to off-white solid.[4][5] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is essential for its proper handling and storage.

PropertyValueReference
CAS Number 37148-47-3[4]
Molecular Formula C8H6BrCl2NO[4]
Molecular Weight 282.95 g/mol [4]
Appearance Yellow to Off-White Solid[4][5]
Melting Point 140-145 °C[3][4][6]
Boiling Point 396.4 °C at 760 mmHg[4]
Density 1.764 g/cm³[4]
Solubility Slightly soluble in DMSO and Ethyl Acetate. Low solubility in water.[2][4]
Storage Conditions Store at -20°C under an inert atmosphere.[6]

Hazard Identification and Safety Precautions

2.1 GHS Hazard Statements

  • H315: Causes skin irritation.[7]

  • H318/H319: Causes serious eye damage/serious eye irritation.[7]

  • H335: May cause respiratory irritation.[8]

2.2 Precautionary Statements

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8]

  • P264: Wash skin thoroughly after handling.[7]

  • P270: Do not eat, drink or smoke when using this product.[7]

  • P280: Wear protective gloves/ eye protection/ face protection.[7]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • P310: Immediately call a POISON CENTER or doctor/physician.

2.3 Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[9]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[9] Fire-resistant clothing is also recommended.[9]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[7] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[9]

Experimental Protocols

3.1 General Handling and Storage

  • Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[7][9]

  • Avoid formation of dust and aerosols.[9]

  • Ground and secure containers when dispensing to prevent static discharge.[7]

  • Store the compound in a tightly closed container in a dry and well-ventilated place, away from incompatible materials and direct light.[7] Recommended storage is at -20°C under an inert atmosphere.[6]

3.2 Protocol: Use of this compound in a Synthetic Reaction

This protocol provides a general workflow for using this compound as a reactant in a chemical synthesis, such as in the preparation of Clenbuterol intermediates.[1][3]

Materials:

  • This compound

  • Reaction solvent (e.g., Chloroform)[1][3]

  • Other reactants as required by the specific synthesis

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Appropriate work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)

  • Personal Protective Equipment (as specified in section 2.3)

Procedure:

  • Preparation: Set up the reaction apparatus in a certified chemical fume hood. Ensure all glassware is dry.

  • Charging the Vessel: Under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of this compound to the reaction vessel.

  • Solvent Addition: Add the appropriate solvent to the reaction vessel. For example, it can be dissolved in chloroform (B151607) and heated.[1][3]

  • Reaction: Add other reactants to the vessel. The reaction may require heating.[1][3] Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction if necessary, following the specific requirements of the chemical process.

  • Extraction and Purification: Extract the product into an appropriate organic solvent. Wash the organic layer with water and/or brine. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by a suitable method, such as column chromatography or recrystallization.

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local regulations.

Emergency Procedures

4.1 First Aid Measures

  • If Inhaled: Move the person into fresh air.[4][9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][9]

  • In Case of Skin Contact: Immediately take off all contaminated clothing.[7] Wash off with soap and plenty of water.[9] Seek medical advice if irritation occurs.[7]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[9] Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

  • If Swallowed: Rinse mouth with water.[9] Do not induce vomiting.[9] Never give anything by mouth to an unconscious person.[9] Call a doctor or poison control center immediately.[9]

4.2 Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area.[9] Avoid breathing dust and contact with skin and eyes.[7][9] Wear appropriate PPE.[7][9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[8][9]

  • Methods for Cleaning Up: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[9] Avoid generating dust.

Visualized Workflow and Pathways

The following diagrams illustrate key workflows for handling this compound.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Response Risk_Assessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE Risk_Assessment->PPE_Selection Fume_Hood_Prep Prepare Chemical Fume Hood PPE_Selection->Fume_Hood_Prep Weighing Weigh Compound Fume_Hood_Prep->Weighing Reaction_Setup Set up Reaction Weighing->Reaction_Setup Spill Spill Response Weighing->Spill Monitoring Monitor Reaction Reaction_Setup->Monitoring Exposure Exposure Response Reaction_Setup->Exposure Decontamination Decontaminate Glassware & Surfaces Monitoring->Decontamination Waste_Disposal Dispose of Chemical Waste Decontamination->Waste_Disposal Storage Store Unused Compound Waste_Disposal->Storage Spill_Response_Protocol Spill_Detected Spill Detected Evacuate Evacuate Immediate Area Spill_Detected->Evacuate Alert Alert Supervisor & Safety Officer Spill_Detected->Alert Don_PPE Don Appropriate PPE Evacuate->Don_PPE Alert->Don_PPE Contain_Spill Contain Spill with Absorbent Material Don_PPE->Contain_Spill Collect Collect Material into Waste Container Contain_Spill->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkylation of 4-Amino-3,5-dichlorophenacylbromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the N-alkylation of 4-Amino-3,5-dichlorophenacylbromide.

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Amine: The amine reagent may be degraded or of low purity.- Use a fresh, high-purity amine. - Verify the amine's concentration if it's in solution.
2. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants.- A mixture of THF and ethanol (B145695) is a common choice.[1] - Ensure reactants are fully dissolved before proceeding.
3. Incorrect Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures.- Start the reaction at 0°C in an ice bath and allow it to slowly warm to room temperature.[1]
4. Insufficient Base: If using a salt of the amine, a base is required to liberate the free amine for reaction.- Add a non-nucleophilic organic base like triethylamine (B128534) or N,N-diisopropylethylamine to the reaction mixture.[2]
Formation of Side Products 1. Dialkylation: The primary amine product can be further alkylated by the phenacyl bromide.- Use a molar excess of the primary amine to favor mono-alkylation.[2] - Consider using a less reactive base if dialkylation is significant.[3]
2. Impurities from Starting Material: Impurities in the this compound can lead to related impurities in the product.- Ensure the purity of the starting phenacyl bromide. Common impurities can include mono-chloro or bromo-chloro analogs.
3. Over-reduction in Subsequent Steps: If the alkylation is followed by a reduction (e.g., with NaBH4 or KBH4), other functional groups may be affected.- Carefully control the amount of reducing agent and the reaction temperature.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have proceeded to completion.- Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). - Extend the reaction time if starting material is still present.[3]
2. Poor Nucleophilicity of the Amine: Sterically hindered or electron-poor amines may react slowly.- Increase the reaction temperature cautiously. - Consider using a more polar aprotic solvent to enhance the nucleophilicity of the amine.
3. Incorrect pH: The pH of the reaction mixture can significantly impact the rate of alkylation.- For optimal results, maintain a pH around 8.0.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of amine to this compound?

A1: To favor mono-alkylation and minimize the formation of dialkylated byproducts, it is recommended to use a molar excess of the amine. Ratios of amine to phenacyl bromide from 1.5:1 to 4:1 have been reported to be effective.[2]

Q2: Which solvents are recommended for this alkylation reaction?

A2: A mixture of tetrahydrofuran (B95107) (THF) and ethanol is a commonly used solvent system that provides good solubility for the reactants.[1]

Q3: How can I prevent the formation of the N,N-dialkylated product?

A3: The formation of N,N-dialkylated products can be suppressed by using an excess of the primary amine.[3] Additionally, adding the this compound slowly to the solution of the amine can also help to maintain a high local concentration of the amine, favoring mono-alkylation.

Q4: What is the role of an additional base like triethylamine or N,N-diisopropylethylamine?

A4: An additional non-nucleophilic organic base can be used to provide the necessary alkaline environment for the reaction. This is particularly useful when using an expensive amine, as it allows the primary amine to act solely as a nucleophile, thereby increasing its conversion rate.[2]

Q5: At what temperature should the reaction be conducted?

A5: The reaction is typically initiated at a low temperature, such as 0°C, to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.[1]

Q6: How can I monitor the progress of the reaction?

A6: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.

Experimental Protocols

Protocol 1: General N-Alkylation of this compound

This protocol is a general procedure for the alkylation of this compound with a primary amine, such as tert-butylamine, as part of the synthesis of clenbuterol.[1]

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and ethanol.

  • Cool the solution to 0°C using an ice-water bath and stir.

  • Slowly add the primary amine (2 equivalents) to the reaction mixture.

  • Continue stirring at 0°C for 3 hours, then allow the reaction to warm to room temperature and stir for an additional hour.

  • After the alkylation is complete, the resulting ketone can be reduced. Cool the reaction mixture back to 0°C.

  • Slowly add potassium borohydride (B1222165) (KBH4) (1.5-2 equivalents) to the mixture.

  • After 2 hours at 0°C, remove the ice bath and add methanol (B129727) to the reaction.

  • Stir at room temperature for 16 hours.

  • Remove the majority of the solvent by rotary evaporation.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent, such as dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product, which can be further purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_alkylation Alkylation cluster_reduction Reduction cluster_workup Workup & Purification prep_reactants Dissolve this compound in THF/Ethanol cool_solution Cool to 0°C prep_reactants->cool_solution add_amine Add Primary Amine cool_solution->add_amine react_cold React at 0°C for 3h add_amine->react_cold react_rt React at RT for 1h react_cold->react_rt cool_again Cool to 0°C react_rt->cool_again add_kbh4 Add KBH4 cool_again->add_kbh4 react_red React for 2h add_kbh4->react_red quench Quench with Water react_red->quench extract Extract with CH2Cl2 quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: Experimental workflow for the alkylation and subsequent reduction of this compound.

troubleshooting_flowchart start Low or No Product Yield? check_amine Check Amine Purity and Activity start->check_amine Yes side_products Side Products Observed? start->side_products No check_conditions Review Reaction Conditions (Solvent, Temperature) check_amine->check_conditions check_conditions->side_products dialkylation Dialkylation? side_products->dialkylation Yes incomplete_reaction Incomplete Reaction? side_products->incomplete_reaction No increase_amine Increase Molar Ratio of Amine dialkylation->increase_amine Yes other_impurities Other Impurities? dialkylation->other_impurities No success Successful Optimization increase_amine->success check_sm_purity Check Starting Material Purity other_impurities->check_sm_purity Yes other_impurities->incomplete_reaction No check_sm_purity->success extend_time Extend Reaction Time incomplete_reaction->extend_time Yes incomplete_reaction->success No optimize_temp Optimize Temperature extend_time->optimize_temp check_ph Check Reaction pH optimize_temp->check_ph check_ph->success

Caption: Troubleshooting flowchart for optimizing the alkylation of this compound.

References

How to improve the solubility of 4-Amino-3,5-dichlorophenacylbromide for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-Amino-3,5-dichlorophenacylbromide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a yellow solid chemical compound.[1] It is primarily used as a key intermediate in organic synthesis. Its most notable application is in the synthesis of Clenbuterol, a β2-agonist.[2] It also serves as an impurity reference standard for Clenbuterol analysis.

Q2: What are the known solubility characteristics of this compound?

Based on available data, this compound exhibits low solubility in water and is only slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and ethyl acetate.[1] This low solubility can present challenges when preparing solutions for chemical reactions.

Q3: Why is proper dissolution of this compound critical for my experiments?

Incomplete dissolution of starting materials can lead to several experimental issues, including:

  • Inaccurate stoichiometry: If the compound is not fully dissolved, the actual concentration in the reaction mixture will be lower than calculated, leading to incorrect molar ratios of reactants.

  • Lower reaction rates and yields: Reactions in solution require the reactants to be in the same phase to interact effectively. Undissolved solids will have limited surface area available for reaction, slowing down the process and reducing the product yield.

  • Side reactions and impurity formation: Undissolved starting material might react differently or degrade under the reaction conditions, leading to the formation of unwanted byproducts.

  • Poor reproducibility: Inconsistent dissolution between experiments will result in variable outcomes, making it difficult to obtain reliable and reproducible data.

Troubleshooting Guide: Improving the Solubility of this compound

This guide provides a systematic approach to overcoming solubility challenges with this compound.

Initial Assessment of Solubility

Before attempting to dissolve a large amount of the compound, it is recommended to perform a small-scale solubility test to determine the most suitable solvent.

Experimental Protocol: Small-Scale Solubility Test

  • Add 1-2 mg of this compound to a small vial.

  • Add 100 µL of the test solvent.

  • Vortex the vial for 30 seconds at room temperature.

  • Visually inspect for undissolved solid.

  • If the solid remains, add another 900 µL of the solvent (for a total of 1 mL) and vortex for 30 seconds.

  • If the solid is still present, gently warm the vial to approximately 50°C and observe any changes in solubility.

  • Record your observations for each solvent tested.

Solvent Selection and Optimization

The choice of solvent is paramount for achieving complete dissolution. Based on the chemical structure of this compound (a substituted aromatic ketone), polar aprotic solvents are generally a good starting point.

Solubility Data of this compound in Common Organic Solvents

SolventChemical ClassPolarityEstimated Solubility at 25°CNotes
Dimethyl Sulfoxide (DMSO)SulfoxideHighSlightly SolubleCan be effective, especially with gentle heating.
N,N-Dimethylformamide (DMF)AmideHighModerately SolubleA good alternative to DMSO for polar compounds.
Tetrahydrofuran (B95107) (THF)EtherModerateModerately SolubleOften used in combination with other solvents.
AcetoneKetoneModerateSlightly SolubleMay require heating to improve solubility.
Acetonitrile (ACN)NitrileModerateSlightly Soluble
Ethanol (EtOH)AlcoholHighSlightly SolubleCan be used in co-solvent systems.
Methanol (MeOH)AlcoholHighSlightly SolubleSimilar to ethanol.
Ethyl Acetate (EtOAc)EsterModerateSlightly Soluble
Dichloromethane (DCM)HalogenatedLowPoorly SolubleGenerally not a good choice for this compound.
WaterProticVery HighInsoluble
Techniques to Enhance Solubility

If this compound remains insoluble in your chosen solvent, the following techniques can be employed:

1. Co-solvent Systems:

Using a mixture of solvents can significantly improve solubility. A common approach is to combine a solvent in which the compound is moderately soluble with another miscible solvent that is suitable for the reaction conditions.

Experimental Protocol: Dissolution in a THF/Ethanol Co-solvent System (for reaction with amines)

This protocol is adapted from the synthesis of Clenbuterol.[3]

  • To a round-bottom flask, add the required amount of this compound.

  • Add a 1:1 mixture of tetrahydrofuran (THF) and ethanol. Use a sufficient volume to create a stirrable slurry.

  • Stir the mixture at room temperature. Gentle warming (to 30-40°C) can be applied if necessary to achieve complete dissolution.

  • Once a clear solution is obtained, proceed with the addition of other reagents.

2. Heating:

Gently warming the solvent can increase the rate of dissolution and the overall solubility of the compound. It is crucial to ensure that the temperature is kept well below the boiling point of the solvent and that the compound is stable at the applied temperature.

3. Sonication:

Using an ultrasonic bath can help to break up solid agglomerates and increase the surface area of the solute, facilitating faster dissolution.

4. pH Adjustment (for aqueous or protic solvents):

As this compound contains a primary amine group, its solubility in protic solvents may be influenced by pH. Acidifying the medium with a small amount of a non-reactive acid could protonate the amine, potentially increasing its solubility. However, this is generally not recommended for reactions where the free amine is the desired reactant.

Experimental Workflow and Diagrams

General Reaction Workflow for this compound with Nucleophiles

The primary reactivity of this compound is the nucleophilic substitution at the carbon bearing the bromine atom. This makes it a valuable precursor for a variety of molecules.

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up & Purification A Weigh 4-Amino-3,5- dichlorophenacylbromide B Add appropriate solvent (e.g., THF/Ethanol) A->B C Stir and gently warm until fully dissolved B->C D Add nucleophile (e.g., primary/secondary amine) C->D E Stir at controlled temperature D->E F Monitor reaction progress (e.g., by TLC or LC-MS) E->F G Quench reaction F->G H Extract product G->H I Purify by chromatography or recrystallization H->I troubleshooting_flowchart start Start: Solid does not dissolve solvent_check Is the solvent appropriate? (e.g., polar aprotic) start->solvent_check change_solvent Try a different solvent or a co-solvent system (e.g., THF/Ethanol) solvent_check->change_solvent No heat_sonicate Apply gentle heat (e.g., 40-50°C) or sonicate solvent_check->heat_sonicate Yes change_solvent->heat_sonicate dissolved Problem Solved: Solid is dissolved heat_sonicate->dissolved Yes check_purity Is the compound pure? heat_sonicate->check_purity No purify Purify the starting material check_purity->purify No consult Consult literature for similar compounds or contact technical support check_purity->consult Yes purify->start

References

Troubleshooting low yield in 4-Amino-3,5-dichlorophenacylbromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-Amino-3,5-dichlorophenacylbromide.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low. What are the most likely causes?

Low yields in this synthesis can stem from several factors, primarily related to the bromination of the precursor, 4-amino-3,5-dichloroacetophenone. The most common culprits are over-bromination leading to the formation of a dibromo impurity, and the formation of other side-products like a dihydroxy impurity.[1] The purity of the starting materials and the precise control of reaction conditions are critical.

Q2: I am observing a significant amount of a dibrominated side product. How can I minimize its formation?

The formation of 4-amino-α,α-dibromo-3,5-dichloroacetophenone is a common issue.[1] To minimize this, consider the following:

  • Stoichiometry: Carefully control the molar ratio of bromine to the 4-amino-3,5-dichloroacetophenone starting material. Use of a slight excess of bromine can lead to the dibromo impurity.

  • Addition Rate: Add the bromine solution dropwise and slowly to the reaction mixture with vigorous stirring. This helps to maintain a low localized concentration of bromine.

  • Temperature Control: Maintain a consistent and optimized reaction temperature. Excursions in temperature can affect the selectivity of the bromination.

A Design of Experiments (DoE) approach has been used to optimize the bromination reaction by examining factors such as temperature, equivalents of sodium acetate, and bromine addition time to reduce the formation of the dibromo impurity.[1]

Q3: What is the role of the solvent in this reaction and which one is recommended?

The choice of solvent is crucial for the success of the bromination reaction. Chloroform (B151607) is a commonly used solvent for the bromination of 4-amino-3,5-dichloroacetophenone.[2] In studies on the α-bromination of other acetophenone (B1666503) derivatives, dichloromethane (B109758) has been identified as an excellent choice for achieving high selectivity for the monobromo product.[3] The solvent should be anhydrous, as the presence of water can lead to the formation of undesired byproducts.[1][4]

Q4: My final product is difficult to purify. What are the recommended purification methods?

Purification is essential to remove unreacted starting materials, the dibromo impurity, and other side products. Common purification techniques include:

  • Recrystallization: This is a standard method for purifying solid organic compounds. Ethanol (B145695) is a solvent that has been used for the recrystallization of the precursor, 4-amino-3,5-dichloroacetophenone, and can be a good starting point for the final product.[5]

  • Filtration and Washing: After the reaction, the precipitated product can be filtered and washed with a suitable solvent, such as chloroform, to remove soluble impurities.[2]

  • Low-Temperature Drying: Drying the final product at a low temperature can help prevent degradation.[2]

Q5: Could the quality of my starting material, 4-amino-3,5-dichloroacetophenone, be affecting the yield?

Absolutely. The purity of the starting material is critical. Impurities in the 4-amino-3,5-dichloroacetophenone can lead to the formation of unexpected side products and a lower yield of the desired product. It is recommended to use a high-purity starting material or to purify it by recrystallization before use.[5]

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Yield start Low Yield Observed check_purity Step 1: Verify Starting Material Purity start->check_purity purify_sm Purify 4-amino-3,5-dichloroacetophenone (e.g., Recrystallization) check_purity->purify_sm Impure check_conditions Step 2: Review Reaction Conditions check_purity->check_conditions Pure purify_sm->check_conditions temp_control Optimize Temperature (e.g., 65°C in Chloroform) check_conditions->temp_control Issue Identified stoichiometry Adjust Stoichiometry (Precise 1:1 ratio of Bromine) check_conditions->stoichiometry Issue Identified addition_rate Control Bromine Addition (Slow, dropwise addition) check_conditions->addition_rate Issue Identified check_workup Step 3: Evaluate Work-up and Purification check_conditions->check_workup No Issue temp_control->check_workup stoichiometry->check_workup addition_rate->check_workup recrystallization Optimize Recrystallization (Solvent, Temperature) check_workup->recrystallization Issue Identified washing Improve Washing Protocol (Solvent choice, volume) check_workup->washing Issue Identified yield_improved Yield Improved? check_workup->yield_improved No Issue recrystallization->yield_improved washing->yield_improved end Successful Synthesis yield_improved->end Yes consult Consult Further (e.g., Alternative Reagents) yield_improved->consult No

Caption: A flowchart for systematically troubleshooting low yield.

Experimental Protocols

Synthesis of this compound

This protocol is based on a commonly cited method.

Materials:

  • 4-Amino-3,5-dichloroacetophenone

  • Chloroform

  • Bromine

  • Ethanol

Procedure:

  • Dissolve 4-amino-3,5-dichloroacetophenone in chloroform in a reaction vessel equipped with a stirrer and a dropping funnel.[2]

  • Heat the solution to 65°C.[2]

  • With continuous stirring, add bromine dropwise to the heated solution.[2]

  • After the addition of bromine is complete, continue stirring for a few more minutes.[2]

  • Add ethanol to the reaction mixture and continue to stir.[2]

  • Cool the mixture to induce crystallization.[2]

  • Filter the crystals and wash them with chloroform.[2]

  • Dry the purified crystals at a low temperature to obtain the final product.[2]

Quantitative Data Summary

ParameterRecommended Value/ConditionPotential Impact on YieldReference
Starting Material 4-Amino-3,5-dichloroacetophenone (High Purity)Impurities can lead to side reactions and lower yield.[5]
Solvent Chloroform or Dichloromethane (Anhydrous)The choice of solvent affects reaction selectivity. Water can cause side reactions.[2][3][4]
Reaction Temperature 65°C (in Chloroform)Temperature affects reaction rate and selectivity. Deviations can increase byproduct formation.[2]
Bromine Addition Slow, dropwiseRapid addition can lead to localized high concentrations of bromine and increase over-bromination.
Purification Recrystallization, Washing with ChloroformInefficient purification can result in the loss of the desired product.[2]

Signaling Pathways and Logical Relationships

Diagram: Factors Influencing Yield

FactorsInfluencingYield Key Factors Affecting Yield cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_products Products & Byproducts Starting Material Purity Starting Material Purity Desired Product Desired Product Starting Material Purity->Desired Product Bromine Stoichiometry Bromine Stoichiometry Dibromo Impurity Dibromo Impurity Bromine Stoichiometry->Dibromo Impurity Temperature Control Temperature Control Temperature Control->Desired Product Temperature Control->Dibromo Impurity Reaction Time Reaction Time Reaction Time->Desired Product Solvent Choice Solvent Choice Solvent Choice->Desired Product Addition Rate Addition Rate Addition Rate->Dibromo Impurity Final Yield Final Yield Desired Product->Final Yield Dibromo Impurity->Final Yield Decreases Dihydroxy Impurity Dihydroxy Impurity Dihydroxy Impurity->Final Yield Decreases

Caption: A diagram illustrating the interplay of factors affecting the final yield.

References

Preventing off-target modification with 4-Amino-3,5-dichlorophenacylbromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for working with 4-Amino-3,5-dichlorophenacylbromide. This guide focuses on preventing and identifying off-target modifications to ensure the validity and reproducibility of your experimental results.

Understanding the Compound: A Double-Edged Sword

This compound is a member of the α-haloketone class of compounds. While its utility in organic synthesis is well-documented, its application in biological systems as an inhibitor requires careful consideration due to its inherent reactivity. The electrophilic nature of the α-carbon adjacent to the bromine atom makes it susceptible to nucleophilic attack from various biological macromolecules, including proteins. This reactivity is the basis for its potential as an enzyme inhibitor but also the primary reason for the high risk of off-target modifications.

Mechanism of Action and Potential for Off-Target Effects

The primary mechanism of action for α-haloketones as enzyme inhibitors involves the covalent modification of amino acid residues within the enzyme's active site. Nucleophilic residues such as cysteine, histidine, and lysine (B10760008) can attack the electrophilic carbon of the phenacyl bromide moiety, leading to irreversible inhibition.

However, this same reactivity can lead to the modification of other accessible and reactive residues on the target protein or other proteins, resulting in off-target effects. These unintended modifications can lead to a variety of confounding experimental outcomes, including altered signaling pathways, cytotoxicity, and misleading structure-activity relationships.

Troubleshooting Guide: Identifying and Mitigating Off-Target Effects

This section provides a structured approach to troubleshoot experiments involving this compound, focusing on distinguishing on-target effects from off-target modifications.

Issue Potential Cause Recommended Action
Inconsistent or irreproducible results Off-target effects leading to variable cellular responses.1. Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) to verify that the compound is binding to the intended target in a cellular context. 2. Titrate Compound Concentration: Determine the minimal effective concentration to reduce the likelihood of off-target binding. 3. Control for Reactivity: Include a structurally similar but less reactive control compound (e.g., the corresponding acetophenone (B1666503) without the bromide) to assess non-specific effects.
Unexpected cellular toxicity Widespread off-target alkylation of essential cellular proteins.1. Assess Cell Viability: Perform dose-response curves for cytotoxicity in parallel with your functional assays. 2. Use Orthogonal Approaches: Confirm the on-target phenotype using non-pharmacological methods such as siRNA or CRISPR-Cas9 mediated knockdown/knockout of the target protein.
Lack of correlation between in vitro and in vivo efficacy Poor pharmacokinetic properties or in vivo off-target effects masking the on-target activity.1. Pharmacokinetic Analysis: Evaluate the compound's stability, metabolism, and distribution. 2. In Vivo Target Engagement: Use methods like positron emission tomography (PET) with a radiolabeled version of the compound, if feasible, to confirm target binding in vivo.

Frequently Asked Questions (FAQs)

Q1: What are the primary nucleophilic amino acids that can be modified by this compound?

A1: The most common targets for alkylation by α-haloketones are the side chains of cysteine (thiol group), histidine (imidazole ring), and lysine (primary amine). The reactivity will depend on the pKa of the residue and its accessibility within the protein structure.

Q2: How can I confirm that the observed phenotype is a direct result of inhibiting my target of interest?

A2: A multi-pronged approach is recommended:

  • Rescue Experiments: If possible, overexpress a mutant version of your target that is resistant to the inhibitor. If the phenotype is reversed, it is likely an on-target effect.

  • Use of a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold that targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Target Knockdown/Knockout: As mentioned in the troubleshooting guide, using genetic methods to eliminate the target should phenocopy the effects of the inhibitor.

Q3: What concentration of this compound should I use in my experiments?

A3: The optimal concentration should be determined empirically. It is crucial to perform a dose-response curve to identify the lowest concentration that elicits the desired on-target effect while minimizing off-target toxicity. It is highly recommended to stay as close to the determined IC50 or EC50 as possible.

Q4: Are there any commercially available tools to predict potential off-target effects of reactive compounds?

A4: While in silico tools and databases for predicting off-target effects of non-covalent inhibitors are available, predicting the off-target interactions of covalent inhibitors like this compound is more challenging due to their reactivity. Experimental validation remains the gold standard.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of target engagement by measuring the change in thermal stability of a target protein upon ligand binding.

Materials:

  • Cells expressing the target protein

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for a specified time.

  • Harvest and Lyse Cells: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Heat Shock: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. A no-heat control should be included.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation and Analysis: Collect the supernatant and determine the protein concentration. Prepare samples for SDS-PAGE and Western blotting.

  • Western Blotting: Perform Western blotting using an antibody specific for the target protein to determine the amount of soluble protein remaining at each temperature.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the treated sample indicates target engagement.

Protocol 2: Assessing Off-Target Protein Alkylation using a Competitive Probe

This protocol helps to identify off-target proteins that are covalently modified by the compound.

Materials:

  • Cells or cell lysate

  • This compound

  • A broad-spectrum, clickable cysteine-reactive probe (e.g., iodoacetamide-alkyne)

  • Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)

  • Streptavidin beads

  • SDS-PAGE and mass spectrometry equipment

Procedure:

  • Treatment: Treat cells or lysate with this compound or DMSO.

  • Probe Labeling: Add the clickable cysteine-reactive probe to the samples. This probe will label cysteine residues that have not been modified by the test compound.

  • Click Chemistry: Perform a click reaction to attach a biotin (B1667282) tag to the probe-labeled proteins.

  • Enrichment: Use streptavidin beads to enrich for the biotin-tagged (i.e., unmodified) proteins.

  • Analysis: Analyze the unbound fraction (proteins modified by the test compound) and the bound fraction by SDS-PAGE and mass spectrometry to identify proteins that are differentially modified between the treated and control groups.

Visualizing Experimental Workflows and Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate key concepts and workflows.

experimental_workflow cluster_validation On-Target Validation Workflow A Hypothesized On-Target Effect B Treat with this compound A->B C Observe Phenotype B->C F Phenotype Confirmed? C->F D siRNA/CRISPR Knockdown of Target D->C E Use Structurally Dissimilar Inhibitor E->C

Caption: A logical workflow for validating on-target effects.

off_target_mechanism cluster_compound cluster_effects cluster_outcomes Compound This compound (α-haloketone) OnTarget Intended Target Protein Compound->OnTarget Covalent Modification (On-Target) OffTarget1 Off-Target Protein 1 (e.g., Kinase) Compound->OffTarget1 Covalent Modification (Off-Target) OffTarget2 Off-Target Protein 2 (e.g., Protease) Compound->OffTarget2 Covalent Modification (Off-Target) DesiredEffect Desired Biological Effect OnTarget->DesiredEffect UnintendedEffect1 Altered Signaling OffTarget1->UnintendedEffect1 UnintendedEffect2 Cytotoxicity OffTarget2->UnintendedEffect2

Caption: The mechanism of on-target and off-target covalent modification.

Stability issues of 4-Amino-3,5-dichlorophenacylbromide in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of 4-Amino-3,5-dichlorophenacylbromide in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics and recommended storage conditions for this compound?

A1: this compound is a solid, typically off-white to yellow, that is sensitive to moisture.[1][2] For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere at -20°C.[3] Due to its reactivity, care should be taken to avoid exposure to heat, moisture, and incompatible chemicals like strong oxidizing agents, acids, and reducing agents.[4]

Q2: I'm having trouble dissolving this compound in my aqueous buffer. Why is this happening and what can I do?

A2: This compound is practically insoluble in water, with a reported solubility of only 0.031 g/L at 25°C.[3] To prepare solutions for experiments, it is recommended to first dissolve the compound in a minimal amount of a compatible organic solvent, such as DMSO or ethanol, before making the final dilution in your aqueous buffer.[1] Be aware that introducing organic solvents may impact your experimental system.

Q3: My buffered solution of this compound seems to lose potency over time. What is the likely cause?

A3: The primary cause of instability in aqueous solutions is hydrolysis. As an α-haloketone, the compound is susceptible to nucleophilic attack by water.[5] This reaction replaces the bromide atom with a hydroxyl group, forming 4-Amino-3,5-dichloro-α-hydroxyacetophenone. This degradation is often accelerated by the presence of water and certain buffer components.[6]

Q4: How does the pH of the aqueous buffer affect the stability of this compound?

A4: The stability of α-haloketones is highly pH-dependent. Both acidic and alkaline conditions can promote degradation, though the mechanism may differ. Alkaline conditions, in particular, are expected to significantly accelerate the rate of hydrolysis due to the increased concentration of the hydroxide (B78521) ion (OH-), a strong nucleophile. For maximal stability, neutral or slightly acidic buffers (pH ~6-7) are generally recommended, though empirical testing is necessary for your specific application.

Q5: Are there other factors besides pH that can affect the stability in my buffer?

A5: Yes. Several factors can influence the degradation rate:

  • Temperature: Higher temperatures will increase the rate of hydrolysis.

  • Buffer Nucleophiles: Certain buffer species, such as phosphate (B84403) or citrate, can act as nucleophiles and directly attack the compound, leading to the formation of buffer adducts.

  • Light: While specific data is limited, related compounds are often light-sensitive.[7] It is good practice to protect solutions from light.

Troubleshooting Guide

Problem: Precipitate forms when adding my stock solution to the aqueous buffer.

  • Cause: The low aqueous solubility of the compound.[3] The final concentration in the buffer likely exceeds its solubility limit.

  • Solution:

    • Decrease the final target concentration of the compound in the buffer.

    • Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final buffer solution. Always run a vehicle control to ensure the co-solvent does not interfere with your experiment.

Problem: Inconsistent experimental results over time from the same buffered solution.

  • Cause: The compound is likely degrading in the buffer. The α-carbon is electrophilic, making it reactive toward nucleophiles like water.[5][8]

  • Solution:

    • Prepare fresh solutions of this compound immediately before each experiment.

    • If solutions must be stored, even for a short period, keep them on ice and protected from light.

    • Perform a time-course experiment using an analytical method like HPLC to determine the rate of degradation in your specific buffer system.

Problem: How can I confirm if my compound is degrading?

  • Cause: Degradation results in the formation of new chemical species.

  • Solution: Use analytical techniques to monitor the purity of your solution over time. High-Performance Liquid Chromatography (HPLC) is ideal for this. A typical observation would be a decrease in the peak area of the parent compound and the appearance of one or more new peaks corresponding to degradation products.[6][7]

Data Summary

The following table summarizes the key factors that influence the stability of this compound in aqueous solutions based on the known chemistry of α-haloketones.

FactorInfluence on StabilityExpected Outcome of InstabilityMitigation Strategy
pH Highly dependent; instability increases in acidic and especially alkaline conditions.Hydrolysis to 4-Amino-3,5-dichloro-α-hydroxyacetophenone.Use a neutral or slightly acidic buffer (pH 6-7); perform pilot studies to find the optimal pH.
Temperature Stability decreases as temperature increases.Accelerated rate of hydrolysis and other degradation reactions.Prepare solutions in cold buffer and store on ice; avoid heating.
Buffer Composition Nucleophilic buffer species (e.g., phosphate, citrate) can react with the compound.Formation of buffer adducts, leading to loss of active compound.Use non-nucleophilic buffers (e.g., HEPES, MES) where possible.
Aqueous Environment The compound is moisture-sensitive and has very low water solubility.[2][3]Hydrolysis is the primary degradation pathway.[6]Prepare fresh solutions for each experiment; minimize the amount of water by using co-solvents.
Light Potential for photodecomposition.Formation of unspecified degradation products.Protect solutions from light by using amber vials or covering containers with foil.

Experimental Protocols

Protocol: Forced Degradation Study by HPLC

This protocol outlines a method to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution:

  • Application of Stress Conditions:

    • Control: Dilute 1 mL of the stock solution with 1 mL of your chosen aqueous buffer.

    • Acidic Hydrolysis: Dilute 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Alkaline Hydrolysis: Dilute 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Dilute 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Thermal Degradation: Place a sealed vial of the control solution in an oven at 60°C.

  • Sample Analysis:

    • Incubate the stressed samples for a defined period (e.g., 0, 2, 4, 8, 24 hours).

    • At each time point, take an aliquot, neutralize if necessary (for acid/alkaline samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the samples into the HPLC system.

  • Suggested HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

    • Mobile Phase: A gradient elution using Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient: Start with a low percentage of Solvent B, and gradually increase it over 20-30 minutes to elute the parent compound and any more nonpolar degradants.

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (typically 254 nm or a lambda max specific to the molecule).

    • Analysis: Monitor the decrease in the peak area of the parent compound and the emergence of new peaks over time.

Visualizations

Degradation Pathway

The primary degradation pathway in aqueous buffers is the hydrolysis of the α-bromo group.

Caption: Predicted hydrolysis of this compound.

Experimental Workflow

This diagram illustrates the logical flow for conducting a stability study.

G prep_stock Prepare 1 mg/mL Stock in Organic Solvent stress_cond Apply Stress Conditions (pH, Temp, Oxidant) prep_stock->stress_cond sampling Sample at Timed Intervals (t=0, 2, 4, 8, 24h) stress_cond->sampling hplc Analyze by HPLC sampling->hplc data Quantify Peak Areas & Calculate Degradation % hplc->data conclusion Determine Stability Profile data->conclusion

Caption: Workflow for assessing compound stability in aqueous buffers.

References

Technical Support Center: Quenching Unreacted 4-Amino-3,5-dichlorophenacylbromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for quenching unreacted 4-Amino-3,5-dichlorophenacylbromide in a reaction mixture. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the safe and effective neutralization of this reactive reagent.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench unreacted this compound?

A1: this compound is a reactive α-haloketone and a potent alkylating agent.[1] Leaving it unreacted in your mixture can lead to several complications, including the formation of unwanted side products during workup and purification, potential degradation of the desired product, and safety hazards associated with handling a reactive electrophile.

Q2: What types of reagents can be used to quench this compound?

A2: Nucleophilic reagents are effective for quenching α-haloketones like this compound. Common choices include nucleophilic thiols (e.g., dithiothreitol, 2-mercaptoethanol), amines, and mild reducing agents like sodium bisulfite which can form water-soluble adducts with carbonyl compounds.[2][3]

Q3: How do I know which quenching agent is best for my specific reaction?

A3: The ideal quenching agent depends on the stability of your product to the quenching conditions and the nature of the solvent. For instance, if your product is sensitive to strong nucleophiles, a milder agent like sodium bisulfite might be preferable. If your product is stable, a thiol-based scavenger can be very effective. It is always recommended to perform a small-scale test to ensure compatibility.

Q4: Can the quenching process affect my product yield or purity?

A4: If not performed correctly, quenching can potentially impact your yield and purity. For example, using a strong, sterically unhindered amine as a quenching agent could lead to side reactions with your desired product if it also contains electrophilic sites. Using a sterically hindered base could promote elimination reactions of the α-haloketone.[1] Careful selection of the quenching agent and controlled reaction conditions are crucial.

Q5: Are there any safety precautions I should take when quenching this compound?

A5: Yes. This compound is an irritant and a reactive chemical. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching reaction may be exothermic, so it is advisable to cool the reaction mixture in an ice bath before adding the quenching agent slowly.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Quenching (presence of starting material after workup) Insufficient amount of quenching agent.Increase the molar equivalents of the quenching agent (e.g., from 1.5 to 2.0 equivalents).
Insufficient reaction time.Extend the quenching reaction time, monitoring by TLC or LC-MS until the starting material is consumed.
Formation of Unexpected Byproducts The quenching agent is reacting with the desired product.Choose a milder or more sterically hindered quenching agent. Lowering the reaction temperature during quenching may also help.
A strong base was used, leading to side reactions like the Favorskii rearrangement.Avoid strong, non-nucleophilic bases for quenching. Opt for nucleophilic scavengers instead.
Difficulties in Removing the Quenched Adduct The adduct formed is not sufficiently soluble in the aqueous phase during extraction.For adducts formed with sodium bisulfite, ensure the aqueous phase is not saturated to maintain solubility. For thiol adducts, a basic wash may help to deprotonate any excess thiol and improve its removal.
Emulsion Formation During Aqueous Workup High concentration of polar organic solvents or surfactants in the reaction mixture.Add brine (saturated NaCl solution) to help break the emulsion. If possible, consider removing the organic solvent via rotary evaporation before the workup.[2]

Quantitative Data Summary for Quenching Agents

The following table provides a summary of common quenching agents for α-haloketones. The data is based on general laboratory practices for quenching reactive electrophiles.

Quenching Agent Molar Equivalents (relative to unreacted starting material) Typical Reaction Time Typical Temperature Notes
2-Mercaptoethanol (B42355) 1.5 - 2.030 - 60 minutesRoom TemperatureA volatile thiol with a strong odor; should be handled in a fume hood. The resulting thioether is typically removed by extraction or chromatography.[2]
Dithiothreitol (DTT) 1.5 - 2.030 - 60 minutesRoom TemperatureA solid, less volatile thiol compared to 2-mercaptoethanol.[2]
Sodium Bisulfite (NaHSO₃) 1.5 - 2.0 (of a saturated aqueous solution)30 - 60 minutesRoom TemperatureForms a water-soluble bisulfite adduct with the carbonyl group, which can be removed by aqueous extraction.[3][4]
N,N-Diisopropylethylamine (DIPEA) 2.0 - 3.01 - 2 hoursRoom TemperatureA sterically hindered amine that can act as a nucleophile towards the α-carbon. Monitor for potential elimination side products.

Experimental Protocols

Protocol 1: Quenching with a Thiol Scavenger (2-Mercaptoethanol)

  • Preparation: Cool the reaction mixture containing unreacted this compound to 0 °C in an ice bath.

  • Quenching: Slowly add 1.5 to 2.0 molar equivalents of 2-mercaptoethanol (relative to the estimated amount of unreacted starting material) to the stirred reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 30 to 60 minutes.

  • Monitoring: Monitor the disappearance of the this compound spot by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Proceed with the standard aqueous workup for your reaction. The thioether adduct formed is generally soluble in organic solvents and will be removed during subsequent purification steps (e.g., column chromatography).

Protocol 2: Quenching with Sodium Bisulfite

  • Preparation: Cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly add 1.5 to 2.0 molar equivalents of a saturated aqueous solution of sodium bisulfite to the vigorously stirred reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and continue stirring for 30 to 60 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Transfer the reaction mixture to a separatory funnel. If your product is in an organic solvent, the water-soluble bisulfite adduct will partition into the aqueous layer. Separate the layers and wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate.

Visualizations

Quenching_Workflow start Reaction Mixture with Unreacted 4-Amino-3,5- dichlorophenacylbromide cool Cool to 0 °C start->cool add_quencher Add Quenching Agent (e.g., Thiol or NaHSO₃) cool->add_quencher react Stir at Room Temperature (30-60 min) add_quencher->react monitor Monitor by TLC/LC-MS react->monitor monitor->add_quencher Incomplete workup Standard Aqueous Workup and Purification monitor->workup Quenching Complete end Isolated Product workup->end

Caption: A logical workflow for quenching unreacted this compound.

Signaling_Pathway cluster_reagents Reactants cluster_products Products Unreacted_Electrophile This compound (α-haloketone) Reaction_Mixture Reaction Mixture Unreacted_Electrophile->Reaction_Mixture Presence in Quenching_Agent Nucleophilic Scavenger (e.g., R-SH, NaHSO₃) Quenching_Agent->Reaction_Mixture Addition to Quenched_Adduct Stable, Water-Soluble or Easily Separable Adduct Reaction_Mixture->Quenched_Adduct Forms

Caption: The relationship between the unreacted electrophile, the quenching agent, and the resulting product.

References

Technical Support Center: Synthesis and Purification of 4-Amino-3,5-dichlorophenacylbromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of 4-Amino-3,5-dichlorophenacylbromide.

Frequently Asked Questions (FAQs)

Q1: What are the common precursors for the synthesis of this compound?

The synthesis of this compound typically starts with the acylation of an aniline (B41778) derivative to form 4-amino-3,5-dichloroacetophenone, which is then brominated. The two primary synthetic routes for the acetophenone (B1666503) intermediate are:

  • Chlorination of 4-aminoacetophenone: This method involves the direct chlorination of 4-aminoacetophenone.[1]

  • Friedel-Crafts acylation of 2,6-dichloroaniline (B118687): This involves the reaction of 2,6-dichloroaniline with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst.[2]

Q2: What are the major byproducts to expect during the synthesis?

The primary byproducts of concern arise from the two main synthetic steps:

  • Friedel-Crafts Acylation: Over-chlorination of the starting material can lead to the formation of 2,4,6-trichloroaniline .[3]

  • Bromination: The most common byproduct is the over-bromination of the acetophenone intermediate, resulting in 4-amino-α,α-dibromo-3,5-dichloroacetophenone (dibromo impurity). Subsequently, hydrolysis of either the desired product or the dibromo impurity can form 4-amino-α,α-dihydroxy-3,5-dichloroacetophenone (dihydroxy impurity).[3]

Q3: How can I minimize the formation of the dibromo impurity?

The formation of the dibromo impurity can be significantly reduced by optimizing the bromination reaction conditions. Research has shown that a careful control of reaction parameters can reduce the formation of this impurity by as much as 75%.[3] Key factors to control include reaction temperature, the stoichiometry of the brominating agent, and the rate of addition.

Q4: What causes the formation of the dihydroxy impurity?

The dihydroxy impurity is primarily formed through the hydrolysis of either the desired this compound or the dibromo impurity. The presence of water in the reaction mixture or during workup is a critical factor.[3]

Troubleshooting Guides

Problem 1: Low Yield in Friedel-Crafts Acylation of 2,6-dichloroaniline
Possible Cause Suggested Solution
Insufficient Catalyst Activity Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃). Ensure all glassware is thoroughly dried to prevent catalyst deactivation by moisture.
Poor Substrate Purity Use high-purity 2,6-dichloroaniline and acetyl chloride. Impurities in the starting materials can interfere with the reaction.
Suboptimal Reaction Temperature The reaction temperature should be carefully controlled. For the acylation of 2,6-dichloroaniline, a common procedure involves dropwise addition of acetyl chloride at 0°C, followed by stirring at room temperature.[2]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.
Problem 2: High Levels of Dibromo Impurity in the Bromination Step
Possible Cause Suggested Solution
Excess Brominating Agent Use a precise stoichiometry of the brominating agent (e.g., bromine). Over-bromination is a common issue.[4]
Reaction Temperature Too High Maintain a low and controlled reaction temperature to improve the selectivity for mono-bromination.[4]
Rapid Addition of Brominating Agent Add the brominating agent slowly and dropwise to the reaction mixture to maintain a low concentration and minimize local excesses that can lead to di-bromination.
Problem 3: Presence of Dihydroxy Impurity in the Final Product
Possible Cause Suggested Solution
Presence of Water in the Reaction Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Hydrolysis during Workup Minimize contact with water during the workup process. Use anhydrous solvents for extraction and drying. If an aqueous wash is necessary, perform it quickly and at a low temperature.
Problem 4: Difficulty in Removing Byproducts by Recrystallization
Possible Cause Suggested Solution
Inappropriate Solvent System The choice of solvent is critical for effective purification. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles, is ideal. For similar amino- and halo-substituted aromatic compounds, solvent systems like dichloromethane/methanol, dichloromethane/n-hexane, or ethanol/water have been used.[4][5][6]
Co-crystallization of Impurities If impurities co-crystallize with the product, a different purification technique may be necessary. Consider column chromatography.
"Oiling Out" Instead of Crystallization This can occur if the solution is too concentrated or cools too rapidly. Try using a more dilute solution or allowing the solution to cool more slowly. Adding a seed crystal of the pure product can also induce crystallization.[6]

Experimental Protocols

Synthesis of 4-Amino-3,5-dichloroacetophenone via Friedel-Crafts Acylation

This protocol is adapted from a known synthetic method.[2]

  • In a 250 mL three-necked flask, suspend 8.3 g of 2,6-dichloroaniline in 50 mL of chloroform.

  • Stir the suspension and add 30 g of anhydrous ferric chloride.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add 8.8 g of acetyl chloride dropwise to the cooled suspension.

  • After the addition is complete, allow the reaction to stir at room temperature for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, acidify the reaction mixture.

  • Filter the resulting solid and wash it with water to yield the crude product.

  • The crude product can be further purified by recrystallization from ethanol.[7]

Purification of this compound by Recrystallization

A general procedure for recrystallization is as follows:

  • Solvent Selection: Screen various solvents and solvent mixtures to find an optimal system. A good starting point for polar, halogenated compounds is a polar solvent in which the compound is soluble when hot, paired with a less polar anti-solvent. Examples include ethanol/water or dichloromethane/hexane.[4][5]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot primary solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add the anti-solvent to the hot solution until turbidity is observed. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A reverse-phase HPLC method is suitable for the analysis of this compound and its impurities.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]
Mobile Phase A gradient or isocratic mixture of acetonitrile (B52724) and water with a pH modifier like phosphoric acid or formic acid.[9]
Detection UV detection at a wavelength where all compounds of interest have significant absorbance.
Flow Rate Typically 1.0 mL/min.[8]
Column Temperature Maintained at a constant temperature, for example, 40°C.[8]

This method should be validated for linearity, accuracy, precision, and selectivity to ensure reliable quantification of the main product and its byproducts.

Visualizations

Reaction Scheme: Synthesis of this compound

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_byproduct1 Byproduct cluster_1 Step 2: Bromination cluster_byproduct2 Byproducts A 2,6-Dichloroaniline B 4-Amino-3,5-dichloroacetophenone A->B Acetyl Chloride, FeCl₃ C This compound B->C Bromine F Dihydroxy Impurity C->F Hydrolysis (H₂O) D 2,4,6-Trichloroaniline E Dibromo Impurity E->F Hydrolysis (H₂O)

Caption: Synthetic pathway and major byproducts.

Troubleshooting Logic for Impurity Removal

Troubleshooting_Logic start Crude Product Analysis impurity_check Impurities Detected? start->impurity_check dibromo High Dibromo Impurity impurity_check->dibromo Yes dihydroxy High Dihydroxy Impurity impurity_check->dihydroxy Yes other Other Impurities impurity_check->other Yes end Pure Product impurity_check->end No optimize_bromination Optimize Bromination: - Stoichiometry - Temperature - Addition Rate dibromo->optimize_bromination anhydrous_conditions Ensure Anhydrous Conditions: - Dry Solvents - Inert Atmosphere dihydroxy->anhydrous_conditions recrystallization Recrystallization: - Screen Solvents - Control Cooling other->recrystallization optimize_bromination->recrystallization anhydrous_conditions->recrystallization recrystallization->impurity_check chromatography Column Chromatography recrystallization->chromatography If still impure chromatography->end

Caption: Decision tree for impurity troubleshooting.

References

Technical Support Center: Purification of 4-Amino-3,5-dichlorophenacylbromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Amino-3,5-dichlorophenacylbromide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities arise from the bromination of the precursor, 4-amino-3,5-dichloroacetophenone. These include the starting material itself, as well as over-brominated products. Key impurities to monitor are:

  • Unreacted 4-amino-3,5-dichloroacetophenone: Incomplete bromination can lead to the presence of the starting material in the crude product.

  • 4-Amino-α,α-dibromo-3,5-dichloroacetophenone (Dibromo impurity): The addition of a second bromine atom to the alpha-carbon results in this impurity.[1]

  • 4-Amino-α,α-dihydroxy-3,5-dichloroacetophenone (Dihydroxy impurity): This impurity can form from the hydrolysis of the dibromo impurity, particularly if water is present in subsequent reaction steps.[1]

Q2: What are the key stability concerns for this compound during purification?

A2: this compound is a moisture-sensitive compound and is also classified as a lachrymator, meaning it can cause irritation to the eyes. Its reactivity as an α-haloketone makes it susceptible to nucleophilic attack. Key stability considerations include:

  • Moisture Sensitivity: Exposure to moisture can lead to hydrolysis of the bromide, forming α-hydroxy ketones or other degradation products. All purification steps should be conducted under anhydrous conditions where possible.

  • Lachrymatory Nature: Due to its irritating properties, this compound should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reactivity with Nucleophiles: As a potent alkylating agent, it can react with various nucleophiles.[1] This includes solvents (e.g., alcohols under basic conditions), and care should be taken to choose appropriate purification conditions.

Q3: Which analytical techniques are recommended for assessing the purity of this compound derivatives?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the purification. A suitable solvent system can distinguish the product from starting materials and major impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water (often with a buffer) is a common starting point for the analysis of aromatic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the purified product and identifying any impurities that may be present.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product and help in the identification of unknown impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low Recovery of Crystals The compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Too much solvent was used for dissolution.Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
Oiling Out (Formation of an oil instead of crystals) The melting point of the crude solid is lower than the boiling point of the solvent.Re-heat the mixture to dissolve the oil, add more of the primary solvent to lower the saturation point, and allow it to cool more slowly. Alternatively, choose a solvent with a lower boiling point.
Discolored Crystals Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Perform a hot filtration to remove the charcoal.
No Crystal Formation Upon Cooling The solution is supersaturated or too dilute.Induce crystallization by scratching the inside of the flask with a glass rod at the solvent's surface. Alternatively, add a seed crystal of the pure compound. If the solution is too dilute, evaporate some of the solvent.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Product and Impurities The solvent system (eluent) has incorrect polarity.Optimize the eluent system using TLC. For polar compounds like this compound, a gradient elution from a less polar to a more polar solvent system (e.g., starting with a higher ratio of petroleum ether to ethyl acetate (B1210297) and gradually increasing the ethyl acetate concentration) can be effective.
The column was not packed properly, leading to channeling.Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks. A slurry packing method is often preferred.
Product Elutes Too Quickly or Too Slowly The eluent is too polar or not polar enough.If the product elutes too quickly (low Rf on TLC), decrease the polarity of the eluent. If it elutes too slowly (high Rf on TLC), increase the polarity of the eluent.
Tailing of Spots on TLC and Broad Peaks in Fractions The compound is interacting too strongly with the stationary phase (silica gel).Add a small amount of a modifier to the eluent. For amino-containing compounds, adding a small percentage of triethylamine (B128534) (e.g., 0.1-1%) can help to reduce tailing.
Product Degradation on the Column The compound is unstable on the acidic silica gel.Deactivate the silica gel by washing it with a solvent system containing a small amount of a base like triethylamine before packing the column. Alternatively, use a different stationary phase like alumina.

Data Presentation

Table 1: Comparison of Purification Methods for this compound
Purification Method Typical Solvents/Eluents Estimated Yield (%) Achievable Purity (%) Advantages Disadvantages
Recrystallization Ethanol (B145695), Methanol, Ethyl Acetate/Hexane60-85>98Simple, cost-effective, good for removing less soluble or more soluble impurities.Can have lower yields if the compound has moderate solubility in the cold solvent. May not remove impurities with similar solubility.
Column Chromatography Petroleum Ether/Ethyl Acetate gradient50-75>99Excellent for separating closely related impurities. High purity can be achieved.More time-consuming and requires larger volumes of solvent. Potential for product degradation on the stationary phase.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (or Ethyl Acetate and Hexane)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Petroleum ether

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good starting point is a mixture of petroleum ether and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in petroleum ether and carefully pack the chromatography column. Allow the silica to settle, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a low polarity solvent mixture (e.g., 9:1 petroleum ether:ethyl acetate).[2] Gradually increase the polarity of the eluent (e.g., to 8:2, 7:3, etc.) to elute the product.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude this compound TLC TLC Analysis for Impurity Profile Crude->TLC Recrystallization Recrystallization TLC->Recrystallization High concentration of one impurity ColumnChrom Column Chromatography TLC->ColumnChrom Multiple impurities with similar polarity PurityCheck Purity Check (TLC, HPLC, NMR) Recrystallization->PurityCheck ColumnChrom->PurityCheck PurityCheck->Recrystallization Impurity still present PureProduct Pure Product (>99%) PurityCheck->PureProduct Purity Confirmed

Caption: Purification workflow for this compound.

degradation_pathway Start This compound Impurity1 Dibromo Impurity Start->Impurity1 Excess Br2 Degradation Hydrolysis Products Start->Degradation H2O Impurity2 Dihydroxy Impurity Impurity1->Impurity2 H2O

References

Impact of pH on the reactivity of 4-Amino-3,5-dichlorophenacylbromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3,5-dichlorophenacylbromide. The following information addresses common issues encountered during its use in chemical synthesis, with a particular focus on the impact of pH on its reactivity and stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound?

This compound is an α-haloketone, a class of compounds known for their reactivity as alkylating agents. The primary site of reactivity is the carbon atom attached to the bromine, which is susceptible to nucleophilic attack. The adjacent carbonyl group enhances the electrophilicity of this carbon, making it prone to substitution reactions (SN2).[1][2][3][4]

Q2: How does pH affect the stability of this compound?

The stability of this compound is significantly influenced by pH.

  • Acidic Conditions (pH < 7): In acidic media, the compound is generally more stable. The amino group may be protonated, which can deactivate the aromatic ring towards electrophilic substitution but has a lesser effect on the reactivity of the α-carbon. However, very strong acidic conditions might promote hydrolysis, although typically at a slower rate than in basic media.

  • Neutral to Basic Conditions (pH ≥ 7): In neutral and particularly in basic solutions, the compound is more susceptible to degradation. The primary degradation pathway is likely hydrolysis, where the bromide is displaced by a hydroxide (B78521) ion to form the corresponding α-hydroxyketone. Additionally, under basic conditions, deprotonation at the α-carbon can lead to the formation of an enolate, which may participate in side reactions.[4][5]

Q3: What are the potential side reactions when using this compound, and how are they influenced by pH?

Several side reactions can occur, with their prevalence often being pH-dependent:

  • Hydrolysis: As mentioned, this is a significant side reaction, particularly at neutral to high pH, leading to the formation of an α-hydroxyketone.

  • Elimination: In the presence of a strong, non-nucleophilic base, elimination of HBr can occur to form an α,β-unsaturated ketone.

  • Reaction at the Amino Group: The amino group can also act as a nucleophile. Under certain conditions, intermolecular reactions could lead to dimerization or polymerization, especially if the primary nucleophile is weak or sterically hindered. The nucleophilicity of the amino group is pH-dependent; it is reduced at low pH due to protonation.

  • Favorskii Rearrangement: In the presence of a strong base, α-haloketones with an α'-proton can undergo a Favorskii rearrangement.[3]

Troubleshooting Guides

Problem 1: Low yield of the desired substitution product.

Possible Cause Suggested Solution
Degradation of this compound Ensure the reaction is performed under optimal pH conditions. For many nucleophilic substitutions, slightly acidic to neutral pH is preferred to minimize hydrolysis. Consider running the reaction at a lower temperature to reduce the rate of degradation.
Side reactions are consuming the starting material Analyze the crude reaction mixture by TLC, LC-MS, or NMR to identify major byproducts. If hydrolysis is suspected, perform the reaction under anhydrous conditions and at a lower pH. If elimination is observed, consider using a weaker base or a more nucleophilic one.
Insufficient reactivity of the nucleophile The nucleophilicity of many functional groups is pH-dependent. Ensure the pH of the reaction medium is appropriate to maintain the nucleophile in its active, deprotonated form without causing significant degradation of the phenacyl bromide. A pH titration of the nucleophile can help determine its pKa.
Poor solubility of reactants This compound has low water solubility. Ensure a suitable co-solvent is used to maintain all reactants in the solution phase.

Problem 2: Formation of multiple unidentified byproducts.

Possible Cause Suggested Solution
Reaction pH is too high High pH can promote hydrolysis and other base-catalyzed side reactions. Buffer the reaction mixture to maintain a stable, optimal pH. A pH screen is recommended during reaction optimization.
Reaction temperature is too high Elevated temperatures can accelerate the rates of side reactions. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Presence of oxygen Radical-mediated side reactions can sometimes occur. Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction at the amino group If self-reaction is suspected, consider protecting the amino group prior to the nucleophilic substitution step. This is particularly relevant if the intended nucleophile is weak.

Data Presentation

The following table provides illustrative data on the stability of this compound at different pH values. Note: This data is hypothetical and intended to demonstrate the expected trend. Actual results may vary.

pHTemperature (°C)Half-life (t1/2)Primary Degradation Product
3.025> 24 hoursMinimal degradation
5.025~12 hours4-Amino-3,5-dichloro-α-hydroxyacetophenone
7.425~2 hours4-Amino-3,5-dichloro-α-hydroxyacetophenone
9.025< 30 minutes4-Amino-3,5-dichloro-α-hydroxyacetophenone and other byproducts

Experimental Protocols

General Protocol for Nucleophilic Substitution with this compound

  • Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., acetone, acetonitrile, or a mixture with water). In a separate vessel, dissolve the nucleophile (1-1.2 equivalents) in the same solvent or a compatible buffer solution.

  • Reaction Setup: Place the solution of this compound in a round-bottom flask equipped with a magnetic stirrer and maintain it at the desired temperature (e.g., room temperature).

  • pH Adjustment (if necessary): If pH control is required, add a suitable buffer to the reaction mixture. The choice of buffer should be based on the desired pH and compatibility with the reactants.

  • Reaction Initiation: Add the nucleophile solution to the flask containing the this compound.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture (e.g., by adding water or a mild acid/base). Extract the product with a suitable organic solvent.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol for Investigating the Impact of pH on Reactivity

To investigate the effect of pH, a series of parallel experiments can be conducted using the general protocol above, with the following modifications:

  • Prepare a set of buffer solutions covering the desired pH range (e.g., pH 3, 5, 7, 9).

  • For each experiment, use a different buffer solution to maintain a constant pH throughout the reaction.

  • Ensure all other reaction parameters (temperature, concentration, solvent ratio) are kept constant across all experiments.

  • Monitor the rate of product formation and starting material consumption at each pH.

  • Analyze the product distribution at each pH to identify the conditions that maximize the yield of the desired product while minimizing byproduct formation.

Visualizations

Reaction_Pathways cluster_conditions Reaction Conditions cluster_products Potential Products Start This compound + Nucleophile Acidic Acidic pH (e.g., pH 3-5) Start->Acidic Favors Neutral Neutral pH (e.g., pH 7) Start->Neutral Basic Basic pH (e.g., pH > 8) Start->Basic Disfavors Desired Desired SN2 Product Acidic->Desired High Yield Neutral->Desired Moderate Yield Hydrolysis Hydrolysis Product (α-hydroxyketone) Neutral->Hydrolysis Side Reaction Basic->Hydrolysis Major Product Elimination Elimination Product (α,β-unsaturated ketone) Basic->Elimination Possible with strong base

Caption: pH-dependent reaction pathways for this compound.

Troubleshooting_Workflow Start Low Product Yield Check_pH Is reaction pH controlled? Start->Check_pH Control_pH Implement buffer system Check_pH->Control_pH No Analyze_Byproducts Analyze byproducts (LC-MS, NMR) Check_pH->Analyze_Byproducts Yes Optimize Re-optimize reaction Control_pH->Optimize Hydrolysis Hydrolysis byproduct detected? Analyze_Byproducts->Hydrolysis Lower_pH Lower reaction pH and/or use anhydrous conditions Hydrolysis->Lower_pH Yes Elimination Elimination byproduct detected? Hydrolysis->Elimination No Lower_pH->Optimize Change_Base Use weaker or more nucleophilic base Elimination->Change_Base Yes Elimination->Optimize No Change_Base->Optimize

Caption: Troubleshooting workflow for low-yielding reactions.

References

Validation & Comparative

A Comparative Guide to Protein Alkylation: 4-Amino-3,5-dichlorophenacylbromide vs. Iodoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic alkylation of protein residues is a cornerstone of proteomics and drug development, enabling the stabilization of proteins for analysis, the study of protein structure and function, and the development of targeted covalent inhibitors. The choice of alkylating agent is critical, directly influencing the specificity, efficiency, and potential for off-target modifications. This guide provides a detailed comparison of two alkylating agents: the well-established iodoacetamide (B48618) and the less characterized 4-Amino-3,5-dichlorophenacylbromide.

At a Glance: Key Differences

FeatureIodoacetamideThis compound (inferred)
Primary Target CysteineMethionine, Histidine, Aspartic Acid, Glutamic Acid
Reaction Type S-alkylation of thiolsS-alkylation, potential for esterification
Specificity High for Cysteine at controlled pHBroader reactivity, less specific for Cysteine
Side Reactions Lysine, Histidine, Methionine, N-terminusExpected with various nucleophilic residues
Common Use Proteomics (blocking disulfide bonds)Organic synthesis, limited data in proteomics

Mechanism of Action and Reactivity

Iodoacetamide is a haloacetamide that readily alkylates the thiol group of cysteine residues through a nucleophilic substitution reaction.[1][2] This reaction is most efficient at a slightly alkaline pH (7.5-8.5), where the cysteine thiol is deprotonated to the more nucleophilic thiolate anion.[3] The resulting thioether bond is stable, effectively capping the cysteine and preventing the formation of disulfide bonds.[1][2]

This compound , a phenacyl bromide derivative, is primarily documented as an intermediate in organic synthesis.[4][5] Direct studies on its protein alkylation activity are scarce. However, research on a closely related compound, α-bromo-4-amino-3-nitroacetophenone, reveals a different reactivity profile. This compound has been shown to specifically alkylate a methionine residue in pepsin at low pH.[6][7] It also demonstrates reactivity with the carboxyl groups of aspartic and glutamic acid, as well as with histidine residues.[6][7] This suggests that phenacyl bromides, including this compound, may exhibit broader reactivity towards various nucleophilic amino acid side chains and may not be as cysteine-specific as iodoacetamide.

Specificity and Side Reactions

Iodoacetamide is highly reactive towards cysteine residues, but it is also known to have off-target reactivity, particularly at higher pH values and with excess reagent.[3][8] Common side reactions include the alkylation of methionine, lysine, histidine, and the N-terminal amino group of proteins.[8] These non-specific modifications can complicate data analysis in mass spectrometry-based proteomics.

The specificity of This compound for protein alkylation has not been extensively characterized. Based on the reactivity of the analogous α-bromo-4-amino-3-nitroacetophenone, it is anticipated to be less specific for cysteine compared to iodoacetamide. Its reactivity with methionine and acidic residues suggests a broader targeting profile, which could be advantageous for specific applications but detrimental when cysteine-specific modification is desired.[6][7]

Experimental Considerations and Data

ParameterIodoacetamideThis compound (inferred)
Typical Concentration 5-50 mMNot established for proteins
pH 7.5 - 8.5 for CysteinepH-dependent specificity (low pH for Met)
Temperature Room temperature to 37°C37°C (for pepsin modification)
Incubation Time 15 - 60 minutesNot established for proteins
Quenching Agent DTT, 2-mercaptoethanolNot established for proteins

Experimental Protocols

A standard protocol for protein reduction and alkylation using iodoacetamide for proteomics applications is provided below. A specific protocol for this compound is not available due to a lack of published applications in this context.

In-Solution Protein Alkylation with Iodoacetamide
  • Protein Solubilization and Reduction:

  • Alkylation:

    • Cool the sample to room temperature.

    • Add freshly prepared iodoacetamide solution to a final concentration of 10-20 mM (typically a 2 to 4-fold molar excess over the reducing agent).

    • Incubate in the dark at room temperature for 30-45 minutes.

  • Quenching:

    • Quench the reaction by adding DTT to a final concentration of 20-40 mM or L-cysteine to a final concentration of 50 mM to consume excess iodoacetamide.

    • Incubate for 15 minutes at room temperature.

  • Downstream Processing:

    • The alkylated protein sample is now ready for buffer exchange, dialysis, or enzymatic digestion for mass spectrometry analysis.

Visualizing the Chemistry and Workflows

Protein Alkylation Workflow cluster_reduction Reduction cluster_alkylation Alkylation cluster_quenching Quenching cluster_downstream Downstream Analysis Protein Protein with Disulfide Bonds ReducedProtein Reduced Protein with Free Thiols Protein->ReducedProtein DTT or TCEP AlkylatedProtein Alkylated Protein ReducedProtein->AlkylatedProtein Alkylating Agent (Iodoacetamide or This compound) QuenchedReaction Quenched Reaction Mixture AlkylatedProtein->QuenchedReaction Quenching Agent (e.g., DTT) Analysis Enzymatic Digestion & Mass Spectrometry QuenchedReaction->Analysis Alkylation Reaction Mechanisms cluster_IAA Iodoacetamide with Cysteine cluster_PhenacylBr Phenacyl Bromide with Methionine (inferred) Cys Protein-Cys-S⁻ Product_IAA Protein-Cys-S-CH₂-CONH₂ (Carboxyamidomethyl-cysteine) Cys->Product_IAA SN2 IAA I-CH₂-CONH₂ (Iodoacetamide) Met Protein-Met-S-CH₃ Product_PhenacylBr Protein-Met⁺(CH₃)-CH₂-CO-Ar (Sulfonium Ion Adduct) Met->Product_PhenacylBr SN2 PhenacylBr Br-CH₂-CO-Ar (Phenacyl Bromide)

References

Navigating the Maze of Protein Adducts: A Comparative Guide to Mass Spectrometry Analysis of 4-Amino-3,5-dichlorophenacylbromide (4-ADPB) Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins by small molecules is a critical area of study, offering insights into drug efficacy, toxicity, and mechanism of action. 4-Amino-3,5-dichlorophenacylbromide (4-ADPB) is a reactive compound with the potential to form such adducts, and its characterization requires robust analytical techniques. This guide provides a comparative overview of mass spectrometry-based approaches to identify and confirm 4-ADPB protein adducts, supported by detailed experimental protocols and data presentation strategies.

The formation of covalent bonds between drugs or their metabolites and proteins can lead to a range of biological consequences, from altered protein function to the elicitation of immune responses.[1][2] Consequently, the precise identification of these adducts is paramount in drug development and toxicology. Mass spectrometry has emerged as the cornerstone technology for this purpose, offering unparalleled sensitivity and specificity.[3][4]

This guide focuses on the analysis of protein adducts formed by this compound (4-ADPB), a compound belonging to the phenacyl bromide class. These compounds are known to be reactive towards several amino acid residues, including methionine, histidine, aspartic acid, and glutamic acid.[5] We will explore two primary mass spectrometry workflows: a targeted approach for confirming a suspected adduct and an untargeted, open-search strategy for novel adduct discovery.

Comparative Analysis of Mass Spectrometry Approaches

The choice between a targeted and an untargeted mass spectrometry approach depends on the research question. A targeted analysis offers high sensitivity and is ideal for confirming a known or suspected modification. In contrast, an untargeted, open-mass search is a powerful discovery tool when the nature of the protein modification is unknown.[2]

FeatureTargeted Mass SpectrometryUntargeted (Open) Mass Spectrometry
Primary Goal Confirmation and quantification of a known adduct.Discovery of unknown or unexpected adducts.
Prior Knowledge Requires knowledge of the adduct's mass and likely fragmentation.No prior knowledge of the adduct mass is necessary.[2]
Sensitivity High, due to optimized instrument parameters for the target ions.Generally lower than targeted methods for a specific adduct.
Specificity Very high, minimizing false positives.Higher potential for false discoveries, requiring rigorous validation.
Data Analysis Relatively straightforward, focused on specific precursor and fragment ions.Complex, requiring specialized algorithms (e.g., Magnum) to search for any mass shift.[2]
Instrumentation Often performed on triple quadrupole or high-resolution accurate-mass (HRAM) instruments in targeted modes (e.g., SRM, PRM).Requires HRAM instruments (e.g., Orbitrap, TOF) to accurately measure mass shifts.
Ideal Use Case Validating a hypothesized 4-ADPB adduct on a specific protein.Screening for all potential protein targets of 4-ADPB in a complex biological sample.

Experimental Protocols

A robust and reproducible experimental protocol is the foundation of any successful mass spectrometry analysis. Below are detailed methodologies for the key experiments in a bottom-up proteomics workflow designed to identify 4-ADPB protein adducts.

Protocol 1: Sample Preparation for 4-ADPB Adduct Analysis
  • Protein Extraction: Lyse cells or tissues in a suitable buffer containing protease inhibitors to prevent protein degradation.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay) to ensure equal loading for comparative analyses.

  • Reduction: Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.

  • Alkylation: Alkylate free cysteine residues to prevent disulfide bond reformation. Add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes. Note: This step is crucial to prevent the formation of unwanted disulfide bonds during analysis and ensures that any observed modifications are not due to sample handling.[6][7]

  • Protein Precipitation: Precipitate the proteins using a method such as cold acetone (B3395972) precipitation to remove interfering substances.

  • Enzymatic Digestion: Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) and add a protease, most commonly trypsin, at a 1:50 enzyme-to-protein ratio. Incubate overnight at 37°C. Trypsin cleaves proteins C-terminal to lysine (B10760008) and arginine residues, generating peptides of a suitable size for mass spectrometry analysis.

  • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants that can interfere with mass spectrometry analysis.

  • Lyophilization and Reconstitution: Lyophilize the desalted peptides and reconstitute them in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography (LC): Separate the peptides using a nano-flow high-performance liquid chromatography (HPLC) system equipped with a C18 column. A gradient of increasing acetonitrile (B52724) concentration is used to elute the peptides based on their hydrophobicity.

  • Mass Spectrometry (MS): Analyze the eluted peptides using a high-resolution mass spectrometer.

    • For Targeted Analysis: Operate the mass spectrometer in a targeted mode, such as Parallel Reaction Monitoring (PRM), to specifically look for the precursor ion of the predicted 4-ADPB-modified peptide and its characteristic fragment ions. The expected mass shift for a 4-ADPB adduct, after the loss of the bromine atom, is +247.9700 Da (C8H7Cl2NO).

    • For Untargeted Analysis: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument cycles between a full MS scan and several MS/MS scans of the most abundant precursor ions.

Protocol 3: Data Analysis
  • Database Searching: Use a database search engine (e.g., Mascot, MaxQuant) to identify the peptides from the MS/MS spectra.

    • For Targeted Analysis: Include the mass of the 4-ADPB modification (+247.9700 Da) as a variable modification on potential target residues (methionine, histidine, aspartic acid, glutamic acid).

    • For Untargeted Analysis: Employ an open-mass search algorithm that allows for the detection of any mass shift on any amino acid.[2]

  • Validation: Manually inspect the MS/MS spectra of putative 4-ADPB-modified peptides to confirm the presence of characteristic fragment ions (b- and y-ions) that support the peptide sequence and the site of modification. The fragmentation pattern can be influenced by the modification, so careful analysis is required.[8]

Visualizing the Workflow and Biological Context

Diagrams are essential for visualizing complex experimental workflows and biological pathways. The following diagrams were created using the Graphviz (DOT language) to illustrate the process of 4-ADPB adduct analysis and a hypothetical biological consequence.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis_detail Data Analysis Approaches cluster_output Output Protein_Extraction Protein Extraction Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Digestion Trypsin Digestion Reduction_Alkylation->Digestion Desalting Desalting (C18) Digestion->Desalting LC_MSMS LC-MS/MS Desalting->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis Targeted_Search Targeted Search (Known Mass Shift) Data_Analysis->Targeted_Search Open_Search Open Mass Search (Unknown Adducts) Data_Analysis->Open_Search Adduct_Confirmation Adduct Confirmation Targeted_Search->Adduct_Confirmation Open_Search->Adduct_Confirmation signaling_pathway cluster_pathway Hypothetical Signaling Pathway Disruption Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 (Target Protein) Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Activation Cellular_Response Cellular Response Gene_Expression->Cellular_Response ADPB 4-ADPB ADPB->Kinase2 Adduct Formation (Inhibition)

References

Characterizing Peptides Modified with 4-Amino-3,5-dichlorophenacylbromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of peptides is a critical tool for elucidating biological function and developing novel therapeutics. 4-Amino-3,5-dichlorophenacylbromide (ADCP) is an α-haloketone reagent that offers a route for the site-specific, irreversible modification of peptides. This guide provides a comparative analysis of the characterization of ADCP-modified peptides against alternative modification strategies, supported by experimental data and detailed protocols.

ADCP belongs to the class of phenacyl bromide derivatives, which are known to react with nucleophilic amino acid side chains. The primary targets for modification by ADCP within a peptide sequence are cysteine, methionine, and histidine residues due to the reactivity of their respective thiol, thioether, and imidazole (B134444) groups. The resulting covalent bond is stable, making ADCP a suitable tool for applications requiring permanent peptide labeling.

Comparison with Alternative Modification Reagents

The selection of a peptide modification reagent depends on the desired specificity, the stability of the resulting linkage, and the analytical methods available for characterization. Iodoacetamide and its derivatives are common alternatives for cysteine modification.

FeatureThis compound (ADCP)Iodoacetamide
Primary Target(s) Cysteine, Methionine, HistidineCysteine
Reaction Type Nucleophilic Substitution (SN2)Nucleophilic Substitution (SN2)
Bond Stability Stable Thioether/ImidazoliumStable Thioether
Mass Shift (Monoisotopic) +244.97 Da (on Cys, assuming loss of HBr)+57.02 Da
Key Advantages Potential for multi-residue targeting, stable modification.High specificity for cysteine, well-established protocols.[1]
Considerations Potential for lower site-selectivity compared to iodoacetamide.Can lead to over-alkylation of other residues at high concentrations.[2]

Characterization of ADCP-Modified Peptides

A multi-faceted analytical approach is essential for the comprehensive characterization of ADCP-modified peptides, confirming the site of modification and the integrity of the resulting product.

Mass Spectrometry

Mass spectrometry (MS) is a primary tool for confirming the covalent modification of a peptide by ADCP. High-resolution mass spectrometry can precisely determine the mass shift corresponding to the addition of the ADCP moiety.

Expected Mass Shift: The covalent attachment of ADCP to a peptide residue, with the loss of hydrogen bromide (HBr), results in a theoretical monoisotopic mass increase of 244.97 Da.

Tandem mass spectrometry (MS/MS) is employed to pinpoint the exact amino acid residue that has been modified. Fragmentation of the modified peptide will produce a series of b- and y-ions. The mass shift will be observed on the fragment ions containing the modified residue, allowing for unambiguous site localization.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for purifying ADCP-modified peptides and for assessing the homogeneity of the reaction product. The introduction of the relatively hydrophobic ADCP group will typically lead to an increase in the retention time of the modified peptide on a C18 column compared to the unmodified peptide. This shift in retention time can be used to monitor the progress of the modification reaction. The extent of the retention time shift is influenced by the overall hydrophobicity of the peptide and the position of the modification.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the modified peptide. While complete structural elucidation can be complex, 1H and 13C NMR can confirm the successful modification by identifying chemical shifts associated with the ADCP moiety. For instance, the aromatic protons of the dichlorophenyl ring and the methylene (B1212753) protons adjacent to the carbonyl group of ADCP will have characteristic chemical shifts. Modification of a cysteine residue to form a thioether linkage will also result in predictable changes in the chemical shifts of the β-protons of the cysteine side chain.

Experimental Protocols

General Protocol for Peptide Modification with ADCP
  • Peptide Preparation: Dissolve the peptide in a suitable buffer, such as 50 mM Tris-HCl, pH 7.5. The presence of a reducing agent like DTT may be necessary to ensure cysteine residues are in their reduced form, but it should be removed prior to the addition of ADCP.

  • Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Reaction: Add a 5- to 10-fold molar excess of the ADCP solution to the peptide solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid peptide precipitation.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours, or at 4°C overnight, with gentle mixing. The reaction should be protected from light.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or dithiothreitol, to consume any unreacted ADCP.

  • Purification: Purify the modified peptide from excess reagents and unmodified peptide using RP-HPLC.

Mass Spectrometry Analysis Protocol
  • Sample Preparation: Desalt the purified peptide using a C18 ZipTip or equivalent.

  • Infusion: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

  • MS1 Analysis: Acquire a full MS scan to determine the molecular weight of the modified peptide and confirm the expected mass shift.

  • MS/MS Analysis: Select the precursor ion corresponding to the modified peptide for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis: Analyze the MS/MS spectrum to identify the b- and y-ion series and pinpoint the residue carrying the +244.97 Da modification.

Visualizing the Workflow

Peptide_Modification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Characterization Peptide Peptide Solution Mix Mix & Incubate Peptide->Mix ADCP ADCP Solution ADCP->Mix Quench Quench Reaction Mix->Quench Purify RP-HPLC Purification Quench->Purify MS Mass Spectrometry Purify->MS NMR NMR Spectroscopy Purify->NMR

Caption: Workflow for ADCP modification and characterization.

Signaling Pathway Diagram (Hypothetical)

While ADCP is a synthetic molecule not directly involved in natural signaling pathways, its use to irreversibly block a key cysteine residue in an enzyme can be conceptualized.

Signaling_Pathway_Inhibition cluster_pathway Cellular Signaling Pathway Substrate Substrate Enzyme Enzyme (with active site Cys) Substrate->Enzyme Binds Product Product Enzyme->Product Catalyzes Downstream Downstream Signaling Product->Downstream ADCP ADCP ADCP->Enzyme Irreversibly Inhibits

Caption: Inhibition of an enzyme by ADCP modification.

References

Comparative Reactivity of 4-Amino-3,5-dichlorophenacylbromide with Biological Nucleophiles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cross-reactivity of 4-Amino-3,5-dichlorophenacylbromide (ADPB), a reactive α-haloketone, with various biological nucleophiles. Designed for researchers, scientists, and drug development professionals, this document summarizes available data on the reactivity of ADPB and related compounds, offering insights into its potential applications and off-target effects. The information is presented through structured data tables, detailed experimental protocols, and visualizations of reaction pathways.

I. Overview of Reactivity

This compound is an alkylating agent characterized by a reactive α-bromoketone moiety. This functional group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack by various functional groups found in biomolecules, such as the thiol group of cysteine, the imidazole (B134444) ring of histidine, the thioether of methionine, and the primary amine of lysine. Understanding the relative reactivity of ADPB towards these nucleophiles is crucial for its application as a specific inhibitor or labeling agent.

II. Comparative Reactivity Data

While direct, comprehensive comparative studies on the kinetics of this compound with a wide range of biological nucleophiles are limited, data from studies on similar phenacyl bromides and related α-haloketones allow for a qualitative and semi-quantitative comparison. The following table summarizes the observed and expected reactivity based on available literature.

Nucleophile (Amino Acid)Nucleophilic GroupRelative ReactivityNotes
CysteineThiol (-SH)Very HighThiols are highly nucleophilic and readily react with α-haloketones via an SN2 mechanism. Kinetic studies on phenacyl bromides with sulfur nucleophiles confirm rapid reaction rates.
HistidineImidazoleHighThe imidazole ring is an effective nucleophile, particularly at or above its pKa. Many enzymes inhibited by phenacyl bromides, such as phospholipase A2, have a critical histidine in their active site.
MethionineThioether (-S-CH3)ModerateThe sulfur atom in methionine is nucleophilic and can be alkylated by reactive electrophiles. Studies on a similar reagent, α-bromo-4-amino-3-nitroacetophenone, have shown specific alkylation of methionine residues in proteins.[1][2]
LysinePrimary Amine (-NH2)Moderate to LowThe reactivity of primary amines is pH-dependent. While they can react with α-haloketones, the reaction is generally slower compared to thiols and histidine at physiological pH.
Aspartic Acid / Glutamic AcidCarboxyl (-COOH)LowCarboxylate groups are weaker nucleophiles. Esterification by phenacyl bromides can occur, but typically requires more forcing conditions or occurs at a much slower rate compared to reactions with sulfur or nitrogen nucleophiles.[1]
Serine / ThreonineHydroxyl (-OH)Very LowThe hydroxyl groups of serine and threonine are generally poor nucleophiles and their reaction with α-haloketones is not typically observed under physiological conditions.

III. Experimental Protocols

The following are generalized experimental protocols that can be adapted to study the cross-reactivity of this compound with various nucleophiles.

A. Kinetic Analysis of Reaction with Nucleophiles

This protocol describes a method to determine the second-order rate constants for the reaction of ADPB with different amino acids.

Materials:

  • This compound (ADPB)

  • N-acetylated amino acids (e.g., N-acetyl-L-cysteine, N-acetyl-L-histidine, N-acetyl-L-lysine, N-acetyl-L-methionine)

  • Phosphate buffered saline (PBS), pH 7.4

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare stock solutions of ADPB in a suitable organic solvent (e.g., DMSO) and N-acetylated amino acids in PBS.

  • In a temperature-controlled cuvette or reaction vial, mix the N-acetylated amino acid solution with PBS to a final concentration of 1 mM.

  • Initiate the reaction by adding a small volume of the ADPB stock solution to achieve a final concentration of 100 µM.

  • Monitor the reaction progress over time. This can be done by:

    • Spectrophotometrically: If the reaction product has a different UV-Vis absorbance spectrum from the reactants, monitor the change in absorbance at a specific wavelength. A similar reagent, α-bromo-4-amino-3-nitroacetophenone, forms derivatives with characteristic UV spectra upon reaction with amino acids.[1][2]

    • HPLC: At various time points, quench the reaction (e.g., by adding a large excess of a thiol-containing compound like dithiothreitol) and analyze the concentration of remaining ADPB or the formation of the product by reverse-phase HPLC.

  • Calculate the pseudo-first-order rate constant (kobs) from the exponential decay of the ADPB concentration or the exponential increase of the product concentration.

  • Determine the second-order rate constant (k2) by dividing kobs by the concentration of the nucleophile.

  • Repeat the experiment for each nucleophile to compare their respective second-order rate constants.

B. Enzyme Inhibition Assay

This protocol can be used to assess the inhibitory potency of ADPB against enzymes with different key nucleophilic residues in their active sites (e.g., cysteine proteases, serine proteases, metalloproteases with a critical histidine).

Materials:

  • Target enzyme (e.g., papain - a cysteine protease, trypsin - a serine protease, phospholipase A2 - often histidine-dependent)

  • Substrate for the target enzyme (e.g., a chromogenic or fluorogenic substrate)

  • This compound (ADPB)

  • Assay buffer specific for the enzyme

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of ADPB in the assay buffer.

  • In the wells of a microplate, pre-incubate the target enzyme with the different concentrations of ADPB for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the rate of product formation by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Plot the initial reaction rates against the concentration of ADPB.

  • Determine the IC50 value, which is the concentration of ADPB that causes 50% inhibition of the enzyme activity.

  • Compare the IC50 values for enzymes with different active site nucleophiles to assess the selectivity of ADPB. For example, p-bromophenacyl bromide is a known inhibitor of phospholipase A2.[3][4][5]

IV. Visualizations

A. General Reaction Pathway

The following diagram illustrates the general SN2 reaction mechanism of this compound with a generic nucleophile present in a biomolecule.

G A Prepare Stock Solutions (ADPB, N-acetyl-amino acids) B Mix Nucleophile with Buffer A->B C Initiate Reaction with ADPB B->C D Monitor Reaction Progress (Spectrophotometry or HPLC) C->D E Calculate Pseudo-First-Order Rate Constant (k obs ) D->E F Calculate Second-Order Rate Constant (k 2 ) E->F G Compare k 2 values for all Nucleophiles F->G

References

Unveiling the Advantages of 4-Amino-3,5-dichlorophenacylbromide in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the landscape of biochemical research and drug development, the selection of appropriate chemical probes and inhibitors is paramount. Phenacyl bromides have long been utilized as covalent inhibitors of various enzymes, most notably phospholipase A2 (PLA2), by targeting key histidine residues in their active sites. Among the diverse array of phenacyl bromide derivatives, 4-Amino-3,5-dichlorophenacylbromide presents a unique combination of chemical features that suggest potential advantages in specificity and reactivity over other commonly used analogs. This guide provides a comparative overview of this compound, supported by established experimental principles in the study of enzyme inhibition.

Enhanced Reactivity and Potential for Specificity

The core advantage of this compound lies in the electronic and steric properties conferred by its substituted phenyl ring. The presence of two electron-withdrawing chlorine atoms and an electron-donating amino group creates a unique electronic environment that can influence the reactivity of the α-carbon, the site of nucleophilic attack by the target amino acid residue.

It is hypothesized that the dichloro substitution enhances the electrophilicity of the carbonyl carbon, making the adjacent methylene (B1212753) bromide a more potent alkylating agent. This increased reactivity could lead to more efficient and rapid inactivation of target enzymes compared to less substituted phenacyl bromides like p-bromophenacyl bromide.

Furthermore, the specific substitution pattern of this compound may contribute to enhanced binding affinity and specificity for the active sites of certain enzymes. The amino and dichloro groups provide additional points of potential interaction within the enzyme's binding pocket, which could be exploited for designing more selective inhibitors. While direct comparative quantitative data for this compound is not extensively available in the public domain, the principles of structure-activity relationships for enzyme inhibitors suggest these potential benefits.

Comparative Data Overview

To contextualize the potential performance of this compound, it is useful to consider the inhibitory data of a well-characterized phenacyl bromide, p-bromophenacyl bromide (p-BPB), against phospholipase A2.

InhibitorTarget EnzymeIC50 ValueReference
p-Bromophenacyl bromideP388D1 macrophage-like cell PLA2~500-600 µM (apparent)[1][2]

Note: IC50 values are highly dependent on assay conditions, including substrate concentration and enzyme source. The value presented is for illustrative purposes to provide a benchmark for a commonly used phenacyl bromide.

Currently, specific IC50 values for this compound as a PLA2 inhibitor are not readily found in published literature, highlighting an opportunity for further research to quantify its inhibitory potency.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of phenacyl bromides as enzyme inhibitors. These protocols can be adapted for the evaluation of this compound.

Protocol 1: In Vitro Phospholipase A2 (PLA2) Inhibition Assay (Radiometric)

This protocol is a classic method for determining PLA2 activity and its inhibition.

Materials:

  • Phospholipase A2 enzyme (e.g., from bee venom or porcine pancreas)

  • Radiolabeled substrate: L-α-dipalmitoyl-(2-[9,10(N)-3H]palmitoyl)-phosphatidylcholine

  • Unlabeled L-α-dipalmitoyl-phosphatidylcholine

  • Assay Buffer: 0.1 M Glycine-NaOH, pH 9.0, containing 2 µM CaCl2 and 10 µg/mL bovine serum albumin (BSA)

  • Sodium deoxycholate

  • Inhibitor stock solution (e.g., this compound in a suitable solvent like DMSO)

  • Termination Solution: 5% Triton X-100 containing 40 µM EDTA

  • Extraction Solvent: Hexane (B92381) containing 0.1% acetic acid

  • Anhydrous sodium sulfate

  • Scintillation cocktail and counter

Procedure:

  • Prepare the substrate mixture by dissolving the radiolabeled and unlabeled phosphatidylcholine in 80% ethanol (B145695) containing 25 mM sodium deoxycholate.

  • In a reaction tube, add the assay buffer and the desired concentration of the inhibitor (or vehicle control).

  • Initiate the reaction by adding the PLA2 enzyme solution.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 15-30 minutes).

  • Terminate the reaction by adding the termination solution.

  • Add the extraction solvent and anhydrous sodium sulfate, and vortex thoroughly to extract the released radioactive palmitic acid.

  • Centrifuge to separate the phases.

  • Transfer an aliquot of the upper hexane phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle control.

Protocol 2: Colorimetric Phospholipase A2 (PLA2) Inhibition Assay

This method offers a non-radioactive alternative for measuring PLA2 activity.

Materials:

  • Phospholipase A2 enzyme

  • Colorimetric PLA2 Assay Kit (e.g., Abcam ab133089 or similar) containing:

    • Assay Buffer

    • Substrate (e.g., 1,2-dithio analog of diheptanoyl phosphatidylcholine)

    • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

  • Inhibitor stock solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the assay buffer and substrate solution according to the kit manufacturer's instructions.

  • Add the assay buffer, DTNB, and the desired concentration of the inhibitor to the wells of a 96-well plate.

  • Add the PLA2 enzyme to each well, except for the blank controls.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately start measuring the absorbance at the recommended wavelength (e.g., 414 nm) in kinetic mode for a set period (e.g., 30 minutes) at a controlled temperature.

  • The rate of the reaction is determined from the linear portion of the absorbance curve.

  • Calculate the percentage of inhibition by comparing the reaction rates in the inhibitor-treated wells to the vehicle control wells.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of PLA2 inhibition and a typical experimental workflow.

G cluster_0 Phospholipase A2 (PLA2) Active Site cluster_1 Inhibition by Phenacyl Bromide PLA2 PLA2 Histidine Histidine PLA2->Histidine contains Covalent_Bond Covalent Modification Histidine->Covalent_Bond Nucleophilic Attack Substrate Substrate Substrate->PLA2 Binds to Phenacyl_Bromide This compound Phenacyl_Bromide->Covalent_Bond Inactive_PLA2 Inactive PLA2 Covalent_Bond->Inactive_PLA2

Caption: Mechanism of irreversible inhibition of Phospholipase A2 by this compound.

G Start Start Experiment Prepare_Reagents Prepare Enzyme, Substrate, Inhibitor, and Buffers Start->Prepare_Reagents Incubate Incubate Enzyme with Inhibitor/Vehicle Prepare_Reagents->Incubate Initiate_Reaction Add Substrate to Initiate Reaction Incubate->Initiate_Reaction Monitor_Activity Monitor Reaction Progress (e.g., Absorbance/Radioactivity) Initiate_Reaction->Monitor_Activity Data_Analysis Calculate Inhibition (%) Monitor_Activity->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for determining enzyme inhibition by this compound.

Conclusion

While this compound is primarily documented as a synthetic intermediate[3][4], its unique substitution pattern suggests it holds promise as a highly reactive and potentially selective irreversible inhibitor for enzymes susceptible to modification by phenacyl bromides. The enhanced electrophilicity and potential for specific interactions within an enzyme's active site are key theoretical advantages over simpler analogs. Further empirical studies are necessary to fully elucidate and quantify these advantages. The experimental protocols provided herein offer a robust framework for researchers to undertake such investigations and unlock the full potential of this intriguing molecule in drug discovery and chemical biology.

References

Validating the Specificity of Covalent Labeling Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Covalent Labeling Probes

The effectiveness of a covalent labeling agent is determined by its reactivity and specificity. An ideal probe demonstrates high reactivity towards its intended target with minimal off-target labeling. The following table outlines key parameters for comparing the performance of different covalent probes.

ParameterProbe A (Ideal)Probe B (Less Specific)Probe C (Low Reactivity)
Target Occupancy (IC50) < 1 µM< 1 µM> 10 µM
Proteome-wide Specificity > 90% on-target< 70% on-targetHigh (due to low reactivity)
Labeling Stoichiometry ~1:1 (Probe:Target)Variable< 0.1:1
Competition with Endogenous Ligand > 80% displacement< 50% displacementNot applicable
Cellular Viability (at effective concentration) > 95%> 95%> 95%

Experimental Protocols for Specificity Validation

Validating the specificity of a covalent probe involves a multi-pronged approach, combining biochemical, proteomic, and cellular assays.

1. Competitive Labeling Assay

This assay assesses whether the covalent probe binds to the target protein at a specific site.

  • Objective: To demonstrate that the labeling of the target protein by the probe can be blocked by a known binder (competitor) of the target.

  • Methodology:

    • Pre-incubate the proteome lysate or intact cells with an excess of a known inhibitor or substrate of the target protein for 30 minutes.

    • Add the covalent labeling probe and incubate for the optimal labeling time.

    • Lyse the cells (if using intact cells) and perform a "click" reaction to attach a reporter tag (e.g., biotin (B1667282) or a fluorophore) to the probe.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins by in-gel fluorescence scanning or by western blot using an anti-biotin antibody.

  • Expected Outcome: A significant reduction in the signal from the labeled target protein in the presence of the competitor compared to the control (probe alone).

2. Proteomic Profiling for Target Identification and Off-Target Analysis

This experiment identifies the full spectrum of proteins that are labeled by the probe in a complex biological sample.

  • Objective: To identify the primary target(s) and any potential off-targets of the covalent probe across the entire proteome.

  • Methodology:

    • Label the proteome (lysate or intact cells) with the covalent probe containing a biotin tag or a clickable alkyne/azide handle.

    • For clickable probes, perform the click reaction with a biotin-azide/alkyne conjugate.

    • Enrich the biotinylated proteins using streptavidin affinity chromatography.

    • Elute the bound proteins and digest them into peptides using trypsin.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the labeled proteins by searching the MS/MS data against a protein database.

  • Data Analysis: The relative abundance of identified proteins between the probe-treated and control samples is quantified to determine specific targets.

Visualizing the Workflow and Concepts

Mechanism of Covalent Labeling

G Mechanism of Covalent Labeling Probe Covalent Probe (e.g., with phenacylbromide) Complex Non-covalent Binding Complex Probe->Complex Reversible Binding Target Target Protein (with nucleophilic residue) Target->Complex Labeled_Target Covalently Labeled Target Protein Complex->Labeled_Target Irreversible Covalent Bond Formation G Target Validation Workflow cluster_0 In Vitro / In Cellulo cluster_1 Analysis Proteome Proteome (Cell Lysate or Intact Cells) Probe_Addition Add Covalent Probe Proteome->Probe_Addition Enrichment Affinity Enrichment (e.g., Streptavidin) Probe_Addition->Enrichment Digestion On-bead Digestion (Trypsin) Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Database Search & Quantification LCMS->Data_Analysis Target_ID Specific Targets & Off-Targets Data_Analysis->Target_ID Identifies G Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B (Target of Probe) Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Probe Covalent Probe Probe->Kinase2 Inhibits

A Comparative Kinetic Analysis of 4-Amino-3,5-dichlorophenacylbromide Reactions for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Understanding the Reactivity of a Key Synthetic Intermediate

In the landscape of pharmaceutical research and drug development, a profound understanding of reaction kinetics is paramount for the efficient synthesis of target molecules. This guide provides a comparative kinetic analysis of reactions involving 4-Amino-3,5-dichlorophenacylbromide, a crucial intermediate in the synthesis of various pharmacologically active compounds. Due to the limited availability of direct kinetic data for this specific molecule, this comparison is built upon established principles of physical organic chemistry and available data for structurally related phenacyl bromides. This guide will empower researchers to anticipate the reactivity of this compound and to design robust and optimized synthetic protocols.

Introduction to Phenacyl Bromide Reactivity

Phenacyl bromides (α-bromoacetophenones) are versatile reagents in organic synthesis, readily undergoing nucleophilic substitution reactions at the α-carbon. The reactivity of the phenacyl bromide system is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups are generally observed to enhance the reaction rate by stabilizing the transition state of the nucleophilic attack, while electron-donating groups tend to have the opposite effect.

The subject of this guide, this compound, possesses a unique combination of substituents: an electron-donating amino group and two electron-withdrawing chloro groups. The overall electronic effect of these substituents on the reaction kinetics will be a result of the interplay between their inductive and resonance effects.

Comparison with Alternative Phenacyl Bromides

To contextualize the reactivity of this compound, we will compare its expected kinetic behavior with that of several well-characterized substituted phenacyl bromides. The following table summarizes the expected relative reactivities and provides a basis for experimental design. The reaction considered is a typical SN2 reaction with a common nucleophile, such as an amine or a thiol.

Phenacyl Bromide DerivativeSubstituent(s)Expected Relative RateRationale
This compound 4-NH2, 3,5-di-ClModerate to High The strong electron-withdrawing inductive effect of the two chloro groups is expected to significantly increase the electrophilicity of the α-carbon, thus accelerating the nucleophilic attack. The electron-donating resonance effect of the para-amino group will partially counteract this, but the net effect is anticipated to favor a faster reaction compared to unsubstituted phenacyl bromide.
p-Chlorophenacyl bromide4-ClModerateThe chloro group is electron-withdrawing by induction, leading to a moderate increase in reaction rate compared to the unsubstituted analogue.
p-Nitrophenacyl bromide4-NO2HighThe nitro group is a very strong electron-withdrawing group, both by induction and resonance, leading to a significant acceleration of the reaction.
p-Methylphenacyl bromide4-CH3LowThe methyl group is a weak electron-donating group, which slightly deactivates the electrophilic center and slows down the reaction.
Phenacyl bromideUnsubstitutedBaselineServes as the reference for comparing the effect of substituents.

Experimental Protocols for Kinetic Analysis

Accurate kinetic data is essential for a thorough understanding of reaction mechanisms and for process optimization. Below are detailed protocols for two common methods used to study the kinetics of phenacyl bromide reactions: UV-Vis spectrophotometry and conductometry.

Protocol 1: Kinetic Analysis by UV-Vis Spectrophotometry

This method is suitable when either the reactant or the product has a distinct absorbance in the UV-Vis spectrum that changes predictably as the reaction progresses.

Objective: To determine the rate constant for the reaction of a phenacyl bromide with a nucleophile by monitoring the change in absorbance over time.

Materials:

  • Substituted phenacyl bromide (e.g., this compound)

  • Nucleophile (e.g., aniline, thiophenol)

  • Spectrophotometric grade solvent (e.g., acetonitrile, ethanol)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature water bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the phenacyl bromide (e.g., 1.0 x 10-3 M) in the chosen solvent.

    • Prepare a stock solution of the nucleophile (e.g., 1.0 x 10-2 M) in the same solvent. The nucleophile is in excess to ensure pseudo-first-order kinetics.

  • Determination of λmax:

    • Record the UV-Vis spectrum of the starting phenacyl bromide solution and the expected product (if available, or after allowing the reaction to go to completion) to identify a wavelength (λmax) where the change in absorbance is significant.

  • Kinetic Run:

    • Equilibrate the stock solutions and the solvent in the constant temperature water bath to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • Pipette a known volume of the phenacyl bromide stock solution into a quartz cuvette.

    • Place the cuvette in the thermostatted cell holder of the spectrophotometer.

    • At time t=0, rapidly add a known volume of the pre-heated nucleophile stock solution to the cuvette, mix quickly and thoroughly with a pipette, and immediately start recording the absorbance at the chosen λmax at regular time intervals (e.g., every 30 seconds) for a period sufficient for the reaction to proceed to a significant extent (e.g., 3-5 half-lives).

  • Data Analysis:

    • Plot absorbance versus time.

    • For a pseudo-first-order reaction, plot ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The slope of this plot will be -kobs (the observed rate constant).

    • The second-order rate constant (k2) can be calculated from the pseudo-first-order rate constant using the equation: k2 = kobs / [Nucleophile].

Protocol 2: Kinetic Analysis by Conductometry

This method is applicable when the reaction produces or consumes ions, leading to a change in the electrical conductivity of the solution. The reaction of a phenacyl bromide with a neutral nucleophile to form a salt product is a good example.

Objective: To determine the rate constant for the reaction of a phenacyl bromide with a nucleophile by monitoring the change in conductivity over time.

Materials:

  • Substituted phenacyl bromide

  • Nucleophile (e.g., pyridine, triethylamine)

  • Solvent of low conductivity (e.g., acetone, acetonitrile)

  • Conductivity meter with a dipping cell

  • Thermostatted reaction vessel

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare solutions of the phenacyl bromide and the nucleophile of known concentrations (e.g., 0.01 M) in the chosen solvent.

  • Experimental Setup:

    • Place a known volume of the phenacyl bromide solution into the thermostatted reaction vessel equipped with a magnetic stir bar.

    • Immerse the conductivity cell into the solution and allow the system to reach thermal equilibrium at the desired temperature.

  • Kinetic Run:

    • Start the magnetic stirrer to ensure continuous mixing.

    • Record the initial conductivity of the phenacyl bromide solution.

    • At time t=0, rapidly add a known volume of the thermostatted nucleophile solution to the reaction vessel and immediately start recording the conductivity at regular time intervals.

  • Data Analysis:

    • Plot conductivity versus time.

    • The rate of reaction is proportional to the rate of change of conductivity. The second-order rate constant can be determined using appropriate integrated rate laws that relate the change in conductivity to the change in concentration of the ionic product. For a reaction A + B → C+ + D-, the rate constant can often be obtained from the initial slope of the conductivity vs. time plot.

Visualizing Reaction Concepts

To further aid in the understanding of the kinetic analysis, the following diagrams illustrate key concepts.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Phenacyl Bromide & Nucleophile) thermostat Thermostat Solutions (e.g., 25°C) prep_reagents->thermostat mix Mix Reactants (t=0) thermostat->mix monitor Monitor Reaction Progress (Absorbance or Conductivity) mix->monitor plot Plot Data (e.g., ln(A) vs. time) monitor->plot calculate Calculate Rate Constant (k) plot->calculate

Caption: A generalized workflow for a chemical kinetics experiment.

Hammett_Relationship Expected Hammett Plot for Phenacyl Bromide Reactions p_nitro p-NO2 p_chloro p-Cl H H p_methyl p-CH3 p_methyl->p_nitro   ρ > 0 (Positive Slope)   Reaction favored by   electron-withdrawing groups target 4-NH2,3,5-diCl (Expected) xaxis yaxis log(k/k₀)

Caption: An illustrative Hammett plot showing the expected trend in reactivity.

Conclusion

While direct kinetic data for this compound remains to be extensively published, a systematic comparison with other substituted phenacyl bromides, grounded in the principles of physical organic chemistry, provides valuable predictive insights into its reactivity. The presence of two strong electron-withdrawing chloro groups is expected to render the α-carbon highly susceptible to nucleophilic attack, suggesting that reactions involving this intermediate will be relatively fast. The provided experimental protocols offer a robust framework for researchers to quantify the kinetics of their specific reactions, enabling data-driven optimization of synthetic routes for the development of novel therapeutics. It is recommended that researchers perform their own kinetic studies under their specific reaction conditions to obtain the most accurate and relevant data.

A Comparative Guide to Spectroscopic Methods for Quantifying 4-Amino-3,5-dichlorophenacylbromide (DCPB) Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key spectroscopic methods for the quantitative analysis of protein modification by 4-Amino-3,5-dichlorophenacylbromide (DCPB), a reactive compound often used in the study of protein structure and function. Understanding the extent of such modifications is crucial for elucidating biological mechanisms and in the development of novel therapeutics. This document outlines the principles, experimental protocols, and comparative performance of UV-Visible Spectroscopy, Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fluorescence Spectroscopy.

Overview of Spectroscopic Methods

The covalent modification of proteins by small molecules like DCPB can be monitored and quantified using several spectroscopic techniques. The choice of method depends on factors such as the required sensitivity, the nature of the protein, the extent of modification, and the available instrumentation.

  • UV-Visible (UV-Vis) Spectroscopy : A straightforward and widely accessible technique that measures the absorption of light by a sample. Quantification is possible if the DCPB adduct imparts a unique and measurable change in the UV-Vis spectrum of the protein.

  • Mass Spectrometry (MS) : A powerful and highly sensitive technique for identifying and quantifying protein modifications. It can pinpoint the exact site of modification and is amenable to both relative and absolute quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed atomic-level structural information about molecules in solution. Quantitative NMR (qNMR) can be used to determine the amount of a specific molecule in a sample.

  • Fluorescence Spectroscopy : An extremely sensitive technique that measures the fluorescence emission of a sample. It is particularly useful if the modifying agent is intrinsically fluorescent or can be derivatized with a fluorescent tag.

Comparative Data Presentation

The following table summarizes the key quantitative parameters for the discussed spectroscopic methods. The values provided are estimates based on typical performance for protein adduct analysis and may vary depending on the specific experimental conditions and instrumentation.

Method Principle Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Advantages Disadvantages
UV-Vis Spectroscopy Measures absorbance of light by the protein-DCPB adduct.[1][2][3][4]1-10 µM5-50 µMSimple, rapid, and widely available.[1]Lower sensitivity, potential for interference from other absorbing species.[1]
Mass Spectrometry Measures the mass-to-charge ratio of ionized protein or peptides.[5]1-100 fmol10 fmol - 1 pmolHigh sensitivity and specificity, provides site of modification.[5][6]Complex instrumentation and data analysis, potential for ion suppression.[7]
NMR Spectroscopy Measures the nuclear magnetic resonance of atomic nuclei.[8][9]1-10 µM10-50 µMProvides detailed structural information, non-destructive.[8][9]Lower sensitivity, requires higher sample concentrations, complex spectra for large proteins.[8]
Fluorescence Spectroscopy Measures the emission of light from a fluorescent molecule.[10]1-100 pM10 pM - 1 nMExtremely high sensitivity, wide dynamic range.[10]Requires a fluorescent label if the adduct is not intrinsically fluorescent, potential for photobleaching.

Experimental Protocols

This section provides generalized protocols for each spectroscopic method. Specific parameters should be optimized for the protein of interest and the experimental setup.

UV-Visible Spectroscopy
  • Sample Preparation : Prepare solutions of the unmodified protein and the DCPB-modified protein in a suitable buffer. A blank solution containing only the buffer should also be prepared.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Measurement :

    • Record the absorbance spectrum of the buffer (blank) from 200 to 400 nm.

    • Record the absorbance spectra of the unmodified and modified protein solutions over the same wavelength range.

    • Subtract the buffer spectrum from the protein spectra.

  • Quantification :

    • Identify a wavelength where the DCPB adduct has a unique absorbance maximum.

    • If the molar extinction coefficient (ε) of the adduct at this wavelength is known, the concentration can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

    • Alternatively, a calibration curve can be generated using known concentrations of a model compound that mimics the DCPB adduct.

Mass Spectrometry (Bottom-Up Approach)
  • Sample Preparation :

    • Alkylate the protein with DCPB.

    • Reduce disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT).

    • Alkylate free cysteine residues with a reagent like iodoacetamide (B48618) to prevent disulfide bond reformation.[11][12]

    • Digest the protein into smaller peptides using a protease such as trypsin.[13][14]

  • LC-MS/MS Analysis :

    • Separate the peptides using liquid chromatography (LC).

    • Analyze the eluted peptides using tandem mass spectrometry (MS/MS).[13]

  • Data Analysis :

    • Identify peptides that have been modified by DCPB by searching the MS/MS data against a protein sequence database, specifying the mass shift corresponding to DCPB modification.

    • Quantify the modified peptides relative to their unmodified counterparts. This can be done using label-free methods or by incorporating isotopically labeled internal standards.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Prepare a highly concentrated and pure sample of the DCPB-modified protein in a suitable NMR buffer, often containing D₂O. An internal standard with a known concentration may be added for absolute quantification.

  • NMR Data Acquisition :

    • Acquire a one-dimensional (1D) ¹H NMR spectrum of the sample. For quantitative purposes, ensure a long relaxation delay between scans to allow for full relaxation of the nuclei.[17][18]

  • Data Processing and Analysis :

    • Process the NMR spectrum (Fourier transformation, phasing, and baseline correction).

    • Identify a well-resolved signal corresponding to the DCPB adduct that does not overlap with signals from the protein.

    • Integrate the area of this signal and compare it to the integral of a known reference signal (either from the protein itself or an internal standard) to determine the extent of modification.[19]

Fluorescence Spectroscopy
  • Sample Preparation :

    • If DCPB is fluorescent, prepare solutions of the modified protein in a suitable buffer.

    • If DCPB is not fluorescent, it may be possible to use a fluorescently labeled version of the molecule or to react the modified protein with a fluorescent probe that targets a functional group introduced by the DCPB modification.

  • Measurement :

    • Determine the optimal excitation and emission wavelengths for the fluorescent adduct.

    • Measure the fluorescence intensity of the modified protein solution.

  • Quantification :

    • Create a standard curve by measuring the fluorescence intensity of known concentrations of the free fluorophore or a fluorescently labeled standard.

    • Use the standard curve to determine the concentration of the fluorescent adduct in the protein sample.

Visualization of Workflows and Concepts

General Workflow for Spectroscopic Quantification

G General Workflow for Spectroscopic Quantification of Protein Modification cluster_prep Sample Preparation cluster_quant Data Analysis & Quantification Protein Protein of Interest Reaction Modification Reaction Protein->Reaction DCPB This compound DCPB->Reaction ModifiedProtein DCPB-Modified Protein Reaction->ModifiedProtein Purification Purification ModifiedProtein->Purification UVVis UV-Vis Spectroscopy Purification->UVVis MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR Fluorescence Fluorescence Spectroscopy Purification->Fluorescence Data Acquire Spectra Analysis Process & Analyze Data Quantification Determine Extent of Modification

Caption: General workflow for quantifying protein modification by DCPB.

Conceptual Comparison of Spectroscopic Methods

G Conceptual Comparison of Spectroscopic Methods center Protein Modification Quantification UVVis UV-Vis Spec. center->UVVis Simplicity MS Mass Spec. center->MS Sensitivity & Specificity NMR NMR Spec. center->NMR Structural Detail Fluorescence Fluorescence Spec. center->Fluorescence High Sensitivity UVVis->center Low Sensitivity MS->center Complex Workflow NMR->center Low Throughput Fluorescence->center Requires Fluorophore

References

A Comparative Guide to In-Gel Fluorescence Scanning of Proteins: Covalent vs. Non-Covalent Labeling Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking sensitive and quantitative protein analysis, in-gel fluorescence scanning offers a powerful alternative to traditional colorimetric staining methods. This guide provides an objective comparison of two major approaches: non-covalent staining with widely used dyes and covalent labeling with thiol-reactive probes. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal method for your specific research needs.

The visualization of proteins in polyacrylamide gels is a fundamental technique in proteomics and molecular biology. While classic Coomassie and silver staining are still in use, fluorescence-based detection methods provide significant advantages in terms of sensitivity, linear dynamic range, and compatibility with downstream applications such as mass spectrometry.[1][2][3] This guide focuses on the in-gel fluorescence scanning of proteins, comparing the performance of a representative covalent labeling strategy using fluorescein-5-maleimide (B15326) with popular non-covalent fluorescent stains, SYPRO Ruby and Deep Purple.

Covalent vs. Non-Covalent Labeling: A Fundamental Choice

The primary distinction between these methods lies in how the fluorescent dye interacts with the protein.

  • Non-covalent stains , such as SYPRO Ruby and Deep Purple, bind to proteins through non-covalent interactions like electrostatic and hydrophobic interactions.[2][4] This binding is reversible, and the staining is typically performed after electrophoresis. These stains are known for their ease of use and high sensitivity.[3]

  • Covalent labels , such as fluorescein-5-maleimide, form a stable, permanent thioether bond with free sulfhydryl groups on cysteine residues within the protein.[5][6] This labeling is typically performed on the protein sample before electrophoresis. Covalent labeling offers the potential for high specificity and stoichiometric control.[7]

Performance Comparison

The choice between covalent and non-covalent labeling will depend on the specific experimental goals, including the required sensitivity, the nature of the protein sample, and downstream applications. The following table summarizes key performance metrics for fluorescein-5-maleimide, SYPRO Ruby, and Deep Purple.

FeatureFluorescein-5-Maleimide (Covalent)SYPRO Ruby (Non-Covalent)Deep Purple (Non-Covalent)
Limit of Detection (LOD) ~1-5 ng[8]~0.25-1 ng[9][10]~0.5 ng[9]
Linear Dynamic Range >3 orders of magnitude[8]>3 orders of magnitude[3]~4 orders of magnitude[9]
Excitation Wavelength (nm) ~494[5]280, 450 (broad)[11]532[4]
Emission Wavelength (nm) ~519[5]~610[11]560LP (long pass)[12]
Mass Spectrometry Compatibility Yes[7]Yes[2][3]Yes[2][13]
Labeling Strategy Pre-electrophoresisPost-electrophoresisPost-electrophoresis
Workflow Time ~3-4 hours (pre-labeling) + gel run~90 minutes to overnight (post-staining)~5 hours to overnight (post-staining)

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for covalent labeling with fluorescein-5-maleimide and non-covalent staining with SYPRO Ruby.

Protocol 1: Covalent Pre-Labeling with Fluorescein-5-Maleimide

This protocol is adapted for pre-staining proteins before SDS-PAGE.

Materials:

  • Protein sample

  • Fluorescein-5-Maleimide

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • 20 mM Sodium Phosphate (B84403) Buffer, 150 mM NaCl, pH 7.2

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide reduction)

  • SDS-PAGE running buffer and gel

  • Dye removal column or dialysis equipment

Procedure:

  • Sample Preparation:

    • Dissolve the protein sample in 20 mM sodium phosphate buffer, 150 mM NaCl, pH 7.2 to a final concentration of 1-10 mg/mL.[14]

    • If the protein contains disulfide bonds that need to be labeled, reduce them by adding a 10-fold molar excess of TCEP and incubating for 20-60 minutes at room temperature.[6][14] Note: If using DTT for reduction, it must be removed before adding the maleimide (B117702) dye.[15]

  • Dye Preparation:

    • Immediately before use, prepare a 10 mM stock solution of Fluorescein-5-Maleimide in anhydrous DMF or DMSO.[16]

  • Labeling Reaction:

    • Add a 10- to 25-fold molar excess of the Fluorescein-5-Maleimide stock solution to the protein solution.[16]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[16]

  • Removal of Unreacted Dye:

    • Remove the non-reacted dye using a dye removal column or by dialysis against a suitable buffer.[16]

  • Electrophoresis and Imaging:

    • Mix the labeled protein with SDS-PAGE sample loading buffer (without reducing agents if disulfide bonds are to be maintained). Do not boil the sample, as this can quench the fluorescence. Heat at 70°C for 10 minutes.

    • Perform SDS-PAGE as per standard procedures.

    • Visualize the fluorescently labeled proteins in the unstained gel using a fluorescence scanner with excitation at ~494 nm and emission detection at ~519 nm.

Protocol 2: Non-Covalent Post-Staining with SYPRO Ruby

This protocol is a standard procedure for staining proteins in a polyacrylamide gel after electrophoresis.

Materials:

  • Polyacrylamide gel post-electrophoresis

  • Fixation solution: 50% methanol, 7% acetic acid

  • SYPRO Ruby protein gel stain

  • Wash solution: 10% methanol, 7% acetic acid

  • Ultrapure water

Procedure:

  • Fixation:

    • After electrophoresis, place the gel in a clean container with a sufficient volume of fixation solution to cover the gel.

    • Incubate for at least 30 minutes with gentle agitation. For thicker gels, extend the fixation time.

  • Staining:

    • Pour off the fixation solution and add SYPRO Ruby protein gel stain, ensuring the gel is fully submerged.

    • Incubate for at least 90 minutes to overnight with gentle agitation, protected from light.[3]

  • Washing:

    • Decant the stain and wash the gel with the wash solution for 30 minutes with gentle agitation.[3]

  • Final Rinse and Imaging:

    • Rinse the gel with ultrapure water for a few minutes.

    • Image the gel on a fluorescence scanner with UV or blue light excitation and a ~610 nm emission filter.[11]

Visualizing the Workflows and Reactions

To better illustrate the processes described, the following diagrams were generated using the Graphviz DOT language.

G cluster_covalent Covalent Labeling Workflow (Pre-Electrophoresis) cluster_noncovalent Non-Covalent Staining Workflow (Post-Electrophoresis) C1 Protein Sample (with Cysteine) C2 Reduce Disulfides (optional, with TCEP) C1->C2 If needed C3 Add Fluorescent Maleimide Dye C2->C3 C4 Incubate (2h to overnight) C3->C4 C5 Remove Excess Dye (e.g., column chromatography) C4->C5 C6 SDS-PAGE C5->C6 C7 In-Gel Fluorescence Scanning C6->C7 NC1 Protein Sample NC2 SDS-PAGE NC1->NC2 NC3 Fix Gel (Methanol/Acetic Acid) NC2->NC3 NC4 Incubate with Fluorescent Stain NC3->NC4 NC5 Wash Gel NC4->NC5 NC6 In-Gel Fluorescence Scanning NC5->NC6

Figure 1: Comparison of experimental workflows.

G cluster_reaction Covalent Labeling of Cysteine with Fluorescein-5-Maleimide Protein Protein-SH (Cysteine Residue) Product Fluorescently Labeled Protein (Stable Thioether Bond) Protein->Product Nucleophilic Addition Maleimide Fluorescein-5-Maleimide Maleimide->Product

Figure 2: Covalent reaction of maleimide with a protein thiol group.

Conclusion

Both covalent and non-covalent fluorescent labeling methods offer high sensitivity and a broad dynamic range for the in-gel detection of proteins, surpassing traditional colorimetric stains.

Non-covalent stains like SYPRO Ruby and Deep Purple provide a simple, post-electrophoresis workflow that is ideal for routine, high-throughput applications. Their primary advantages are ease of use and excellent sensitivity.

Covalent labeling with reagents like fluorescein-5-maleimide offers a pre-electrophoresis strategy that results in a stable, permanent tag on the protein. This can be advantageous for certain quantitative applications and for minimizing dye dissociation during electrophoresis. However, the pre-labeling workflow is more complex and requires careful optimization to control the degree of labeling and avoid protein precipitation.

Ultimately, the choice of method will be dictated by the specific requirements of the experiment. For researchers prioritizing ease of use and high sensitivity for total protein visualization, non-covalent stains are an excellent choice. For applications requiring a permanent, site-specific tag and where pre-electrophoresis modification is feasible, covalent labeling presents a powerful alternative. This guide provides the foundational information to make an informed decision and successfully implement in-gel fluorescence scanning in your protein analysis workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Amino-3,5-dichlorophenacylbromide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 4-Amino-3,5-dichlorophenacylbromide (CAS: 37148-47-3), ensuring the protection of laboratory personnel and the environment.

Key Physical and Chemical Properties

A foundational aspect of safe handling is understanding the substance's properties. Below is a summary of key data for this compound.

PropertyValue
Molecular Formula C8H6BrCl2NO[1]
Molecular Weight 282.95 g/mol [1]
Physical State Solid[2]
Appearance Off-White to Yellow[2]
Melting Point 145°C
Boiling Point 396.4°C at 760 mmHg
Solubility DMSO (Slightly), Ethyl Acetate (Slightly)

Immediate Safety and Handling Protocols

Before beginning any procedure that involves this compound, it is imperative to be familiar with its hazards and the necessary precautions. This compound is classified as a skin and eye irritant and may cause respiratory irritation.

Engineering Controls

Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, the use of a certified chemical fume hood is mandatory.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical to minimize exposure risk.

  • Eye Protection: Wear chemical safety goggles and a face shield.[3]

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before each use and changed frequently.[3]

  • Respiratory Protection: If engineering controls are insufficient to control airborne dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.[4]

General Handling Procedures
  • Avoid all direct contact with the skin and eyes.[5]

  • Do not inhale dust, vapors, or mists.[3]

  • Wash hands thoroughly with soap and water after handling and before breaks.[3]

  • Ensure containers are kept tightly closed when not in use.[5]

  • Smoking, eating, and drinking are strictly prohibited in areas where this chemical is handled.[6]

Step-by-Step Disposal Procedure

The proper disposal of this compound is managed by treating it as a halogenated organic waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [3][7]

Experimental Workflow for Disposal
  • Segregation is Key: From the outset, all waste containing this compound must be kept separate from other waste streams. It is crucial to never mix it with non-halogenated organic waste, acids, bases, or oxidizers.[8]

  • Designated Waste Container:

    • Use a clearly labeled, non-reactive, and sealable container specifically designated for "Halogenated Organic Waste."[6][7]

    • The container must be in good condition with a secure, threaded cap to prevent leaks and vapor escape.[4][8]

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the waste mixture.[8][9] Do not use abbreviations or chemical formulas on the primary label.[4][8]

  • Waste Collection:

    • For Small Quantities (e.g., residual amounts on lab equipment):

      • Rinse the contaminated glassware or equipment with a minimal amount of a suitable organic solvent (such as acetone (B3395972) or ethanol).[7]

      • Collect this solvent rinsate into the designated "Halogenated Organic Waste" container.[7] A second rinse is recommended to ensure thorough decontamination, with this rinsate also being added to the waste container.[7]

    • For Larger Quantities (e.g., unused product, reaction mixtures):

      • Working within a fume hood, carefully transfer the solid or liquid waste directly into the designated "Halogenated Organic Waste" container.[7]

      • To prevent spills and allow for vapor expansion, do not fill the waste container beyond 80% of its capacity.[7]

      • Securely seal the container cap immediately after the waste has been added.[7]

  • Temporary Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste storage area, often referred to as a Satellite Accumulation Area (SAA).[8][9]

    • The container should be placed within secondary containment to mitigate any potential leaks or spills.[8]

    • This storage area should be cool, dry, and away from any sources of ignition.[7]

  • Final Disposal:

    • The ultimate disposal of the collected hazardous waste must be conducted by professionals.

    • Arrange for the collection of the "Halogenated Organic Waste" container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[7][8]

    • Ensure all required waste disposal forms and documentation are completed accurately.[8]

Emergency Response: Spill Management

In the event of a spill, prompt and correct action is vital to contain the hazard.

  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain and collect the material using an inert absorbent such as sand, earth, or vermiculite.[8]

    • Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.[10]

  • Major Spills:

    • Evacuate the entire area immediately.

    • Contact your institution's emergency response team and EHS department without delay.[8]

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Segregation cluster_collection Waste Collection (in Fume Hood) cluster_storage Temporary Storage & Final Disposal cluster_key Key Principles A Wear Full PPE (Goggles, Gloves, Lab Coat) B Identify Waste as 'Halogenated Organic' C Prepare Labeled, Sealed Waste Container D Small Quantities: Rinse equipment with solvent C->D E Large Quantities: Directly transfer solid/liquid C->E F Collect rinsate/waste into 'Halogenated Organic' container D->F E->F G Securely Seal Container (Fill <80% capacity) F->G H Store in designated SAA with Secondary Containment G->H I Contact EHS for Pickup by Licensed Waste Management H->I K1 <NEVER mix with non-halogenated waste> K2 <NEVER dispose down the drain>

Caption: Disposal workflow for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。